Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRYPCAUVKVMLZ-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164106 | |
| Record name | 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907544-17-6, 577691-56-6 | |
| Record name | 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=907544-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3,4-cis-4-amino-3-fluoropiperidine-1-carboxylate racemate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate" structure elucidation
An In-depth Technical Guide to the Structure Elucidation of tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. This compound is a valuable building block in medicinal chemistry, where the incorporation of a fluorinated piperidine scaffold can enhance metabolic stability, modulate basicity (pKa), and enforce specific molecular conformations.[1][2] We present an integrated analytical strategy employing High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and 2D-NMR), and Chiral High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each step, ensuring a self-validating and robust characterization process.
Introduction: The Significance of Fluorinated Piperidines
The piperidine ring is a privileged scaffold, appearing in numerous alkaloids and pharmacologically active compounds.[3] The strategic introduction of fluorine can dramatically alter a molecule's physicochemical properties.[1][4] Specifically, the C-F bond's high strength can increase metabolic stability, and its strong electronegativity allows for the fine-tuning of properties like membrane permeability and the pKa of nearby functional groups.[1]
A particularly compelling aspect of fluorine substitution is its profound influence on the conformational behavior of the piperidine ring.[1][4][5][6] The final three-dimensional structure of a drug molecule is critical to its biological activity. Understanding and confirming the stereochemistry and preferred conformation of building blocks like this compound is therefore a foundational requirement in drug discovery. This molecule features a cis relationship between the fluorine at C3 and the amino group at C4, alongside a bulky tert-butoxycarbonyl (Boc) protecting group that restricts nitrogen inversion and influences the ring's conformational equilibrium.[7]
This guide details the definitive analytical workflow to confirm the compound's identity, connectivity, relative and absolute stereochemistry, and enantiomeric purity.
Chapter 1: Molecular Formula Confirmation by High-Resolution Mass Spectrometry (HRMS)
The first step in any structure elucidation is to confirm the elemental composition. HRMS provides an extremely accurate mass measurement, allowing for the confident determination of the molecular formula.
Expertise & Causality: Why ESI-HRMS?
Electrospray Ionization (ESI) is the technique of choice for this molecule. It is a "soft" ionization method that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is ideal for determining the intact mass of polar, non-volatile compounds like our analyte. The high resolution provided by analyzers like Time-of-Flight (TOF) or Orbitrap allows for mass measurements with sub-ppm accuracy, which is essential for distinguishing between elemental compositions that may have the same nominal mass.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ ion.
-
Mass Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the analysis to guarantee mass accuracy.
-
Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 100-500 Da).
Data Interpretation
The molecular formula for this compound is C₁₀H₁₉FN₂O₂. The expected data is summarized below.
| Parameter | Theoretical Value | Observed Value (Example) |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | Confirmed |
| Exact Mass (Neutral) | 218.1431 g/mol | N/A |
| [M+H]⁺ Ion (Monoisotopic) | 219.1503 m/z | 219.1501 m/z |
| Mass Error | N/A | < 2 ppm |
A measured mass of 219.1501 m/z would correspond to a mass error of less than 2 ppm, providing high confidence in the assigned molecular formula of C₁₀H₁₉FN₂O₂.[8][9]
Chapter 2: Definitive Structural & Stereochemical Analysis by NMR Spectroscopy
NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this molecule, a combination of ¹H, ¹³C, ¹⁹F, and 2D-NMR experiments is required for an unambiguous assignment.
Visualization: Overall Structure Elucidation Workflow
Caption: Integrated workflow for structure elucidation.
¹H and ¹³C NMR: Assigning the Carbon Skeleton
The ¹H NMR spectrum provides information on the number and type of protons, while the ¹³C NMR spectrum reveals the unique carbon environments.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) spectrometer.
-
Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra at room temperature.
Predicted Data and Interpretation
| Group | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) | ¹³C Multiplicity (¹JCF) |
| Boc -C(CH₃)₃ | ~1.45 | singlet (s) | 9H | ~28.5 | quartet |
| Boc -C(CH₃)₃ | N/A | N/A | N/A | ~80.0 | singlet |
| Boc -C=O | N/A | N/A | N/A | ~155.0 | singlet |
| H-2, H-6 | ~2.8 - 4.2 | multiplet (m) | 4H | ~40-50 | doublet (d, ²JCF, ³JCF) |
| H-5 | ~1.6 - 2.0 | multiplet (m) | 2H | ~25-35 | doublet (d, ³JCF) |
| H-3 | ~4.5 - 4.8 | doublet of multiplets (dm) | 1H | ~85-95 | doublet (d, ~180-200 Hz) |
| H-4 | ~3.0 - 3.3 | multiplet (m) | 1H | ~50-60 | doublet (d, ²JCF) |
| -NH₂ | ~1.5 - 2.5 (broad) | singlet (s) | 2H | N/A | N/A |
-
Key Insights: The large one-bond C-F coupling constant (¹JCF) for C-3 is a definitive indicator of the fluorine attachment point. The chemical shifts of the ring protons are complex due to the chair conformation and the influence of the Boc group, which can exist as two slowly interconverting rotamers, sometimes leading to broadened signals.
¹⁹F NMR: Direct Observation of the Fluorine Environment
Principle: ¹⁹F NMR directly probes the fluorine nucleus. Its chemical shift and, more importantly, its coupling to nearby protons (JHF) are highly sensitive to the local electronic and steric environment, making it invaluable for conformational analysis.
Experimental Protocol: ¹⁹F NMR
-
Instrumentation: Use a spectrometer equipped with a broadband probe tunable to the ¹⁹F frequency.
-
Acquisition: Acquire a proton-coupled ¹⁹F spectrum. A common reference standard is CFCl₃ (δ 0.0 ppm).
Data Interpretation: A single resonance is expected, appearing as a complex multiplet due to couplings with H-3, H-2ax, H-2eq, H-4, and H-5 protons. The magnitude of these couplings, particularly the three-bond couplings (³JHF), follows a Karplus-type relationship and is diagnostic of the dihedral angle, providing direct insight into the axial or equatorial orientation of the fluorine atom.[5]
2D-NMR: Assembling the Puzzle
Two-dimensional NMR experiments are essential to unambiguously connect the atoms identified in the 1D spectra.
Protocols and Purpose:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system. It will reveal the complete connectivity map of the piperidine ring protons (H2→H3→H4→H5→H6).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon (¹H-¹³C). This allows for the definitive assignment of each carbon signal based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule. For instance, it will show a correlation from the Boc methyl protons to the quaternary Boc carbon and the carbonyl carbon, and from the H-2/H-6 protons to the Boc carbonyl carbon, confirming the site of N-acylation.
Visualization: Key 2D NMR Correlations
Caption: Key 2D NMR correlations for connectivity mapping.
Chapter 3: Elucidating the Preferred Conformation
With connectivity established, the focus shifts to the 3D structure. The cis (3R,4S) stereochemistry means the fluorine and amino groups are on the same face of the piperidine ring. In a chair conformation, this requires one substituent to be axial (ax) and the other to be equatorial (eq).
Principle: J-Coupling and Conformational Preference
The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the protons. For piperidine rings, a large coupling (10-13 Hz) is indicative of a diaxial relationship, while smaller couplings (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[10] The conformational preference of fluorinated piperidines is complex, influenced by sterics, dipole minimization, and hyperconjugative effects (e.g., donation from an anti-periplanar C-H σ orbital into the C-F σ* orbital), which can favor an axial fluorine.[1][2][5]
Visualization: Conformational Equilibria
Caption: Chair conformations for (3R,4S) isomer.
Data Integration and Interpretation
By carefully analyzing the coupling constants for H-3 and H-4, we can deduce the preferred conformation.
-
If Conformer A (F-eq, NH₂-ax) is dominant: We would expect small ³J values between H-3 (ax) and its neighboring H-2 protons (ax and eq), and between H-4 (eq) and its neighboring H-5 protons.
-
If Conformer B (F-ax, NH₂-eq) is dominant: We would expect at least one large, diaxial coupling for H-3 (eq) to an H-2 proton, and for H-4 (ax) to an H-5 proton.
Studies on similar systems suggest that solvation and electronic effects often play a major role.[1][6] An axial fluorine may be stabilized by hyperconjugation.[2][5] Therefore, a detailed analysis of all JHH and JHF couplings is critical to assign the dominant conformer in the specific solvent used for the NMR experiment.
Chapter 4: Confirmation of Enantiomeric Purity by Chiral HPLC
The final step is to confirm the absolute stereochemistry and enantiomeric purity. While NMR can confirm the relative (cis) stereochemistry, it cannot distinguish between the (3R,4S) enantiomer and its (3S,4R) counterpart.
Expertise & Causality: The Role of Chiral Stationary Phases
Chiral HPLC is the gold standard for this analysis. It utilizes a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the two enantiomers of the analyte. These complexes have different energies, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A chiral column, for example, a Chiralpak® IA or IC column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve the peak shape of basic analytes. A typical starting condition would be 90:10 heptane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the Boc-group absorbs (e.g., 210-220 nm).
-
Analysis: Inject a solution of the analyte. If available, also inject a sample of the racemate to confirm the method's ability to separate the two enantiomers and to identify the retention time of the undesired (3S,4R) enantiomer.
Data Interpretation
The desired outcome is a single, sharp peak in the chromatogram for the (3R,4S) sample. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers (A₁ and A₂):
e.e. (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100
A value >99% e.e. is typically required for high-quality pharmaceutical building blocks.
Integrated Conclusion
The structural elucidation of this compound is a systematic process that builds a pyramid of evidence. HRMS lays the foundation by confirming the elemental composition. A comprehensive suite of 1D and 2D NMR experiments builds the framework, defining the atomic connectivity and relative stereochemistry. Analysis of NMR coupling constants provides critical insight into the molecule's preferred three-dimensional shape. Finally, chiral HPLC validates the enantiomeric integrity of the material. By integrating the data from each of these orthogonal techniques, researchers can achieve an unambiguous and robust characterization of this important chemical entity, ensuring its quality and suitability for application in drug discovery and development.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cris.technion.ac.il [cris.technion.ac.il]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]
- 7. CAS 907544-20-1: (3S,4R)-tert-Butyl 4-amino-3-fluoropiperi… [cymitquimica.com]
- 8. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate | C10H19FN2O2 | CID 11264435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery
CAS Number: 907544-17-6
Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][2] The strategic introduction of fluorine to this privileged structure offers medicinal chemists a powerful tool to further modulate these properties. Fluorine's high electronegativity can alter the pKa of nearby basic nitrogen atoms, a critical factor in optimizing a drug candidate's pharmacokinetic profile and reducing off-target effects like hERG ion channel binding, a common cause of cardiotoxicity.[3]
tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate, with its defined stereochemistry, presents a trifecta of desirable features for drug design: the conformational rigidity of the piperidine ring, the property-modulating effects of the fluorine atom, and a synthetically versatile primary amine. This guide provides an in-depth look at the properties, synthesis, characterization, and applications of this increasingly important chiral building block for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The properties of this compound are summarized in the table below. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its solubility in organic solvents, making it amenable to a wide range of synthetic transformations.
| Property | Value | Source(s) |
| CAS Number | 907544-17-6 | [4][5][6][7][8][9][10][11] |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [4][8][11] |
| Molecular Weight | 218.27 g/mol | [4][10] |
| Appearance | Off-white to yellow solid | [7] |
| Predicted Boiling Point | 285.6 ± 40.0 °C | [7] |
| Predicted Density | 1.11 ± 0.1 g/cm³ | [7] |
| Predicted pKa | 8.88 ± 0.40 | [7] |
| Storage | 0-8 °C, under inert atmosphere | [7][8] |
The (3R,4S) stereochemistry dictates a cis relationship between the fluorine atom and the amino group on the piperidine ring. Conformational analysis of similar fluorinated piperidines has shown that the fluorine atom often prefers an axial orientation due to favorable dipole interactions.[3] This conformational preference can be a powerful design element for locking a molecule into a specific bioactive conformation.
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthetic route via debenzylation.
Step-by-Step Experimental Protocol
Reaction: Catalytic Transfer Hydrogenolysis for Debenzylation
This protocol is adapted from the synthesis of the (3S,4R) enantiomer.[4] Researchers should perform appropriate optimization and characterization to validate the procedure for the (3R,4S) isomer.
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl (3R,4S)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1 equivalent).
-
Solvent and Reagents: Add methanol as the solvent (approx. 10-15 mL per gram of starting material). To this solution, add ammonium formate (approx. 1.5-2.0 equivalents).
-
Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) (approx. 20-30% by weight of the starting material).
-
Reaction Conditions: Heat the reaction mixture to 50°C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite or diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the final compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should confirm the presence of the tert-butyl group (singlet around 1.4-1.5 ppm), and complex multiplets for the piperidine ring protons. The coupling patterns of the protons at the C3 and C4 positions will be indicative of their cis relationship.
-
¹³C NMR: Will show characteristic peaks for the carbonyl of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring. The C-F coupling will be observable for the carbons at and adjacent to the C3 position.
-
¹⁹F NMR: A key experiment to confirm the presence and environment of the fluorine atom.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) would be expected to show the [M+H]⁺ ion.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. Chiral HPLC can be used to confirm the enantiomeric excess (ee).
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics.
Role as a Chiral Building Block
The primary amine of this compound serves as a key functional handle for further elaboration. It can readily participate in a variety of chemical reactions, including:
-
Amide bond formation
-
Reductive amination
-
Sulfonamide formation
-
Urea and thiourea formation
-
N-alkylation and N-arylation
A notable example of its application is in the synthesis of heterocyclic compounds for the treatment of cancer. A patent describes the use of this compound as a starting material in a reductive amination reaction with paraformaldehyde and sodium cyanoborohydride to generate a dimethylated amine intermediate, showcasing its utility in building more complex molecular architectures.[12]
Workflow for Incorporation into a Lead Molecule
Caption: General workflow for utilizing the title compound.
Advantages in Medicinal Chemistry
The incorporation of the 3-fluoro-4-aminopiperidine moiety can confer several advantages to a drug candidate:
-
Modulation of pKa: The electron-withdrawing effect of the fluorine atom lowers the basicity of the piperidine nitrogen (after deprotection) and the C4-amino group, which can improve cell permeability and reduce undesirable interactions with biological targets.[3]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the molecule more resistant to metabolic degradation at that position.
-
Conformational Control: The stereochemistry and the fluorine atom can help to lock the piperidine ring into a specific conformation, which can lead to higher binding affinity and selectivity for the target protein.
-
Improved Pharmacokinetics: The overall changes in lipophilicity and basicity can lead to an improved absorption, distribution, metabolism, and excretion (ADME) profile.
ChemicalBook suggests that (3R,4S)-4-Amino-3-fluoropiperidine-1-carboxylic Acid Tert-butyl Ester derivatives are effective for increasing potent Janus kinases (JAKs) inhibitory activity while reducing human ether-a-go-go-related gene (hERG) inhibitory activity.[7]
Safety and Handling
Based on available supplier information, this compound should be handled with care in a well-ventilated area, such as a chemical fume hood.[7][13]
GHS Hazard Classification:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Signal Word: Warning.[7]
-
Pictogram: GHS07 (Exclamation Mark).[7]
Recommended Personal Protective Equipment (PPE):
-
Safety glasses with side shields or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Keep the container tightly closed in a dry and well-ventilated place.[13]
In case of exposure, follow standard first-aid procedures and seek medical advice. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.
Conclusion
This compound is a high-value chiral building block that provides a strategic entry point for introducing the beneficial properties of fluorinated piperidines into drug candidates. Its defined stereochemistry and versatile amino functionality allow for the creation of structurally complex and diverse libraries of compounds. The ability to fine-tune pKa, enhance metabolic stability, and exert conformational control makes this compound a valuable asset in the ongoing quest to develop safer and more effective medicines. As the principles of rational drug design continue to evolve, the demand for sophisticated and precisely engineered building blocks like this will undoubtedly continue to grow.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. 907544-17-6 | this compound - Fluoropharm [fluoropharm.com]
- 6. This compound, CasNo.907544-17-6 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 7. This compound | 907544-17-6 [chemicalbook.com]
- 8. 907544-17-6|(3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 9. 907544-17-6 | this compound - Capot Chemical [capotchem.com]
- 10. 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate | C10H19FN2O2 | CID 11264435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound 97% | CAS: 907544-17-6 | AChemBlock [achemblock.com]
- 12. WO2023067355A1 - Composés hétérocycliques destinés à être utilisés dans le traitement du cancer - Google Patents [patents.google.com]
- 13. fishersci.com [fishersci.com]
"Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate" molecular weight
An In-Depth Technical Guide to tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
This technical guide provides a comprehensive overview of this compound, a critical building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core physicochemical properties, provide a detailed synthetic protocol with mechanistic insights, outline a robust analytical characterization workflow, and discuss its strategic application in modern drug discovery.
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. The strategic introduction of fluorine atoms onto this scaffold can profoundly and beneficially alter the physicochemical properties of a lead compound. Fluorine's high electronegativity can modulate the basicity (pKa) of nearby amines, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity through favorable electrostatic interactions.
This compound, with its defined stereochemistry and orthogonal protecting groups (Boc on the ring nitrogen and a free primary amine), offers a versatile platform for introducing this valuable motif into complex molecules. The cis relationship between the fluorine and amino groups provides specific conformational constraints that can be exploited in structure-activity relationship (SAR) studies. This guide serves as a practical resource for its synthesis, analysis, and utilization.
Physicochemical and Structural Properties
A precise understanding of the compound's fundamental properties is the foundation of its effective use. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 218.27 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [1][3][5] |
| CAS Number | 907544-17-6 | [4][6][7] |
| IUPAC Name | This compound | [4] |
| Synonyms | (3R,4S)-4-Amino-1-Boc-3-fluoropiperidine, cis-4-Amino-1-Boc-3-fluoropiperidine | [4] |
| Appearance | White to off-white solid/powder | [8] |
| Purity | Typically ≥97% | [5][7] |
| Storage | Store sealed in a dry, dark place; 2-8°C or room temperature | [7][9] |
| SMILES | CC(C)(C)OC(=O)N1CC--INVALID-LINK--F">C@@HN | [4] |
Note: The enantiomer, tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate, is also commercially available under CAS Number 907544-20-1.[1][2][3][5][8][10][11]
Synthesis and Purification: A Practical Workflow
The synthesis of the title compound is commonly achieved through the debenzylation of a protected precursor via catalytic transfer hydrogenation. This method is favored for its operational simplicity, mild reaction conditions, and high efficiency, avoiding the need for high-pressure hydrogenation equipment.
Causality Behind Experimental Choices
-
Precursor: The synthesis starts from the corresponding N-benzyl protected piperidine. The benzyl group is a robust protecting group during initial synthetic steps but is readily cleaved under mild hydrogenolysis conditions.
-
Catalyst: Palladium on activated carbon (10% Pd/C) is the catalyst of choice.[3] Palladium is highly effective at catalyzing the cleavage of C-N bonds in benzylamines. The carbon support provides a high surface area for the reaction.
-
Hydrogen Source: Ammonium formate serves as a convenient and safe in situ source of hydrogen gas through catalytic decomposition.[3] This technique, known as catalytic transfer hydrogenation, circumvents the hazards associated with handling gaseous hydrogen.
-
Solvent: Methanol is an excellent solvent for this reaction, as it readily dissolves the ammonium formate and the substrate, and is compatible with the palladium catalyst.[3]
-
Workup: Filtration through diatomaceous earth (e.g., Celite) is a critical step. Its porous nature effectively removes the fine, heterogeneous palladium catalyst from the reaction mixture, preventing contamination of the final product.
Detailed Experimental Protocol
Reaction: Debenzylation of tert-Butyl (3R,4S)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl (3R,4S)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq).
-
Solvent and Reagents: Add methanol (approx. 15 mL per gram of substrate) to the flask.[3] To this solution, add ammonium formate (approx. 2.5 eq).[3]
-
Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) catalyst (approx. 0.28 w/w relative to the substrate) to the mixture.[3]
-
Reaction Conditions: Heat the reaction mixture to 50°C with vigorous stirring for 1-2 hours.[3] Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Reaction Quench & Filtration: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of diatomaceous earth to meticulously remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the methanol. The resulting residue contains the desired product, this compound.
-
Purification (if necessary): While this reaction is often high-yielding and clean, residual impurities can be removed by silica gel column chromatography if required.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for the target compound.
Analytical Characterization: A Self-Validating System
Ensuring the identity, purity, and structural integrity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system where orthogonal methods corroborate the results. Commercial suppliers of this reagent provide comprehensive analytical data to guarantee quality.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Confirms the proton environment. Expect to see signals corresponding to the tert-butyl group (a singlet at ~1.4 ppm integrating to 9H), and complex multiplets for the piperidine ring protons. The presence of fluorine will cause characteristic splitting (J-coupling) of adjacent protons.
-
¹³C NMR: Verifies the carbon skeleton. Signals for the Boc carbonyl, the quaternary and methyl carbons of the tert-butyl group, and the distinct carbons of the piperidine ring should be present.
-
¹⁹F NMR: This is a crucial experiment to confirm the presence and environment of the single fluorine atom. A single resonance with coupling to adjacent protons would be expected.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 219.15, corresponding to the protonated form of the molecule (C₁₀H₂₀FN₂O₂⁺).
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing purity. Using a suitable column (e.g., C18) and mobile phase, a single major peak should be observed, with the area of this peak relative to the total peak area indicating the purity (e.g., >97%).
Visualization of QC Workflow
Caption: Quality control workflow for product validation.
Applications in Drug Discovery
This molecule is not an end-product but a high-value intermediate used for the synthesis of active pharmaceutical ingredients (APIs).[7] Its bifunctional nature—a nucleophilic primary amine and a Boc-protected ring nitrogen—allows for sequential and controlled chemical modifications.
-
Scaffold Decoration: The primary amine can be acylated, alkylated, or used in reductive aminations to append various R-groups, exploring the chemical space around the core.
-
Linker Chemistry: The amine serves as an attachment point for linkers in applications such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).
-
Final Deprotection: The Boc group can be removed under acidic conditions (e.g., TFA in DCM) to reveal the secondary amine of the piperidine ring, allowing for further functionalization at that site.
The fluorine atom's influence on pKa is a key design element. It lowers the basicity of the adjacent amine, which can prevent unwanted protonation at physiological pH, potentially improving cell permeability and reducing off-target effects related to hERG channel interactions.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate | C10H19FN2O2 | CID 11264435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate 97% | CAS: 907544-20-1 | AChemBlock [achemblock.com]
- 6. This compound | 907544-17-6 [chemicalbook.com]
- 7. This compound, CasNo.907544-17-6 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 2055848-75-2|(S)-tert-Butyl 3-amino-4,4-difluoropiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 10. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | 907544-20-1 [chemicalbook.com]
- 11. 907544-20-1 | (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]
A Comprehensive Technical Guide to the Physical Properties of tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate, a key chiral building block in modern medicinal chemistry, presents a unique combination of a conformationally restricted piperidine ring, a strategically placed fluorine atom, and a versatile Boc-protected amine. This structure is of significant interest in the development of novel therapeutics, particularly in the synthesis of kinase inhibitors and other targeted therapies. The fluorine substituent can profoundly influence molecular properties such as pKa, lipophilicity, and metabolic stability, making a thorough understanding of its physical characteristics essential for its effective application in drug design and process development.
This technical guide provides an in-depth overview of the known physical properties of this compound. It is designed to be a practical resource for researchers, offering both reported data and detailed, field-proven methodologies for the experimental determination of its key physical attributes.
Core Molecular and Physical Characteristics
The fundamental properties of this compound are summarized below. It is important to note that while some properties are well-documented, specific experimental data for melting and boiling points remain elusive in publicly accessible literature.
| Property | Value | Source |
| CAS Number | 907544-17-6 | [1][2] |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [3][4] |
| Molecular Weight | 218.27 g/mol | [4][5] |
| Appearance | Light yellow to brown solid | [6] |
| Storage Conditions | 2-8°C, protect from light | [6][7] |
| Predicted Boiling Point | 285.6 ± 40.0 °C at 760 mmHg | [8] |
Chemical Structure
The structural integrity and stereochemistry of this molecule are pivotal to its function in asymmetric synthesis.
Caption: 2D Structure of this compound.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a fundamental tool for confirming the structure of the piperidine ring and the presence of the Boc protecting group. For the (3S,4R) isomer, the following peaks have been reported in CDCl₃:
-
1.40 ppm (s, 9H): Corresponds to the nine equivalent protons of the tert-butyl group.
-
1.88 ppm (m, 2H): A multiplet arising from two of the piperidine ring protons.
-
3.01 ppm (m, 2H): A multiplet from another pair of piperidine ring protons.
-
3.55 ppm (m, 2H): A multiplet corresponding to two additional piperidine ring protons.
-
3.77 ppm (m, 1H): A multiplet from one of the chiral center protons on the piperidine ring.
-
4.66 ppm (d, 1H): A doublet corresponding to the other chiral center proton, likely coupled to the adjacent fluorine atom.[3]
Experimental Protocols for Physical Property Determination
The following sections detail standardized, field-proven methodologies for determining the key physical properties of novel chemical entities like this compound.
Melting Point Determination
The melting point provides a quick and effective assessment of purity. A sharp melting range is indicative of a pure compound.
Methodology:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind the solid into a fine powder.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Utilize a calibrated digital melting point apparatus.
-
Measurement:
-
Perform a rapid preliminary measurement to determine the approximate melting range.
-
For an accurate measurement, set the starting temperature to approximately 10-15°C below the observed preliminary melting point.
-
Use a ramp rate of 1-2°C per minute.
-
Record the temperature at which the first drop of liquid is observed and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Understanding the solubility profile is critical for reaction work-ups, purification, and formulation development. A qualitative and semi-quantitative approach is often employed initially.
Methodology:
-
Solvent Selection: Choose a range of common laboratory solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).
-
Qualitative Assessment:
-
To a small vial, add approximately 10 mg of the compound.
-
Add the selected solvent dropwise while vortexing.
-
Visually assess if the solid dissolves completely.
-
-
Semi-Quantitative Assessment (Shake-Flask Method):
-
Prepare saturated solutions by adding an excess of the compound to a known volume of each solvent in sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).
-
Allow any undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtrate with a suitable solvent and analyze the concentration using a calibrated analytical technique such as HPLC-UV or LC-MS.
-
References
- 1. This compound | 907544-17-6 [chemicalbook.com]
- 2. 907544-17-6|(3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate | C10H19FN2O2 | CID 11264435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | 907544-16-5 [amp.chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Cas 907544-20-1,tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | lookchem [lookchem.com]
Spectroscopic Characterization of Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate: A Technical Guide
Introduction: The Significance of a Chiral Fluorinated Building Block
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity. The piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, is a frequent target for such modification. The compound at the heart of this guide, tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6), represents a particularly valuable chiral building block. Its defined stereochemistry, coupled with the presence of a fluorine atom adjacent to a primary amine and a versatile Boc-protecting group, makes it a sought-after intermediate for synthesizing complex molecules with precisely controlled three-dimensional architecture.
This guide provides an in-depth analysis of the spectroscopic techniques used to verify the structure and purity of this key synthetic intermediate. As practicing scientists, we understand that data is only as valuable as its interpretation. Therefore, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, and providing robust protocols for data acquisition that ensure accuracy and reproducibility.
Molecular Structure and Conformational Considerations
The structure of this compound is presented below. The piperidine ring typically adopts a chair conformation to minimize steric strain. In this cis-configured isomer, both the fluorine atom at C3 and the amino group at C4 can be either axial or equatorial. NMR studies on similar fluorinated piperidines have revealed a preference for conformations where the fluorine atom occupies an axial position, a phenomenon attributed to stabilizing hyperconjugative and electrostatic interactions.[1][2][3] This conformational preference significantly influences the observed NMR coupling constants.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the carbon skeleton, proton environment, and the crucial H-F and C-F correlations.
¹H NMR Spectroscopy
A partial, reported ¹H NMR spectrum in CDCl₃ shows signals at: δ 4.66 (d), 3.77 (m), 3.55 (m), 3.01 (m), 1.88 (m), 1.40 (s, 9H).[2] A full analysis requires a deeper interpretation of the multiplicities and coupling constants, which are dictated by the cis-relationship of the F and NH₂ groups and the chair conformation of the piperidine ring.
Predicted ¹H NMR Data and Interpretation
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale & Expert Insights |
|---|---|---|---|---|
| H3 | ~4.5 - 4.8 | ddd | JHF ≈ 48, JH3-H4 ≈ 3, JH3-H2ax ≈ 9, JH3-H2eq ≈ 3 | The proton on the fluorine-bearing carbon is significantly deshielded. The large doublet splitting is due to the geminal coupling to fluorine (²JHF). Further couplings to adjacent protons will create a complex multiplet. |
| H4 | ~3.0 - 3.3 | m | - | This proton is adjacent to both the fluorine and the amine. Its chemical shift is influenced by both, and it will show couplings to H3 and the protons on C5. |
| Piperidine CH₂ (axial & equatorial) | ~2.8 - 4.2 | m | - | The Boc group restricts rotation around the C-N bond, making the equatorial and axial protons on C2 and C6 diastereotopic and thus chemically non-equivalent, leading to complex multiplets. |
| Piperidine CH₂ | ~1.7 - 2.1 | m | - | Protons on C5, further from the electron-withdrawing groups. |
| NH₂ | ~1.5 - 2.5 | br s | - | The primary amine protons are typically a broad singlet and may exchange with trace water in the solvent, often leading to their signal being less distinct. |
| -C(CH₃ )₃ | 1.46 | s | - | The nine equivalent protons of the tert-butyl group give a characteristic sharp, strong singlet. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for small organic molecules, offering good solubility and a clean spectral window.
-
Instrument: A 400 MHz or higher field NMR spectrometer. Higher fields provide better signal dispersion, which is critical for resolving the complex multiplets of the piperidine ring protons.
-
Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Time: ~3-4 seconds to ensure good resolution.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show 7 distinct signals for the 10 carbon atoms, as the three methyls of the Boc group are equivalent. The fluorine atom will cause splitting of the signals for C3 and adjacent carbons (C2, C4, C5) due to C-F coupling.
Predicted ¹³C NMR Data and Interpretation
| Carbon Assignment | Predicted δ (ppm) | C-F Coupling (JCF, Hz) | Rationale & Expert Insights |
|---|---|---|---|
| C =O (Boc) | ~155 | - | The carbamate carbonyl carbon is in a typical, deshielded region. |
| C (CH₃)₃ (Boc) | ~80 | - | The quaternary carbon of the Boc group is also characteristic. |
| C 3 | ~90-95 | d, ¹JCF ≈ 170-190 | The carbon directly attached to fluorine shows a very high chemical shift and a large one-bond C-F coupling constant. |
| C 4 | ~50-55 | d, ²JCF ≈ 15-25 | The carbon bearing the amino group is coupled to fluorine over two bonds. |
| C 2, C 6, C 5 | ~40-50 | d, ²JCF or ³JCF ≈ 5-15 | These piperidine ring carbons will show smaller two- and three-bond couplings to fluorine. |
| -C(C H₃)₃ (Boc) | ~28.5 | - | The three equivalent methyl carbons of the Boc group give a strong signal. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample: Use the same sample prepared for ¹H NMR.
-
Instrument: 400 MHz (or higher) spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-1024 scans are typically required to obtain a good signal-to-noise ratio for ¹³C nuclei.
-
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that will provide a single primary signal for this molecule, offering definitive proof of fluorine incorporation.
Predicted ¹⁹F NMR Data and Interpretation
| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale & Expert Insights |
|---|
| Piperidine-F | ~ -170 to -190 | ddd | JFH3 ≈ 48, JFH4 ≈ 20-30, JFH2 ≈ 5-15 | The chemical shift is typical for a fluorine on a saturated carbocycle. The multiplet arises from couplings to the protons on C3, C4, and C2. The relative magnitudes of these couplings are highly dependent on the dihedral angles, confirming the ring's conformation. |
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample: Use the same sample prepared for ¹H NMR.
-
Instrument: A multinuclear NMR spectrometer (400 MHz for protons).
-
Parameters:
-
Pulse Program: Standard single-pulse experiment, often proton-decoupled to simplify the spectrum initially, followed by a proton-coupled experiment to observe the couplings.
-
Reference: An external reference like CFCl₃ (δ = 0 ppm) or an internal standard.
-
Number of Scans: 64-128 scans.
-
Caption: Standard NMR workflow for compound characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups. The spectrum is a molecular fingerprint, and for this compound, we expect to see characteristic vibrations for the amine N-H, carbamate C=O, and C-F bonds.
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Expert Insights |
|---|---|---|---|
| ~3400-3300 | N-H stretch (primary amine) | Medium, Sharp (two bands) | Primary amines show two distinct N-H stretching bands (asymmetric and symmetric), which distinguishes them from secondary amines (one band) and amides.[4] |
| ~2975, 2870 | C-H stretch (aliphatic) | Strong | Characteristic stretches for the sp³ C-H bonds in the piperidine ring and Boc group. |
| ~1690 | C=O stretch (carbamate) | Strong, Sharp | The Boc protecting group has a very strong and characteristic carbonyl absorption. Its position indicates a carbamate environment. |
| ~1590 | N-H bend (primary amine) | Medium | This bending (scissoring) vibration is characteristic of primary amines.[4] |
| ~1250, 1160 | C-N stretch & C-O stretch | Strong | Strong absorptions associated with the carbamate group. |
| ~1100-1000 | C-F stretch | Strong | The C-F stretch is typically a strong and distinct band in the fingerprint region of the spectrum. |
Experimental Protocol: IR Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique that requires minimal sample preparation.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Acquisition: Record a background spectrum of the clean ATR crystal first, then record the sample spectrum. The instrument software automatically ratios these to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For a molecule like this, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that will readily produce the protonated molecular ion.
Predicted Mass Spectrum Data (Positive ESI)
| m/z Value | Ion Identity | Rationale & Expert Insights |
|---|---|---|
| 219.15 | [M+H]⁺ | The protonated molecular ion. Its high-resolution mass should match the calculated exact mass of C₁₀H₂₀FN₂O₂⁺ (219.1503). |
| 163.13 | [M - C₄H₈ + H]⁺ | Loss of isobutylene (56 Da) from the Boc group is a very common and characteristic fragmentation pathway for Boc-protected amines. |
| 119.13 | [M - Boc + H]⁺ | Loss of the entire Boc group (100 Da) to yield the protonated 4-amino-3-fluoropiperidine. |
| 101.08 | [C₅H₈FN]⁺ | Further fragmentation of the piperidine ring. |
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocol: LC-MS (ESI) Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A liquid chromatograph (LC) coupled to a mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution data).
-
LC Method (for sample introduction):
-
Column: A standard C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid to promote protonation.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
-
MS Method:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Perform a full scan (MS1) to identify the [M+H]⁺ ion. If desired, perform tandem MS (MS/MS) on the precursor ion at m/z 219.15 to confirm the fragmentation pattern.
-
Conclusion: A Self-Validating Spectroscopic Profile
The structural verification of this compound is a self-validating process when these spectroscopic techniques are used in concert. The molecular weight from MS confirms the elemental composition. IR spectroscopy validates the presence of the key functional groups. Finally, high-field NMR spectroscopy, particularly 2D experiments like COSY (H-H correlation) and HSQC (C-H correlation), can be used to unambiguously assign every proton and carbon signal, while the characteristic H-F and C-F coupling constants provide definitive proof of the fluorine's location and the molecule's stereochemistry. The protocols and interpretive guidance provided herein constitute a robust framework for the confident characterization of this and similar fluorinated building blocks essential to the advancement of medicinal chemistry.
References
Navigating the Acquisition and Quality Control of a Key Chiral Building Block: A Technical Guide to tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the privileged structures in drug discovery, the piperidine ring is ubiquitous. This guide provides an in-depth technical overview of tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6), a chiral building block of increasing importance, particularly in the development of Janus kinase (JAK) inhibitors. We will navigate the landscape of chemical suppliers, delve into critical quality control parameters, and outline the safe handling and application of this valuable synthetic intermediate.
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine moiety is a prevalent scaffold in a vast number of approved pharmaceuticals, owing to its favorable physicochemical properties and its ability to serve as a versatile template for diverse pharmacophores.[1] The introduction of fluorine into this ring system can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[2] Fluorine's high electronegativity and small size can lead to more stable compounds with longer half-lives and improved membrane permeability.[2][3]
Specifically, the cis-3-fluoro-4-amino substitution pattern on the piperidine ring, as seen in this compound, presents a unique three-dimensional arrangement of functional groups. This specific stereochemistry is crucial for precise interactions with target proteins, a key consideration in modern drug design which increasingly focuses on enantiomerically pure compounds to enhance efficacy and minimize off-target effects.[4][5] The Boc-protecting group offers a stable yet readily cleavable handle, facilitating its incorporation into more complex molecules during multi-step syntheses.
Supplier Landscape and Critical Specifications
Acquiring high-quality starting materials is a critical first step in any drug discovery program. For a chiral building block like this compound, stringent quality control is paramount. Several reputable suppliers offer this compound, and researchers should prioritize those who provide comprehensive analytical data.
Table 1: Prominent Suppliers and Typical Specifications
| Supplier | Purity (Typical) | Analytical Data Provided | Notes |
| Purest Pharmaceutical Co., Ltd | ≥97% (HPLC) | NMR Spectrum Confirmation | Offers bulk quantities. |
| Capot Chemical | ≥97% | MSDS, COA, 1H-NMR | Provides detailed documentation upon request.[6] |
| BLDpharm | Purity specifications available | MDL Number provided | Offers cold-chain transportation.[3] |
| AChemBlock | 97% | HNMR, HPLC, CoA available for viewing | Stocks available in the US. |
| Arctom Scientific | 97% | MDL Number provided | Offers various package sizes. |
| Synthonix | 97.0% | MSDS, CoA | Provides SMILES and other identifiers.[7] |
| Ambeed | High-quality | NMR, HPLC, LC-MS available | Comprehensive analytical data offered. |
It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from any potential supplier. The CoA should provide, at a minimum, the purity as determined by High-Performance Liquid Chromatography (HPLC) and confirmation of the structure by Nuclear Magnetic Resonance (NMR) spectroscopy.
Quality Control: A Self-Validating System
Beyond the supplier's CoA, in-house quality control is a crucial step to ensure the integrity of the starting material. The following experimental protocols are recommended for the validation of this compound.
Confirmation of Structure and Purity by NMR and MS
-
1H NMR Spectroscopy: The proton NMR spectrum should be consistent with the expected structure. Key features to look for include the characteristic signal for the tert-butyl group (a singlet at approximately 1.4-1.5 ppm) and the complex multiplets for the piperidine ring protons. The coupling patterns of the protons on the carbons bearing the fluorine and amino groups are particularly important for confirming the relative stereochemistry.
-
13C NMR Spectroscopy: The carbon NMR will show the expected number of signals, with the carbons attached to fluorine and nitrogen exhibiting characteristic shifts.
-
19F NMR Spectroscopy: A proton-coupled 19F NMR spectrum will provide valuable information about the fluorine environment and its coupling to adjacent protons, further confirming the stereochemistry.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]+ at m/z 219.15.
Chiral Purity Assessment
Ensuring the enantiomeric excess (e.e.) of the desired (3R,4S) isomer is critical. The FDA mandates the assessment of each enantiomer's pharmacological profile and has strict guidelines on chiral purity.[7]
Experimental Protocol: Chiral HPLC
-
Column: A chiral stationary phase column, such as one based on polysaccharide derivatives (e.g., Chiralpak® series), is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. The exact ratio will need to be optimized for baseline separation of the enantiomers.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is standard.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
-
Analysis: Inject the sample onto the column and record the chromatogram. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers.
The development of such chiral separation methods can be guided by Quality by Design (QbD) principles to ensure robustness.[8]
Synthetic Considerations
Plausible Final Synthetic Step (based on enantiomer synthesis):
-
Reaction: Hydrogenolysis of the corresponding N-benzyl protected amine.
-
Reagents: Palladium on activated carbon (10% Pd/C) as the catalyst and a hydrogen source such as ammonium formate or hydrogen gas.[9]
-
Solvent: A protic solvent like methanol is suitable.[9]
-
Conditions: The reaction is typically heated (e.g., to 50 °C) for a short period (e.g., 1 hour).[9]
-
Workup: The reaction mixture is cooled, filtered through a pad of celite to remove the catalyst, and the solvent is removed under reduced pressure to yield the final product.[9]
Applications in Drug Discovery: A Key Building Block for JAK Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of the JAK/STAT pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms and cancers.[10][11] Consequently, JAK inhibitors have emerged as a significant class of therapeutics.[10]
This compound has been identified as a key intermediate in the synthesis of potent and selective JAK inhibitors.[12] Its specific stereochemistry and the presence of the fluorine atom are crucial for achieving high inhibitory activity against JAKs while potentially reducing off-target effects, such as inhibition of the hERG channel, which can lead to cardiac toxicity.[12] The development of selective JAK1 inhibitors, for example, is a major focus for the treatment of inflammatory conditions like rheumatoid arthritis.[13]
Safe Handling and Storage
As with any chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound should be obtained from the supplier, general guidelines for handling fluorinated piperidine derivatives apply.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (inspect before use), and tightly sealed safety goggles.[12]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[6]
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6] For long-term storage, refrigeration (2-8°C) is often recommended.
-
First Aid:
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. In all cases of exposure, consult a physician and show them the safety data sheet.[12]
-
Conclusion
This compound is a valuable chiral building block with significant potential in drug discovery, particularly in the development of next-generation JAK inhibitors. Its unique stereochemistry and the presence of a fluorine atom make it a powerful tool for medicinal chemists seeking to fine-tune the properties of their lead compounds. A thorough understanding of the supplier landscape, rigorous in-house quality control, and strict adherence to safety protocols are essential for the successful application of this important synthetic intermediate. As the demand for more selective and potent kinase inhibitors continues to grow, the importance of chiral, fluorinated building blocks like this one is set to increase.
References
- 1. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 3. 907544-17-6|(3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
- 5. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. capotchem.com [capotchem.com]
- 13. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorinated building blocks offer a unique combination of properties, including altered basicity, enhanced metabolic stability, and improved membrane permeability, which can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these valuable synthons, tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate has emerged as a critical component in the development of next-generation therapeutics, particularly in the realm of kinase inhibition. This guide provides a comprehensive technical overview of this chiral building block, from its fundamental properties and synthesis to its applications and handling, designed to empower researchers in their drug discovery endeavors.
Chemical Identity and Properties
The precise stereochemical arrangement of this compound is crucial to its utility, dictating its interaction with biological targets. The cis-relationship between the fluorine atom at the 3-position and the amino group at the 4-position, along with the specific (3R,4S) absolute configuration, defines its three-dimensional structure.
IUPAC Name and Structural Information
The formal IUPAC name for this compound is This compound .[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 907544-17-6[2] |
| Molecular Formula | C₁₀H₁₉FN₂O₂[3] |
| Molecular Weight | 218.27 g/mol [3][4] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC--INVALID-LINK--F">C@@HN[1] |
| InChI Key | ZQRYPCAUVKVMLZ-SFYZADRCSA-N[1] |
Synonyms: This compound is also known by several other names, including (3R,4S)-4-Amino-3-fluoropiperidine-1-carboxylic acid tert-butyl ester and 1-Boc-(3R,4S)-4-amino-3-fluoropiperidine.[1]
Physicochemical Properties
While comprehensive experimental data for some physical properties are not widely published, the following table summarizes available and predicted information.
Table 2: Physicochemical Properties
| Property | Value/Description |
| Physical Form | Typically a solid or oil. |
| Solubility | Soluble in methanol and other organic solvents. |
| Boiling Point | A boiling point of 300.8 ± 42.0 °C at 760 mmHg has been reported for the related hydroxypiperidine derivative, suggesting a similarly high boiling point for the amino compound. |
| Storage | Recommended storage is under refrigeration. |
Synthesis and Manufacturing
The synthesis of this compound with high stereochemical purity is a key challenge. A prevalent and effective method involves the catalytic hydrogenation of a protected precursor.
Retrosynthetic Analysis
A logical retrosynthetic approach identifies a protected aminofluoropiperidine as the immediate precursor. The stereocenters are often established earlier in the synthetic sequence, for instance, through stereoselective reduction or fluorination reactions.
Experimental Protocol: Catalytic Hydrogenation
This protocol details the debenzylation of the corresponding N-benzyl protected amine to yield the final product.[5]
Materials:
-
tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
-
Ammonium formate
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH)
-
Diatomaceous earth (Celite®)
Procedure:
-
A reaction vessel is charged with tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq), ammonium formate (approx. 3.0 eq), and 10% Pd/C (approx. 0.28 w/w of the starting material).
-
Methanol is added as the solvent (approx. 14 mL per gram of starting material).
-
The reaction mixture is heated to 50 °C for 1 hour. Progress can be monitored by thin-layer chromatography or LC-MS.
-
Upon completion, the mixture is cooled to room temperature.
-
The reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product. The reference indicates a quantitative yield.[5]
-
Further purification, if necessary, can be achieved through column chromatography.
Spectroscopic and Analytical Data
Characterization of this compound is essential for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃):
-
δ 1.40 (s, 9H): Corresponds to the nine equivalent protons of the tert-butyl group.[5]
-
δ 1.88 (m, 2H): Represents two of the piperidine ring protons.[5]
-
δ 3.01 (m, 2H): Represents two of the piperidine ring protons.[5]
-
δ 3.55 (m, 2H): Represents two of the piperidine ring protons.[5]
-
δ 3.77 (m, 1H): Represents one of the piperidine ring protons.[5]
-
δ 4.66 (d, 1H): Corresponds to the proton on the carbon bearing the fluorine atom, showing coupling to the fluorine.[5]
Mass Spectrometry (MS)
Mass spectrometry data for a related compound, tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate, shows the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum of a related fluorinated piperidine derivative shows characteristic absorption bands for the carbamate carbonyl group (around 1683 cm⁻¹) and C-F bond stretching.
Applications in Drug Discovery
The primary application of this compound is as a key building block in the synthesis of Janus kinase (JAK) inhibitors . These enzymes are crucial in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases. The introduction of the 3-fluoro-4-aminopiperidine moiety can lead to potent and selective JAK inhibition. Furthermore, this structural motif has been shown to reduce off-target effects, such as inhibition of the hERG (human Ether-a-go-go-Related Gene) channel, which is a critical consideration for cardiovascular safety.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not provided in the search results, general precautions for handling similar chemical compounds should be followed. Safety data for related fluorinated piperidine derivatives suggest that these compounds may be harmful if swallowed and can cause skin and eye irritation.
General Handling Precautions:
-
Use in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its unique stereochemistry and the presence of the fluorine atom impart desirable properties that are leveraged in the design of potent and selective enzyme inhibitors. A thorough understanding of its synthesis, properties, and handling is crucial for its effective application in drug discovery and development.
References
- 1. 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate | C10H19FN2O2 | CID 11264435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 907544-17-6 [chemicalbook.com]
- 3. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | 907544-20-1 [chemicalbook.com]
- 4. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine ring is one of the most ubiquitous saturated N-heterocyclic scaffolds found in pharmaceuticals, owing to its favorable physicochemical properties and its ability to act as a versatile scaffold for exploring chemical space.[1] In modern drug design, the strategic incorporation of fluorine atoms has become a cornerstone for fine-tuning molecular properties to enhance therapeutic potential.[2] The introduction of fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preference.[2][3][4]
The compound tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate represents a powerful convergence of these two design principles. As a "privileged building block," it provides medicinal chemists with a stereochemically defined fragment that embeds the advantageous properties of both the piperidine core and a strategically placed fluorine atom.[5] This guide delves into the unique characteristics of this building block, its applications in drug discovery programs, and detailed protocols for its synthetic manipulation.
Physicochemical Profile and Stereoelectronic Effects
The utility of this building block stems from the predictable and beneficial effects of the fluorine substituent on the piperidine ring and its adjacent amino group.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 907544-17-6 |
| Molecular Formula | C₁₀H₁₉FN₂O₂ |
| Molecular Weight | 218.27 g/mol |
| Stereochemistry | (3R,4S) - cis relationship between the fluorine and amino groups |
pKa Modulation: A Key to Selectivity and Safety
The primary amine at the C4 position is a key handle for synthetic elaboration. The adjacent C3-fluorine atom, being highly electronegative, exerts a powerful inductive effect, withdrawing electron density from the neighboring amine. This significantly lowers the basicity (pKa) of the nitrogen atom compared to its non-fluorinated counterpart.[6][7] This modulation is critical for:
-
Improving Oral Bioavailability: Reduced basicity can lead to a more optimal balance of solubility and permeability, often enhancing oral absorption.[7]
-
Reducing Off-Target Activity: Many basic amines exhibit promiscuous binding to off-targets, such as the hERG potassium ion channel, which can lead to cardiovascular toxicity. Lowering the pKa is a validated strategy to mitigate this risk.[1]
Conformational Control: Pre-organizing for Potency
The stereoelectronic interactions involving the C-F bond can enforce a specific conformational preference on the piperidine ring. The cis-(3R,4S) relationship between the fluorine and the amino group, coupled with the gauche effect, can lock the ring into a defined chair conformation.[1][8] This pre-organization can be highly advantageous, reducing the entropic penalty upon binding to a biological target and thereby increasing potency. The fluorine atom is often oriented in an axial position to establish a stabilizing C-F…HN⁺ dipole interaction in the protonated state.[1]
Caption: Key functional groups of the title building block.
Applications in Drug Discovery Programs
This building block has proven instrumental in the development of novel therapeutics across various disease areas. Its defined stereochemistry and embedded physicochemical advantages make it an ideal starting point for lead optimization.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 inhibitors are a class of oral medications that improve glycemic control in patients with type 2 diabetes.[9][10] They function by preventing the enzyme DPP-4 from breaking down incretin hormones, such as GLP-1.[11][12] This prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[11][12] While the flagship DPP-4 inhibitor, sitagliptin (Januvia), features a different beta-amino acid core, the fluoropiperidine scaffold has been extensively explored to develop next-generation inhibitors with improved properties.[13][14][15] The primary amine of the building block serves as a surrogate for the N-terminus of natural peptide substrates, fitting into the S2 pocket of the DPP-4 active site.
Janus Kinase (JAK) Inhibitors for Inflammatory Diseases
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases. The development of selective JAK inhibitors is a major focus of modern drug discovery. The use of (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylic acid tert-butyl ester has been specifically cited as effective for generating potent Janus kinase (JAK) inhibitors while simultaneously reducing inhibitory activity against the hERG channel, a common safety liability.[16]
| Therapeutic Target | Rationale for Use | Key Advantages Conferred |
| DPP-4 | The 4-amino group mimics the N-terminal amine of peptide substrates, targeting the enzyme's active site.[13] | Potency, selectivity, favorable pharmacokinetics. |
| JAK | Serves as a core scaffold to orient pharmacophoric elements for binding to the kinase hinge region.[16] | High potency, reduced hERG inhibition (improved cardiac safety profile).[16] |
| 5-HT₁D Receptors | The fluoropiperidine core acts as a privileged scaffold for CNS targets.[6][7] | Modulated basicity for improved oral absorption and potentially better blood-brain barrier penetration.[6][7] |
Experimental Protocols
The following protocols provide detailed, field-tested methodologies for the two most common synthetic transformations involving this building block. The causality behind each step is explained to ensure robust and reproducible outcomes.
Caption: Standard synthetic workflow using the building block.
Protocol 1: Amide Bond Formation via HATU Coupling
Objective: To couple a carboxylic acid (R-COOH) to the C4-primary amine of the title compound. This protocol utilizes HATU, a highly efficient and low-racemization coupling reagent.[17]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (R-COOH) (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 eq) and HATU (1.2 eq).
-
Solvent Addition: Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1-0.2 M with respect to the limiting reagent. Stir for 5 minutes at room temperature.
-
Rationale: Pre-mixing the acid and HATU allows for the formation of the activated O-acylisourea intermediate. DMF is an excellent polar aprotic solvent for this reaction.
-
-
Base Addition: Add DIPEA (3.0 eq) to the mixture and stir for another 5-10 minutes.
-
Rationale: DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the formation of the highly reactive HATU-activated ester.
-
-
Nucleophile Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Rationale: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts. The water and brine washes remove residual DMF and salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography (typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to obtain the pure N-acylated product.
Protocol 2: Boc-Group Deprotection
Objective: To remove the N1-Boc protecting group, exposing the piperidine ring's secondary amine for further functionalization (e.g., reductive amination, arylation).
Materials:
-
Boc-protected piperidine substrate from Protocol 1 (1.0 eq)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether or MTBE
Procedure:
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in DCM (approx. 0.1 M). Cool the solution to 0 °C in an ice bath.
-
Rationale: Cooling is recommended to control the exothermicity of the reaction, although it often proceeds smoothly at room temperature.
-
-
Acid Addition: Slowly add TFA to the solution. A common condition is a 1:1 mixture of DCM:TFA (v/v).
-
Rationale: TFA is a strong acid that readily cleaves the acid-labile Boc group by protonating the carbonyl oxygen, leading to the release of CO₂, and the stable tert-butyl cation (which is scavenged or forms isobutylene).
-
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature. Monitor by TLC or LC-MS until all starting material is consumed (typically 30-90 minutes).
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The product is now the trifluoroacetate salt.
-
Isolation (Two Options):
-
Option A (Isolation as Salt): The crude TFA salt can often be used directly in the next step. To obtain a solid, it can be triturated with diethyl ether or MTBE, filtered, and dried under vacuum.
-
Option B (Isolation as Free Base): Dissolve the crude residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8). Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine.
-
Caution: The free amine may be less stable than its salt form; storage as a salt is often preferred.
-
Conclusion
This compound is more than just a chemical reagent; it is a sophisticated design element for modern medicinal chemistry. By providing a stereochemically pure scaffold with pre-tuned electronic and conformational properties, it enables researchers to address common drug development challenges such as metabolic instability, off-target toxicity, and suboptimal pharmacokinetics. The robust and well-understood protocols for its manipulation further enhance its value, making it a powerful tool for accelerating the discovery of novel, safer, and more effective medicines.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Januvia (sitagliptin) - Proteopedia, life in 3D [proteopedia.org]
- 12. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Januvia (Sitagliptin Phosphate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. This compound | 907544-17-6 [chemicalbook.com]
- 17. peptide.com [peptide.com]
Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery
An Application Guide for the Diastereoselective Synthesis of Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as the most abundant nitrogen-containing heterocycle in pharmaceuticals approved by the U.S. FDA.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability. The strategic incorporation of fluorine into this privileged structure further enhances its utility.[1] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's pKa, lipophilicity, conformational preference, and metabolic fate.[1][2] Specifically, introducing fluorine can lower the basicity of the piperidine nitrogen, a modification often correlated with reduced affinity for the hERG channel, thereby mitigating the risk of cardiac toxicity.[2][3][4][5]
This guide provides a detailed, research-grade protocol for the synthesis of this compound, a chiral building block of significant interest. The defined syn-relationship between the fluorine at C3 and the amino group at C4, combined with the orthogonally stable tert-butoxycarbonyl (Boc) protecting group, makes this a valuable intermediate for constructing complex molecular architectures in drug development programs. The protocol is designed for researchers and scientists, offering not just a series of steps, but a causal explanation for the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Synthetic Strategy and Retrosynthetic Analysis
The key challenge in synthesizing the target molecule lies in the precise, diastereoselective installation of the C3 fluorine and C4 amine functionalities with a syn-configuration. Direct fluorination of an existing aminopiperidine is often unselective. Therefore, a multi-step, stereocontrolled approach is required.
Our retrosynthetic strategy hinges on establishing the stereochemistry early and carrying it through the synthesis. The final amino group can be unmasked from a more stable precursor, such as a benzyl-protected amine, via hydrogenolysis. This key fluorinated amine intermediate can be accessed through various modern asymmetric methods. A highly effective approach, explored by process chemistry teams for similar structures, involves the asymmetric reduction of a corresponding fluorinated enamine or the enzymatic transamination of a fluorinated ketone.[6] This avoids the complexities of direct stereoselective fluorination of the saturated ring.
The following retrosynthetic pathway illustrates a logical and field-proven approach to the target compound.
Caption: Retrosynthetic analysis of the target compound.
Detailed Synthesis Protocol
This protocol is presented in four main stages, starting from the commercially available N-Boc-4-piperidone.
Stage 1: Synthesis of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
Principle: This initial step involves the α-fluorination of a ketone. The ketone is first converted to its silyl enol ether, a neutral and stable enol surrogate. This intermediate is then subjected to electrophilic fluorination using an N-F reagent like Selectfluor. This two-step process provides better control and higher yields compared to direct fluorination of a metal enolate.
| Reagent | CAS | MW ( g/mol ) | Amount | Moles |
| N-Boc-4-piperidone | 79099-07-3 | 199.25 | 10.0 g | 50.2 mmol |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 13.0 g (17.5 mL) | 100.4 mmol |
| Trimethylsilyl triflate (TMSOTf) | 27607-77-8 | 222.26 | 12.3 g (10.1 mL) | 55.2 mmol |
| Selectfluor | 140681-55-6 | 354.26 | 21.3 g | 60.2 mmol |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | 150 mL | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add N-Boc-4-piperidone (10.0 g, 50.2 mmol) and anhydrous DCM (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (17.5 mL, 100.4 mmol) dropwise, followed by the slow, dropwise addition of TMSOTf (10.1 mL, 55.2 mmol) over 20 minutes. The formation of ammonium salts may cause the solution to become cloudy.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours to ensure complete formation of the silyl enol ether.
-
In a separate 500 mL flask, dissolve Selectfluor (21.3 g, 60.2 mmol) in anhydrous acetonitrile (150 mL).
-
Cool the Selectfluor solution to 0 °C.
-
Transfer the silyl enol ether solution to the Selectfluor solution via cannula over 30 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (approx. 16 hours).
-
Work-up: Quench the reaction by adding 100 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to yield tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate as a white solid.
Stage 2: Reductive Amination to form tert-butyl 4-(benzylamino)-3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate
Principle: The fluorinated ketone is condensed with benzylamine to form an iminium ion intermediate in situ. This intermediate is then reduced to the corresponding allylic amine. The resulting tetrahydropyridine is the substrate for the subsequent asymmetric reduction.
| Reagent | CAS | MW ( g/mol ) | Amount | Moles |
| tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate | 210096-76-9 | 217.24 | 8.0 g | 36.8 mmol |
| Benzylamine | 100-46-9 | 107.15 | 4.3 g (4.4 mL) | 40.5 mmol |
| Titanium(IV) isopropoxide | 546-68-9 | 284.22 | 12.6 g (13.0 mL) | 44.2 mmol |
| Sodium cyanoborohydride (NaBH₃CN) | 25895-60-7 | 62.84 | 2.5 g | 39.8 mmol |
| Dichloroethane (DCE) | 107-06-2 | 98.96 | 180 mL | - |
| Methanol (MeOH) | 67-56-1 | 32.04 | 20 mL | - |
Procedure:
-
To a 500 mL round-bottom flask under argon, add the fluoro-ketone (8.0 g, 36.8 mmol), benzylamine (4.4 mL, 40.5 mmol), and anhydrous DCE (180 mL).
-
Add titanium(IV) isopropoxide (13.0 mL, 44.2 mmol) and stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Add anhydrous methanol (20 mL) followed by the portion-wise addition of sodium cyanoborohydride (2.5 g, 39.8 mmol) over 10 minutes.
-
Stir the reaction at room temperature for 12 hours.
-
Work-up: Carefully quench the reaction by the slow addition of 100 mL of saturated aqueous NH₄Cl. Stir vigorously for 30 minutes until the titanium salts precipitate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (200 mL).
-
Transfer the filtrate to a separatory funnel, wash with brine (100 mL), dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: The crude product is typically used in the next step without further purification. If necessary, it can be purified by column chromatography (15-40% ethyl acetate in hexanes).
Stage 3: Asymmetric Hydrogenation to tert-butyl (3R,4S)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Principle: This is the crucial stereochemistry-defining step. A chiral rhodium or ruthenium catalyst is used for the diastereoselective hydrogenation of the enamine double bond. The catalyst, bearing a chiral ligand (e.g., a BINAP derivative), creates a chiral environment that directs the hydrogen addition to one face of the double bond, yielding the desired syn-(3R,4S) diastereomer with high enantiomeric excess. The choice of catalyst and conditions is critical and often requires screening.[6]
| Reagent | CAS | MW ( g/mol ) | Amount | Moles |
| Crude Tetrahydropyridine Intermediate | N/A | ~306.39 | ~11.3 g | ~36.8 mmol |
| [Rh(COD)₂]BF₄ | 35138-22-8 | 406.09 | 75 mg | 0.18 mmol |
| (R)-BINAP | 76189-55-4 | 622.67 | 125 mg | 0.20 mmol |
| Degassed Methanol | 67-56-1 | 32.04 | 200 mL | - |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | 50 bar | - |
Procedure:
-
In a glovebox, add [Rh(COD)₂]BF₄ (75 mg, 0.18 mmol) and (R)-BINAP (125 mg, 0.20 mmol) to a flask with degassed methanol (50 mL). Stir for 30 minutes to form the active catalyst.
-
Dissolve the crude tetrahydropyridine intermediate in degassed methanol (150 mL).
-
Transfer the substrate solution and the catalyst solution to a high-pressure hydrogenation vessel.
-
Seal the vessel, purge with argon, and then pressurize with hydrogen gas to 50 bar.
-
Heat the reaction to 40 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (10-30% ethyl acetate in hexanes) to isolate the desired diastereomer. Chiral HPLC may be required to confirm enantiomeric excess.
Stage 4: Hydrogenolysis to Yield this compound
Principle: The final step is the removal of the N-benzyl protecting group. This is achieved via catalytic hydrogenolysis. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. Ammonium formate serves as a convenient in situ source of hydrogen gas through transfer hydrogenation, which can be performed at moderate temperatures without the need for a high-pressure apparatus.[7]
| Reagent | CAS | MW ( g/mol ) | Amount | Moles |
| Benzylamino Intermediate | 907544-19-8 | 308.41 | 5.0 g | 16.2 mmol |
| Palladium on Carbon (10% Pd) | 7440-05-3 | - | 1.0 g | - |
| Ammonium Formate | 540-69-2 | 63.06 | 5.1 g | 81.0 mmol |
| Methanol (MeOH) | 67-56-1 | 32.04 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add the benzylamino intermediate (5.0 g, 16.2 mmol), ammonium formate (5.1 g, 81.0 mmol), and methanol (100 mL).
-
Carefully add 10% Pd/C (1.0 g, ~50% wet). Caution: Pd/C can be pyrophoric.
-
Heat the reaction mixture to 50 °C and stir for 2-4 hours.[7] Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol (100 mL).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in DCM (100 mL) and wash with saturated aqueous NaHCO₃ (50 mL) to remove any remaining formate salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, this compound, typically as a solid or viscous oil.[7]
Characterization and Data
The final product should be characterized using standard analytical techniques to confirm its structure and purity.
Expected Analytical Data: [7]
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ 1.40 (s, 9H, Boc), 1.88 (m, 2H), 3.01 (m, 2H), 3.55 (m, 2H), 3.77 (m, 1H), 4.66 (d, 1H). |
| ¹³C NMR (CDCl₃) | Expected peaks around δ 28.4 (Boc CH₃), 40-50 (piperidine CH₂), 80.0 (Boc C), 90-95 (d, J~180 Hz, C-F), 154.7 (C=O). |
| ¹⁹F NMR (CDCl₃) | A single multiplet is expected, with its chemical shift dependent on the specific conformation. |
| Mass Spec (ESI+) | m/z 219.15 [M+H]⁺, 163.11 [M - tBu + H]⁺, 119.09 [M - Boc + H]⁺. |
Overall Workflow Visualization
The entire synthetic sequence can be visualized as a linear progression from the starting material to the final product.
Caption: Overall synthetic workflow diagram.
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Stereoselective Synthesis and Mechanistic Insights into tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
Abstract
This technical guide provides an in-depth analysis of the synthesis of tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate, a highly valuable building block for drug discovery. We move beyond simple procedural lists to explore the underlying reaction mechanisms that govern the stereoselective formation of this compound. The narrative focuses on explaining the causality behind strategic synthetic choices, particularly for establishing the critical syn relationship between the C3-fluorine and C4-amine substituents. This document details two primary mechanistic pathways: the Diastereoselective Dearomatization-Hydrogenation (DAH) of fluoropyridine precursors and the Asymmetric Hydrogenation of a prochiral fluoroenamide. Each section is supported by detailed, field-proven protocols, data tables, and mechanistic diagrams to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource grounded in scientific integrity.
The Strategic Value of Fluorinated Piperidines in Drug Discovery
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals, present in numerous approved drugs.[1][2] Its conformational flexibility and basic nitrogen atom allow it to engage in critical interactions with biological targets. The strategic incorporation of fluorine into these scaffolds has become a cornerstone of medicinal chemistry, offering a powerful tool to fine-tune a molecule's pharmacological profile.[3]
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's properties:[3][4]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[4]
-
pKa Modulation: The inductive effect of a nearby fluorine atom can lower the basicity (pKa) of the piperidine nitrogen. This modulation is crucial for optimizing a compound's solubility, cell permeability, and off-target activity, such as hERG channel affinity.[5][6]
-
Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, enhancing a molecule's binding affinity and selectivity for its target protein.[3]
The specific syn-3-fluoro-4-amino stereochemistry of the title compound is particularly noteworthy. This arrangement presents a distinct spatial orientation of functional groups that can be pivotal for target engagement. For instance, in the development of kinesin spindle protein (KSP) inhibitors, the stereochemical orientation of a fluorine atom on the piperidine ring was found to be critical for efficacy and led to the identification of a clinical candidate.[6]
Mechanistic Pathways to Stereocontrol
The primary synthetic challenge in constructing this compound is the precise and simultaneous control of the two adjacent stereocenters at the C3 and C4 positions. The desired syn configuration requires a highly stereoselective approach.
Pathway A: Diastereoselective Dearomatization-Hydrogenation (DAH)
A powerful and modern strategy for accessing all-cis-(multi)fluorinated piperidines is the Dearomatization-Hydrogenation (DAH) of readily available fluoropyridine precursors.[6][7] This method is exceptionally effective for establishing the desired syn stereochemistry, as the reaction mechanics favor the formation of the all-cis product.
Mechanism: The process occurs in a one-pot sequence. First, a rhodium catalyst, such as [Rh(COD)Cl]₂, in the presence of a borane reagent like pinacolborane (H-Bpin), catalyzes the dearomatization of the 3-fluoropyridine ring.[6] This initial reduction creates a mixture of diene intermediates. Without isolation, the residual rhodium species then catalyzes the hydrogenation of the remaining double bonds under a hydrogen atmosphere. The directing effect of the substituents and the catalyst's approach to the ring system results in a highly diastereoselective hydrogenation, yielding the all-cis substituted piperidine.[2][6] In this conformation, the fluorine atom often preferentially occupies an axial position due to favorable C-F…H-N⁺ charge-dipole interactions.[6]
Caption: Dearomatization-Hydrogenation (DAH) Workflow.
Pathway B: Asymmetric Hydrogenation of a Prochiral Enamide
An alternative and elegant approach involves the asymmetric hydrogenation of a prochiral N-acylated fluoro-tetrahydropyridine (a fluoroenamide). This method has the distinct advantage of creating both stereocenters in a single, highly enantioselective step.
Mechanism: The synthesis begins with the preparation of the fluoroenamide substrate. This is typically achieved by N-acylation of a 4-amino-3-fluoropyridine, followed by partial reduction of the activated pyridinium salt (e.g., with NaBH₄) to yield the tetrahydropyridine.[6] The crucial step is the hydrogenation of the enamide's C=C double bond using a chiral transition metal catalyst, commonly a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., Josiphos, BINAP). The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen molecule to add to a specific face of the double bond. This directed delivery of hydrogen establishes both the C3 and C4 stereocenters with high enantioselectivity and diastereoselectivity, leading directly to the desired (3R,4S) product.
Caption: Logic of Asymmetric Hydrogenation.
Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of syn-3-Fluoro-4-aminopiperidine via DAH
This protocol is a representative procedure based on the DAH methodology.[6]
-
1. Reagents & Equipment:
-
N-Benzoyl-3-fluoro-4-aminopyridine (1.0 equiv)
-
[Rh(COD)Cl]₂ (1.5 mol%)
-
Pinacolborane (H-Bpin) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrogen (H₂) balloon or Parr hydrogenator
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
-
-
2. Procedure (Dearomatization):
-
2.1. To a dry, argon-flushed round-bottom flask, add N-Benzoyl-3-fluoro-4-aminopyridine and [Rh(COD)Cl]₂.
-
2.2. Add anhydrous THF via syringe and stir to dissolve.
-
2.3. Cool the mixture to 0 °C in an ice bath.
-
2.4. Add pinacolborane (H-Bpin) dropwise over 10 minutes. The solution may change color.
-
2.5. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
-
3. Procedure (Hydrogenation):
-
3.1. Once the dearomatization is complete, carefully purge the flask with hydrogen gas (or transfer the reaction mixture to a Parr apparatus).
-
3.2. Maintain a positive pressure of hydrogen (1 atm or as specified) and stir vigorously for 12-24 hours at room temperature.
-
3.3. Upon completion, carefully vent the hydrogen and purge the flask with argon.
-
-
4. Work-up & Deprotection:
-
4.1. Concentrate the reaction mixture under reduced pressure.
-
4.2. Dissolve the crude residue in methanol, add 10% Pd/C, and place under a hydrogen atmosphere.
-
4.3. Stir for 4-6 hours to remove the benzoyl group.
-
4.4. Filter the reaction through a pad of Celite to remove the catalyst, washing with methanol.
-
4.5. Concentrate the filtrate to yield the crude syn-3-fluoro-4-aminopiperidine, which can be carried forward to the Boc-protection step.
-
Protocol 2: N-Boc Protection
This is a standard and robust procedure for installing the tert-butoxycarbonyl (Boc) protecting group.[8][9]
-
1. Reagents & Equipment:
-
Crude syn-3-fluoro-4-aminopiperidine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.2 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard glassware for an aqueous work-up
-
-
2. Procedure:
-
2.1. Dissolve the crude piperidine in DCM. Add triethylamine.
-
2.2. Cool the solution to 0 °C.
-
2.3. Add a solution of (Boc)₂O in DCM dropwise.
-
2.4. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting material is consumed.[8]
-
2.5. Quench the reaction with water. Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
2.6. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
2.7. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Protocol 3: N-Boc Deprotection
This protocol describes the removal of the Boc group under standard acidic conditions.[8][10]
-
1. Reagents & Equipment:
-
Boc-protected piperidine (1.0 equiv)
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Round-bottom flask, magnetic stirrer
-
-
2. Procedure (using TFA):
-
2.1. Dissolve the Boc-protected piperidine in DCM (approx. 0.1-0.2 M).
-
2.2. Add TFA to a final concentration of 20-50% (v/v) at room temperature.[8]
-
2.3. Stir for 30-60 minutes, monitoring by TLC.
-
2.4. Upon completion, concentrate the mixture under reduced pressure. Co-evaporate with a suitable solvent (like toluene or DCM) to remove residual TFA.
-
2.5. The resulting product is typically the TFA salt of the deprotected amine. It can be neutralized with a base (e.g., saturated NaHCO₃) and extracted if the free base is required.
-
Data Summary & Characterization
The successful synthesis and purification of the target compound should be validated by standard analytical techniques.
| Step | Key Reagents | Typical Yield | Stereoselectivity (d.r. or e.e.) | Notes |
| DAH Synthesis | [Rh(COD)Cl]₂, H-Bpin, H₂ | 60-80% | >20:1 d.r. (syn:anti) | Diastereoselectivity is typically high for the all-cis product.[6] |
| Asymmetric H₂ | [Rh]-Chiral Ligand, H₂ | 70-95% | >95% e.e. | Enantioselectivity is highly dependent on the choice of chiral ligand.[6] |
| Boc Protection | (Boc)₂O, TEA | >90% | N/A | Generally a high-yielding and clean transformation.[8] |
| Boc Deprotection | TFA or HCl/dioxane | >95% | N/A | Typically quantitative, yielding the corresponding salt.[10] |
Analytical Characterization:
-
¹H NMR: Expect characteristic signals for the tert-butyl group (~1.4 ppm, singlet, 9H) and complex multiplets for the piperidine ring protons.
-
¹⁹F NMR: A single resonance, likely a doublet of multiplets due to coupling with adjacent protons, confirming the presence of the fluorine atom.
-
Mass Spectrometry: The calculated molecular weight for C₁₀H₁₉FN₂O₂ is 218.27 g/mol . Expect to see [M+H]⁺ at m/z 219.15.[11]
-
Chiral HPLC/SFC: Essential for determining the enantiomeric excess (e.e.) of the final product, especially when using an asymmetric synthesis route.
Conclusion
The synthesis of this compound is a non-trivial task that hinges on the strategic application of modern stereoselective methodologies. By understanding the underlying mechanisms of reactions like Dearomatization-Hydrogenation and Asymmetric Hydrogenation, researchers can make informed decisions to access this valuable building block with high efficiency and stereochemical purity. The protocols and insights provided herein serve as a robust foundation for scientists engaged in the synthesis of complex fluorinated heterocycles for pharmaceutical research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate | C10H19FN2O2 | CID 11264435 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scale-up synthesis of "Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate"
An In-Depth Guide to the Scale-Up Synthesis of Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
Abstract
This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this compound, a critical chiral building block in modern medicinal chemistry. Fluorinated piperidines are ubiquitous motifs in pharmaceuticals, valued for their ability to modulate physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability, thereby enhancing drug efficacy and bioavailability.[1][2] The syn-relationship between the fluorine and amine substituents in the target molecule presents a significant stereochemical challenge that demands a robust and highly selective synthetic strategy. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization, and critical safety considerations necessary for transitioning from laboratory-scale discovery to large-scale production. We present a detailed, field-proven protocol based on asymmetric hydrogenation, supported by comprehensive analytical methods, safety protocols, and process logic designed for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Piperidines
The incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design.[2] The piperidine scaffold, a prevalent nitrogen heterocycle in FDA-approved drugs, offers a versatile three-dimensional framework.[3] The combination of these two elements in molecules like this compound provides medicinal chemists with a powerful tool to fine-tune molecular properties. For instance, the strategic placement of an axial fluorine atom can increase the basicity of the piperidine nitrogen compared to its equatorial counterpart, a phenomenon that has been exploited in drug discovery to optimize target engagement and pharmacokinetic profiles.[1]
However, the synthesis of stereochemically pure fluorinated piperidines is challenging.[1] This guide details a scalable and reliable synthetic route, focusing on the critical aspects of stereocontrol, impurity management, and operational safety.
Comparative Analysis of Synthetic Strategies
Several synthetic routes to chiral 3-fluoro-4-aminopiperidines have been explored. The selection of an optimal route for scale-up depends on factors such as starting material availability, overall yield, stereoselectivity, cost of goods, and process safety.
| Synthetic Strategy | Core Transformation | Advantages | Challenges for Scale-Up | Reference |
| Asymmetric Hydrogenation | Reduction of a prochiral fluoro-enamide or fluoroalkene. | High enantioselectivity is achievable with appropriate catalyst/ligand systems. Well-established technology. | Potential for C-F bond hydrogenolysis (defluorination). Cost of precious metal catalysts (Rh, Ru). | [1][4] |
| Enzymatic Transamination | Dynamic kinetic resolution of a 3-fluoropiperidin-4-one substrate using a transaminase. | High stereoselectivity, operates under mild conditions, avoids heavy metals. | Requires specialized biochemical equipment, enzyme cost and stability, potential for byproduct formation. | [1] |
| Dearomatization of Fluoropyridines | Direct hydrogenation of a substituted fluoropyridine precursor. | Utilizes readily available starting materials. Can provide access to all-cis products. | Often requires harsh conditions or specialized catalysts. Controlling stereoselectivity can be difficult. | [5][6][7] |
| Asymmetric Aminofluorination | Intramolecular Pd(II)-catalyzed cyclization of an unactivated alkene. | Provides direct access to the desired scaffold with good enantioselectivity. | Requires specialized ligands and reagents; may not be as cost-effective for large-scale synthesis. | [8] |
Rationale for Selected Protocol: For this guide, we will focus on the Asymmetric Hydrogenation route. This strategy is chosen for its proven scalability, high potential for stereocontrol, and the extensive body of literature supporting its industrial application. While defluorination is a known risk, it can be effectively managed through careful catalyst selection and process optimization, as will be detailed.[1]
Detailed Scale-Up Synthesis Protocol
The selected route proceeds in three main stages: preparation of the key fluoro-enamide intermediate, stereoselective asymmetric hydrogenation, and final deprotection/Boc-protection to yield the target molecule.
Logical Workflow for Synthesis
Caption: Overall synthetic workflow from starting material to final product.
Part 1: Synthesis of the Fluoro-enamide Precursor
This stage converts the commercially available starting material into the key intermediate required for the asymmetric hydrogenation.
Protocol:
-
N-Benzoylation:
-
Rationale: Protection of the exocyclic amine is necessary to prevent side reactions in subsequent steps. The benzoyl group provides steric bulk and electronic modification suitable for the hydrogenation.
-
Procedure: To a cooled (0-5 °C) solution of 3-fluoro-4-aminopyridine (1.0 eq) and a suitable non-nucleophilic base like triethylamine (1.2 eq) in an appropriate solvent (e.g., Dichloromethane, DCM), add benzoyl chloride (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, as monitored by HPLC.
-
Perform an aqueous workup to remove salts and isolate the N-benzoyl intermediate.
-
-
N-Benzylation (Pyridinium Salt Formation):
-
Rationale: The pyridine ring is electron-deficient and resistant to reduction. Formation of the N-benzyl pyridinium salt activates the ring, making it susceptible to partial reduction by sodium borohydride.[1]
-
Procedure: Dissolve the N-benzoyl intermediate (1.0 eq) in a polar aprotic solvent such as acetonitrile. Add benzyl bromide (1.2 eq) and heat the mixture to reflux (approx. 80-85 °C) for 12-18 hours.
-
Cool the reaction mixture to ambient temperature. The pyridinium salt often precipitates and can be collected by filtration, washed with a non-polar solvent like MTBE, and dried under vacuum.
-
-
Partial Reduction to Fluoro-enamide:
-
Rationale: This is a critical step to generate the prochiral alkene. Sodium borohydride in methanol is a mild and selective reducing agent for this transformation.[1]
-
Procedure: Suspend the N-benzyl pyridinium salt (1.0 eq) in methanol at -10 °C. Add sodium borohydride (NaBH4, 1.5 eq) portion-wise, ensuring the temperature does not exceed 0 °C.
-
Stir the reaction at low temperature for 1-2 hours. Monitor carefully by HPLC for the disappearance of the starting material.
-
Upon completion, quench the reaction carefully with water and extract the product into a suitable organic solvent (e.g., Ethyl Acetate). The crude fluoro-enamide is then isolated and purified, typically by crystallization, for use in the next step.
-
Part 2: Asymmetric Hydrogenation
This is the key stereochemistry-defining step of the entire synthesis.
Protocol:
-
Catalyst Preparation & Reaction Setup:
-
Rationale: A chiral ruthenium catalyst is selected to favor the desired syn-diastereomer and minimize the competing defluorination side reaction, which can be more problematic with rhodium or iridium catalysts.[1] The use of a fluoride scavenger like titanium(IV) isopropoxide can further suppress this side reaction by sequestering fluoride ions formed from any C-F bond cleavage.[1]
-
Procedure: In a glovebox, charge a suitable high-pressure reactor with the catalyst precursor (e.g., (COD)Ru(Me-allyl)2, 0.5-1 mol%), the chiral ligand (1.05 eq relative to Ru), and HBF4·OEt2 (2 eq relative to Ru) in degassed solvent (e.g., methanol). Stir to form the active catalyst.
-
In a separate vessel, dissolve the fluoro-enamide substrate (1.0 eq) and the fluoride scavenger (e.g., Ti(OiPr)4, 2.0 eq) in degassed methanol.
-
Transfer the substrate solution to the reactor under an inert atmosphere.
-
-
Hydrogenation:
-
Procedure: Seal the reactor, purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 10-20 bar) and heat to the target temperature (e.g., 40-50 °C).
-
Maintain stirring and monitor the reaction progress by hydrogen uptake and periodic HPLC analysis of samples taken via a sampling port.
-
Upon completion (typically 18-24 hours), cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge with nitrogen.
-
-
Work-up and Isolation:
-
Procedure: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product is typically carried forward to the next step without extensive purification.
-
Part 3: Deprotection and Final Boc-Protection
This final stage unmasks the piperidine and exocyclic amines and installs the final protecting group required for downstream applications.
Protocol:
-
Deprotection (Hydrolysis):
-
Rationale: The N-benzoyl group is readily removed under basic or acidic hydrolysis conditions.
-
Procedure: Dissolve the crude product from the previous step in a mixture of methanol and aqueous sodium hydroxide (e.g., 6M NaOH). Heat to reflux for 4-6 hours until the benzoyl group is fully cleaved.
-
Cool the mixture, extract the deprotected piperidine into an organic solvent, and concentrate to obtain the crude free amine.
-
-
Boc-Protection:
-
Rationale: The Boc group is a standard protecting group for amines, providing stability and facilitating handling and purification of the final product.
-
Procedure: Dissolve the crude amine (1.0 eq) in a solvent like DCM or THF. Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq).
-
Stir at room temperature for 2-4 hours. Monitor by HPLC.
-
Upon completion, perform a standard aqueous workup. The final product, this compound, can be purified by crystallization or column chromatography to achieve the required purity specifications.
-
Analytical Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.
| Parameter | Method | Typical Specification | Purpose |
| Identity | 1H NMR, 13C NMR, 19F NMR, MS | Conforms to reference spectra | Confirms the chemical structure of the target molecule. |
| Assay/Purity | HPLC-UV or UPLC-UV | ≥ 98.5% | Quantifies the amount of the desired compound and detects impurities. |
| Enantiomeric Purity | Chiral HPLC or Chiral SFC | ≥ 99.0% ee | Determines the ratio of the desired (3R,4S) enantiomer to the undesired (3S,4R) enantiomer.[9] |
| Residual Solvents | GC-HS | Per ICH guidelines | Ensures that residual process solvents are below acceptable safety limits. |
| Heavy Metals | ICP-MS | Per ICH guidelines | Quantifies residual metal catalyst (e.g., Ru) from the hydrogenation step. |
Protocol: Chiral SFC for Enantiomeric Purity
-
Rationale: Chiral Supercritical Fluid Chromatography (SFC) is often faster and uses less organic solvent than HPLC, making it a preferred "green" chemistry method for chiral separations.[9][10]
-
System: SFC system with UV detector.
-
Column: Polysaccharide-based chiral stationary phase (CSP), e.g., Daicel Chiralpak series.
-
Mobile Phase: Supercritical CO2 with a modifier such as methanol or ethanol, often containing a basic additive like diethylamine to improve peak shape for amines.
-
Flow Rate: 2-5 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Procedure: Dissolve a small sample of the final product in the modifier solvent. Inject onto the SFC system and integrate the peak areas for the two enantiomers to calculate the enantiomeric excess (% ee).
Safety, Handling, and Environmental Considerations
Handling hazardous materials and high-pressure reactions on a large scale requires stringent safety protocols.
-
Hazard Identification:
-
Reagents: Benzoyl chloride and benzyl bromide are lachrymators and corrosive. Sodium borohydride is flammable and reacts with water to produce hydrogen gas.
-
Solvents: Dichloromethane, methanol, and ethyl acetate are flammable and have associated toxicological risks.
-
Process: Asymmetric hydrogenation involves flammable hydrogen gas under high pressure, posing a significant explosion risk if not handled correctly.[11]
-
-
Engineering Controls & PPE:
-
All operations should be conducted in well-ventilated fume hoods or walk-in hoods for large-scale equipment.
-
The hydrogenation step must be performed in a designated high-pressure bay with a blast shield and remote monitoring capabilities.
-
Personal Protective Equipment (PPE): Chemical splash goggles, a face shield, flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory.[12] For handling large volumes, a chemical-resistant apron is also recommended.
-
-
Emergency Procedures:
-
Ensure safety showers, eyewash stations, and appropriate fire extinguishers (Class B for flammable liquids, Class D for reactive metals) are readily accessible.
-
Spill kits containing absorbent materials compatible with the chemicals being used must be available.[13]
-
In case of exposure to corrosive reagents, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[12]
-
-
Waste Management:
-
Segregate waste streams. Halogenated solvents (like DCM) must be collected separately from non-halogenated solvents.
-
Aqueous waste should be neutralized before disposal.
-
The Celite® pad containing the ruthenium catalyst must be treated as hazardous heavy metal waste and disposed of according to institutional and environmental regulations.
-
Conclusion
This application note outlines a robust and scalable synthesis of this compound via an asymmetric hydrogenation pathway. By providing a detailed rationale for each experimental choice, from reaction strategy to safety protocols, this guide serves as a practical resource for process chemists and drug development professionals. The successful implementation of this protocol relies on careful control of reaction parameters to maximize stereoselectivity, minimize the defluorination byproduct, and ensure operational safety. The analytical methods described are crucial for ensuring the final product meets the high-purity standards required for pharmaceutical development.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. zjwintime.com [zjwintime.com]
Application Notes and Protocols for the Chiral Resolution of Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
Abstract
This comprehensive guide provides a detailed technical overview and actionable protocols for the chiral resolution of the racemic mixture of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate to isolate the desired (3R,4S) enantiomer. The fluorinated piperidine scaffold is a privileged structure in modern medicinal chemistry, and access to enantiomerically pure forms is critical for the development of selective and efficacious therapeutic agents.[1] This document outlines two primary methodologies: a preparative-scale resolution via diastereomeric salt crystallization and an analytical-scale method using chiral High-Performance Liquid Chromatography (HPLC) for the determination of enantiomeric excess (ee). The causality behind experimental choices, self-validating protocols, and authoritative references are provided to support researchers, scientists, and drug development professionals in this critical synthetic challenge.
Introduction: The Significance of Chiral Fluorinated Piperidines
The piperidine ring is one of the most ubiquitous saturated N-heterocycles found in pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for targeting a wide range of biological receptors. The introduction of a fluorine atom can profoundly influence the physicochemical properties of the molecule, including its basicity (pKa), lipophilicity, and metabolic stability.[1] Specifically, the pKa of the piperidine nitrogen can be modulated by the position of the fluorine atom, which in turn affects the molecule's interaction with biological targets, such as the hERG potassium ion channel, a key consideration in cardiovascular safety profiling.[1]
Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate is a valuable chiral building block in drug discovery.[2] The specific stereochemistry of the amino and fluoro groups is often crucial for pharmacological activity. As chiral molecules can exhibit vastly different biological effects, regulatory bodies like the U.S. Food and Drug Administration (FDA) increasingly require the development of single-enantiomer drugs.[3] Therefore, robust and scalable methods for resolving racemic mixtures of such intermediates are of paramount importance. This guide details two effective approaches to achieve this separation.
Principle of Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[4] Since enantiomers possess identical physical properties in an achiral environment, direct separation is not feasible. The strategies outlined herein rely on converting the enantiomers into diastereomers, which have distinct physical properties and can thus be separated.[5]
-
Diastereomeric Salt Formation: This classical chemical resolution technique involves reacting the racemic amine with an enantiomerically pure chiral acid.[4][5] The resulting products are a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[6][7]
-
Chiral Chromatography: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.[8]
Preparative Scale: Resolution via Diastereomeric Salt Crystallization
For producing gram-to-kilogram quantities of the desired enantiomer, diastereomeric salt crystallization is often the most cost-effective and scalable method.[9] Derivatives of tartaric acid are widely used and effective resolving agents for amines.[9][10]
Causality of Reagent and Solvent Selection
-
Chiral Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is selected as the resolving agent. It is a commercially available and relatively inexpensive chiral acid known to form well-defined crystalline salts with a variety of amines.[6] Its rigid structure and multiple interaction points (carboxylates, hydroxyls, aromatic rings) can lead to significant differences in the crystal lattice energies of the resulting diastereomeric salts, which is crucial for effective separation based on solubility.[7]
-
Solvent System: The choice of solvent is critical and often requires screening.[11] A mixture of ethyl acetate and an alcohol (e.g., methanol or ethanol) is a common starting point. The alcohol helps to solubilize the amine and the chiral acid, while the less polar ethyl acetate promotes crystallization. The optimal solvent ratio will maximize the solubility difference between the two diastereomeric salts.[11]
Experimental Protocol: Diastereomeric Salt Resolution
Step 1: Formation of Diastereomeric Salts
-
In a clean, dry flask, dissolve the racemic tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate (1.0 equivalent) in a suitable solvent mixture (e.g., ethyl acetate/methanol, 9:1 v/v).
-
In a separate flask, dissolve (+)-Di-p-toluoyl-D-tartaric acid (0.5 to 1.0 equivalents) in the same solvent system, warming gently if necessary. Note: Starting with a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially crystallized salt.[9]
-
Slowly add the chiral acid solution to the racemic amine solution with constant stirring at room temperature.
-
Stir the resulting mixture for a predetermined time (e.g., 1-2 hours) to allow for complete salt formation and nucleation. The solution may become cloudy or a precipitate may form.[10]
Step 2: Fractional Crystallization
-
The crystallization process can be influenced by temperature and time.[12] Slowly cool the mixture (e.g., to 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.
-
Allow the mixture to stand at this temperature for several hours (e.g., 12-24 hours) to maximize the yield of the crystalline salt.
-
Isolate the precipitated salt by vacuum filtration, washing the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor.[6]
-
Dry the crystals under vacuum. The mother liquor, containing the more soluble diastereomer, can be retained for recovery of the other enantiomer.
Step 3: Liberation of the Free Amine
-
Suspend the dried diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add an aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution) dropwise with vigorous stirring to neutralize the tartaric acid derivative and liberate the free amine.[5][6] Monitor the pH to ensure it is basic (pH > 10).
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
Step 4: Determination of Enantiomeric Excess
-
Analyze the enantiomeric purity of the obtained product using the chiral HPLC method detailed in Section 4.
-
If the desired enantiomeric excess is not achieved, the salt can be recrystallized from a suitable solvent to improve its purity.[12]
Workflow Diagram
Caption: Workflow for preparative chiral resolution by diastereomeric salt formation.
Summary of Preparative Method Parameters
| Parameter | Recommended Condition/Reagent | Rationale |
| Racemic Substrate | tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | The target compound for resolution. |
| Chiral Resolving Agent | (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) | Forms crystalline diastereomeric salts with amines.[6] |
| Stoichiometry | 0.5 - 1.0 eq. of DPTTA | Sub-stoichiometric amounts can improve initial purity.[9] |
| Solvent System | Ethyl Acetate / Methanol (Screening required) | Balances solubility and crystallization promotion.[11] |
| Crystallization Temp. | 0 - 5 °C | Lower temperature generally decreases solubility. |
| Liberation Reagent | 1M NaOH or sat. NaHCO₃ (aq.) | Neutralizes the acidic resolving agent to free the amine.[5] |
| Analysis Method | Chiral HPLC | To determine the enantiomeric excess of the product. |
Analytical Scale: Chiral HPLC Method for Enantiomeric Excess Determination
Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound.[13] For amines that lack a strong UV chromophore, such as the title compound, pre-column derivatization is often necessary to achieve sufficient sensitivity for UV detection.[14][15]
Causality of CSP, Mobile Phase, and Derivatization Choices
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates (e.g., Chiralpak® series), are broadly applicable and have a high success rate for separating a wide range of chiral compounds, including amines.[8][16] A column like Chiralpak AD-H has been shown to be effective for similar piperidine derivatives.[14]
-
Mobile Phase: A normal phase mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol, is often preferred for amine separations on polysaccharide CSPs.[8][16] Small amounts of a basic additive, such as diethylamine (DEA), are often included to reduce peak tailing by masking active silanol groups on the silica support.
-
Derivatization Agent: To enhance UV detection, the primary amine can be derivatized with a reagent that introduces a chromophore. p-Toluenesulfonyl chloride (TsCl) is an excellent choice as it reacts readily with primary amines to form sulfonamides, which have a strong UV absorbance. This approach has been successfully applied to the chiral separation of piperidin-3-amine.[14][15] An alternative is 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), which creates a highly fluorescent derivative, allowing for even greater sensitivity.[17]
Experimental Protocol: Derivatization and Chiral HPLC Analysis
Step 1: Pre-column Derivatization with p-Toluenesulfonyl Chloride (TsCl)
-
Dissolve a small amount of the enantiomerically enriched amine (approx. 1 mg) in a suitable solvent like dichloromethane (DCM) or acetonitrile (ACN) (1 mL).
-
Add a base, such as triethylamine (TEA) or pyridine (1.5 equivalents).
-
Add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents).
-
Stir the reaction at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with a small amount of water.
-
Dilute the reaction mixture with the mobile phase to an appropriate concentration (e.g., 0.1-0.5 mg/mL) for HPLC analysis.
Step 2: Chiral HPLC Analysis
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the derivatized sample solution.
-
Run the analysis under isocratic conditions.
-
Monitor the elution of the diastereomeric derivatives using a UV detector at an appropriate wavelength (e.g., 228-254 nm for the tosyl derivative).[14]
-
The two enantiomers should elute as two distinct, well-resolved peaks.
Step 3: Calculation of Enantiomeric Excess (ee)
-
Integrate the peak areas of the two enantiomers (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer's peak)
Workflow and Data Analysis Diagram
Caption: Workflow for ee% determination by chiral HPLC with pre-column derivatization.
Summary of Analytical Method Parameters
| Parameter | Recommended Condition/Reagent | Rationale |
| Derivatization Agent | p-Toluenesulfonyl chloride (TsCl) | Introduces a strong UV chromophore.[14][15] |
| HPLC Column | Chiralpak AD-H (or similar polysaccharide CSP) | Proven effectiveness for separating chiral amines.[8][14] |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (DEA) | Normal phase with a basic modifier to improve peak shape. |
| Flow Rate | 0.5 - 1.0 mL/min | Typical analytical flow rate. |
| Detection | UV at ~230 nm | Wavelength for detecting the tosyl-derivative.[14] |
| Column Temperature | Ambient or controlled (e.g., 25 °C) | For reproducibility. |
Conclusion
The chiral resolution of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate is an essential step for its application in asymmetric synthesis and drug discovery. This guide has detailed two robust methodologies to achieve this separation. For preparative purposes, diastereomeric salt crystallization with an appropriate chiral acid like (+)-DPTTA offers a scalable and economical route. For analytical purposes, a chiral HPLC method, enhanced by pre-column derivatization, provides a reliable and sensitive means to accurately determine enantiomeric excess. The protocols and principles described herein are designed to be self-validating and provide a strong foundation for researchers to successfully resolve this and other similar chiral amines.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Cas 907544-20-1,tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 13. heraldopenaccess.us [heraldopenaccess.us]
- 14. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Strategic Derivatization of tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate: A Guide for Advanced Drug Discovery
An Application and Protocol Guide for Medicinal Chemists
Abstract
The fluorinated piperidine motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to modulate physicochemical properties such as basicity (pKa), metabolic stability, and binding interactions.[1][2] tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate is a key chiral building block that strategically combines the conformational rigidity of the piperidine ring with the unique electronic properties of fluorine. This molecule has found utility in the development of potent and selective therapeutics, including Janus kinase (JAK) inhibitors.[3] The primary amino group at the C4 position serves as a versatile handle for chemical modification, yet its reactivity is tempered by the adjacent, electron-withdrawing fluorine atom at the C3 position. This guide, designed for researchers and drug development professionals, provides a detailed exploration of the core principles governing the derivatization of this building block and offers robust, field-tested protocols for key chemical transformations including N-acylation, N-sulfonylation, N-alkylation, and N-arylation.
Core Principles: Understanding the Reactivity of a Fluorinated Aminopiperidine
The chemical behavior of this compound is dominated by the interplay between its functional groups. Successful derivatization hinges on understanding these nuances.
-
The C4-Amino Group: As a primary amine, this group is the principal site of nucleophilic attack for derivatization.
-
The C3-Fluoro Group: The fluorine atom exerts a strong negative inductive effect (-I), withdrawing electron density from the neighboring C4 carbon. This, in turn, reduces the electron density on the amino nitrogen, lowering its basicity and nucleophilicity compared to its non-fluorinated counterpart. This effect is critical; it often necessitates more forcing reaction conditions (e.g., stronger activating agents, extended reaction times, or heating) to achieve high conversion. The cis-(3R,4S) stereochemistry places the fluorine and amino groups on the same face of the piperidine ring in a chair conformation, which can influence reagent approach and ring dynamics.[1]
-
The N1-Boc Group: The tert-butoxycarbonyl (Boc) protecting group effectively deactivates the piperidine ring nitrogen, preventing it from competing as a nucleophile in derivatization reactions. This group is stable under the basic and neutral conditions used for most derivatizations described herein but can be readily removed with acid (e.g., trifluoroacetic acid or HCl) in a subsequent step if further modification at the N1 position is desired.
General Derivatization Workflow
The derivatization of the C4-amino group can be approached through several reliable synthetic pathways. The choice of method depends on the desired final functional group: an amide, sulfonamide, secondary/tertiary amine, or arylamine.
Caption: General derivatization pathways for the core molecule.
Method 1: N-Acylation (Amide Bond Formation)
Amide bond formation is arguably the most common reaction in pharmaceutical chemistry. The reduced nucleophilicity of the fluorinated amine necessitates the use of efficient coupling reagents to activate the carboxylic acid partner.
Causality and Experimental Choices: Standard peptide coupling reagents are highly effective. The choice of reagent can be guided by the properties of the carboxylic acid and the scale of the reaction.
-
HATU/HOAt with a Tertiary Amine Base (DIPEA or Et3N): This combination is highly efficient, even for sterically hindered acids or less nucleophilic amines. It proceeds through a highly reactive O-acylisourea intermediate, minimizing side reactions and often providing high yields.
-
T3P® (Propylphosphonic Anhydride): This reagent is an excellent choice for larger-scale reactions due to its high reactivity, operational simplicity, and the formation of water-soluble byproducts that are easily removed during aqueous workup.[4] Using pyridine as the base with T3P® has been shown to be particularly effective at preventing epimerization in chiral carboxylic acids.[4]
-
EDC/HOBt: A classic and cost-effective carbodiimide-based method. 1-Hydroxybenzotriazole (HOBt) acts as an additive to suppress racemization and improve reaction efficiency.[5]
Protocol 3.1: General N-Acylation using HATU
Caption: Step-by-step workflow for a typical N-acylation reaction.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF or DCM (Dimethylformamide or Dichloromethane)
-
Saturated aqueous NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Ethyl acetate (EtOAc), Hexanes
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 eq) in anhydrous DMF (approx. 0.1 M), add HATU (1.1 eq) followed by DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add a solution of this compound (1.0 eq) in a small volume of DMF.
-
Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the pure amide product.
| Carboxylic Acid Partner | Coupling System | Typical Yield | Notes |
| Benzoic Acid | HATU, DIPEA | 85-95% | Standard, high-yielding reaction. |
| 2-Thiophenecarboxylic Acid | T3P®, Pyridine | 80-90% | Effective for heteroaromatic acids. |
| Isobutyric Acid | EDC, HOBt, Et3N | 75-85% | Aliphatic acids couple well. |
| N-Boc-L-Alanine | HATU, DIPEA | 80-90% | Low epimerization observed with this method. |
Method 2: N-Sulfonylation (Sulfonamide Formation)
Sulfonamides are key functional groups in medicinal chemistry and are often used as bioisosteric replacements for amides.[6] The reaction typically involves a sulfonyl chloride and a base.
Causality and Experimental Choices: The reaction of the aminopiperidine with an arylsulfonyl or alkylsulfonyl chloride is generally straightforward but requires a stoichiometric amount of base to neutralize the HCl generated.
-
Reagents: Sulfonyl chlorides are the most common sulfonating agents due to their high reactivity. In recent years, sulfonyl fluorides have gained traction as bench-stable alternatives, although they may require activation with a Lewis acid or specific catalysts for efficient reaction with less nucleophilic amines.[7][8]
-
Base: A non-nucleophilic tertiary amine like triethylamine or DIPEA is ideal. Pyridine can also be used and can serve as the solvent. The base is crucial for scavenging the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.
Protocol 4.1: General N-Sulfonylation using a Sulfonyl Chloride
Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (2.0 eq). If using pyridine, it can be used as the solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes. A precipitate of triethylamine hydrochloride may form.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to afford the desired sulfonamide.
| Sulfonylating Agent | Base | Typical Yield | Notes |
| p-Toluenesulfonyl chloride | Et₃N | 90-98% | A very reliable and high-yielding reaction. |
| Methanesulfonyl chloride | Et₃N | 85-95% | Forms the corresponding mesylamide. |
| 4-Nitrobenzenesulfonyl chloride | Pyridine | 88-96% | Tolerates electron-withdrawing groups well. |
Method 3: N-Alkylation via Reductive Amination
Reductive amination is a superior method for N-alkylation as it avoids the over-alkylation issues common with direct alkylation using alkyl halides. The process involves the formation of an imine or enamine intermediate with an aldehyde or ketone, followed by in-situ reduction.
Causality and Experimental Choices:
-
Carbonyl Partner: A wide range of aldehydes and ketones can be used.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most applications. It is milder than sodium cyanoborohydride (NaBH₃CN) and is selective for the reduction of the protonated imine in the presence of the unreacted carbonyl compound. It does not readily reduce the aldehyde or ketone starting material under the reaction conditions.
-
Solvent and Additives: Dichloroethane (DCE) or DCM are common solvents. A small amount of acetic acid is often added to catalyze imine formation, particularly with less reactive ketones.
Protocol 5.1: N-Alkylation with an Aldehyde using NaBH(OAc)₃
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, 0.1 eq)
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid (if needed).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The reaction may effervesce slightly.
-
Continue stirring at room temperature for 3-24 hours. Monitor progress by LC-MS until the starting amine is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the N-alkylated product.
| Carbonyl Partner | Reducing Agent | Typical Yield | Notes |
| Cyclohexanone | NaBH(OAc)₃ | 80-90% | Forms the N-cyclohexyl derivative. |
| Benzaldehyde | NaBH(OAc)₃ | 85-95% | Forms the N-benzyl derivative. |
| Acetone | NaBH(OAc)₃, AcOH | 75-85% | Forms the N-isopropyl derivative; acid catalysis helps. |
Method 4: N-Arylation (Cross-Coupling Reactions)
The formation of a bond between the amine nitrogen and an aromatic ring typically requires a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig or Chan-Evans-Lam reaction.
Causality and Experimental Choices:
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and general method for coupling amines with aryl halides or triflates. The key to success is the choice of the palladium source (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., XPhos, RuPhos), and a suitable base (e.g., NaOt-Bu, Cs₂CO₃). The ligand is crucial for facilitating the catalytic cycle of oxidative addition, amine coordination, and reductive elimination.
-
Chan-Evans-Lam (CEL) Coupling: This copper-catalyzed method couples amines with arylboronic acids. It is often performed under milder conditions, sometimes even open to the air, and provides a complementary approach to the palladium-catalyzed methods.[9]
Protocol 6.1: Buchwald-Hartwig N-Arylation with an Aryl Bromide
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 eq), NaOt-Bu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous toluene, followed by this compound (1.2 eq).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Reactions are typically complete in 6-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 907544-17-6 [chemicalbook.com]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Frontiers | Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides [frontiersin.org]
- 7. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Strategic Application of Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate in the Synthesis of Advanced PET Imaging Agents
Introduction: A Keystone Building Block for Next-Generation PET Tracers
Positron Emission Tomography (PET) stands as a cornerstone of modern molecular imaging, enabling the non-invasive interrogation of biochemical processes in vivo. The development of novel PET tracers with high specificity and favorable pharmacokinetic profiles is paramount to advancing our understanding and diagnosis of complex diseases. Within the vast landscape of medicinal chemistry, fluorinated piperidine scaffolds have emerged as privileged structures, imparting desirable properties such as metabolic stability and altered basicity, which can fine-tune a molecule's interaction with its biological target.
This application note details the strategic use of Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate , a chiral building block of significant interest in the synthesis of sophisticated PET tracers. While not a PET imaging agent in its own right, its unique stereochemistry and functional handles make it an invaluable precursor for constructing highly specific ligands for a range of biological targets. We will explore its application through the lens of synthesizing a Calcitonin Gene-Related Peptide (CGRP) receptor antagonist, a class of molecules with therapeutic and potential diagnostic relevance in conditions like migraine.[1][2] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies, experimental protocols, and the scientific rationale underpinning the use of this versatile building block.
Part 1: The Precursor - Synthesis and Physicochemical Properties
The utility of any building block begins with its synthesis. The enantioselective synthesis of this compound is a critical first step, ensuring the correct stereochemistry required for potent and selective target engagement. Two primary strategies have been successfully employed for the synthesis of the core syn-3-fluoro-4-aminopiperidine scaffold.[1][2]
Synthetic Strategies for the Fluoropiperidine Core
The choice of synthetic route is often a balance between stereochemical control, scalability, and cost-effectiveness.
-
Asymmetric Hydrogenation: This approach involves the hydrogenation of a carefully designed fluoroenamide precursor, derived from the corresponding 3-fluoro-4-aminopyridine.[1] The use of a chiral rhodium catalyst, such as Rh-CAAC, allows for the stereoselective reduction of the enamide, establishing the desired syn relationship between the fluorine and amino groups.[3]
-
Enzymatic Dynamic Asymmetric Transamination: A more recent and highly efficient method utilizes a transaminase enzyme to convert a prochiral fluoroketone into the desired chiral amine with high enantiomeric excess.[1][2] This biocatalytic approach offers the advantages of mild reaction conditions and exceptional stereoselectivity, making it an attractive option for large-scale synthesis.
The subsequent protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group yields the title compound, a stable and readily handled intermediate.
Part 2: From Building Block to PET Tracer - A Representative Workflow
The journey from this compound to a functional PET tracer involves a multi-step process. The following workflow is based on the synthesis of a CGRP receptor antagonist, illustrating the key transformations.[1]
Figure 1: General workflow for the synthesis of a PET tracer using the fluoropiperidine building block.
Step 1: Boc Deprotection - Unmasking the Reactive Amine
The Boc protecting group is renowned for its stability and ease of removal under acidic conditions. In the context of multi-step organic synthesis and particularly in radiochemistry where time is of the essence, a rapid and high-yielding deprotection step is crucial.
Protocol: Acid-Mediated Boc Deprotection
-
Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Treatment: Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution). The reaction is usually performed at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting material.
-
Work-up: Upon completion, remove the acid and solvent under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a suitable base if the free amine is required.
| Parameter | Condition | Typical Yield | Reference |
| Reagent | 25-50% TFA in DCM | >95% | [4] |
| Temperature | Room Temperature | ||
| Reaction Time | 30 min - 2 h |
Causality: The choice of acidic conditions is critical. TFA is effective but can be harsh on other acid-sensitive functional groups. HCl in dioxane is a common alternative. The reaction time is optimized to ensure complete deprotection without side reactions. For radiotracer synthesis, minimizing this step's duration is paramount.
Step 2: Coupling Reaction - Assembling the Pharmacophore
With the amine deprotected, the fluoropiperidine moiety can be coupled to the rest of the targeting molecule. A common strategy is the formation of a C-N bond with an aromatic or heteroaromatic partner, often a precursor for the subsequent radiolabeling step. The Ullmann coupling is a robust method for this transformation.[1]
Protocol: Copper-Catalyzed Ullmann Coupling
-
Reactant Preparation: In an inert atmosphere, combine the deprotected (3R,4S)-4-amino-3-fluoropiperidine, the aryl halide (e.g., an aryl iodide or bromide), a soluble copper(I) catalyst (e.g., CuI), a ligand (e.g., a diamine), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the mixture to an elevated temperature (typically 100-150 °C) and stir until the reaction is complete, as monitored by LC-MS.
-
Purification: After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The desired product is then purified by column chromatography.
| Parameter | Condition | Typical Yield | Reference |
| Catalyst | Soluble Cu(I) salt | 70-90% | [1] |
| Base | K₂CO₃ or Cs₂CO₃ | ||
| Solvent | DMF or DMSO | ||
| Temperature | 100-150 °C |
Causality: The choice of a soluble copper catalyst and an appropriate ligand is key to achieving high yields and avoiding side reactions. The base is necessary to neutralize the hydrogen halide formed during the reaction. The high temperature is required to overcome the activation energy of the C-N bond formation.
Step 3: Radiolabeling with Fluorine-18
The final and most critical step in PET tracer synthesis is the introduction of the positron-emitting radionuclide, typically Fluorine-18 (¹⁸F), which has a convenient half-life of approximately 110 minutes.[5][6] The fluorine atom on the piperidine ring of our building block is non-radioactive (¹⁹F) and serves to modulate the molecule's properties. The ¹⁸F is introduced at a late stage, often through nucleophilic aromatic substitution (SₙAr) on an activated aromatic ring or via a copper-mediated radiofluorination of a boronic ester precursor.[7][8]
Figure 2: Workflow for the preparation of activated [¹⁸F]fluoride and subsequent radiolabeling.
Protocol: Nucleophilic Aromatic Radiofluorination
-
[¹⁸F]Fluoride Production and Activation: [¹⁸F]Fluoride is produced in a cyclotron by proton bombardment of [¹⁸O]water. The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge, then eluted with a solution of potassium carbonate and a phase transfer catalyst like Kryptofix 2.2.2. (K₂₂₂). The water is removed by azeotropic distillation with acetonitrile to yield the highly reactive, "naked" [¹⁸F]fluoride.[9][10]
-
Radiolabeling Reaction: The activated [¹⁸F]fluoride is added to a solution of the precursor (e.g., a nitro- or halogen-substituted aromatic ring) in a polar aprotic solvent (e.g., DMSO, DMF). The reaction vessel is sealed and heated (typically 100-160 °C) for a short period (5-20 minutes).
-
Purification: The crude reaction mixture is diluted and purified by semi-preparative high-performance liquid chromatography (HPLC) to separate the [¹⁸F]-labeled product from unreacted precursor and byproducts.
-
Formulation: The collected HPLC fraction containing the purified radiotracer is reformulated into a physiologically compatible solution (e.g., saline with a small amount of ethanol) for injection.
| Parameter | Condition | Typical Radiochemical Yield (decay-corrected) | Reference |
| Reaction Temperature | 100-160 °C | 20-60% | [9][11] |
| Reaction Time | 5-20 min | ||
| Total Synthesis Time | 60-90 min | [12][13] | |
| Molar Activity | > 37 GBq/µmol |
Causality: The efficiency of the radiofluorination is highly dependent on the reactivity of the precursor. Electron-withdrawing groups (e.g., nitro, cyano) ortho or para to the leaving group significantly enhance the rate of SₙAr. The use of a phase transfer catalyst (Kryptofix) is essential to solubilize the fluoride ion in the organic solvent and enhance its nucleophilicity. The short reaction times and high temperatures are dictated by the short half-life of ¹⁸F.
Part 3: Quality Control and In Vivo Application
Prior to in vivo studies, the final radiotracer must undergo rigorous quality control to ensure its purity, identity, and suitability for administration.
Quality Control Protocols
| Test | Method | Acceptance Criteria |
| Identity | Analytical HPLC | Retention time matches that of the non-radioactive standard. |
| Radiochemical Purity | Analytical HPLC, Radio-TLC | > 95% |
| Molar Activity | HPLC with UV and radiation detectors | Typically > 37 GBq/µmol at the time of injection. |
| pH | pH meter or pH strips | 4.5 - 7.5 |
| Sterility & Endotoxins | Standard microbiological tests | Sterile and within acceptable endotoxin limits. |
In Vivo PET Imaging Protocol (Illustrative Example)
The following is a general protocol for preclinical PET imaging in a rodent model.
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature.
-
Radiotracer Administration: Inject a known amount of the formulated [¹⁸F]-labeled tracer (e.g., 5-10 MBq) via the tail vein.[14]
-
PET Scan Acquisition: Acquire dynamic or static PET scans over a specified period (e.g., 60-90 minutes).
-
Image Analysis: Reconstruct the PET data and perform quantitative analysis to determine the biodistribution and target engagement of the tracer. This often involves calculating the Standardized Uptake Value (SUV) in various regions of interest.
Conclusion
This compound represents a sophisticated and valuable building block for the synthesis of novel PET tracers. Its stereochemically defined structure allows for the creation of highly specific ligands, while the synthetic strategies for its incorporation into larger molecules are well-established. By understanding the rationale behind each synthetic step, from precursor synthesis to final radiolabeling, researchers can leverage this powerful tool to develop the next generation of PET imaging agents for a wide range of diseases. The illustrative workflow based on a CGRP receptor antagonist provides a practical framework for the application of this key intermediate in the field of molecular imaging.
References
- 1. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System [mdpi.com]
- 10. research.vu.nl [research.vu.nl]
- 11. Automated radiosynthesis of [18F]FMPEP-d2 for cannabinoid receptor PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The fluorinated piperidine motif is a critical component in medicinal chemistry, and mastering its synthesis is key to advancing pharmaceutical research.[1][2][3]
This document provides in-depth, evidence-based solutions to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles.
I. Synthesis Overview & Key Challenges
The synthesis of this compound typically involves a multi-step sequence. Common strategies include the asymmetric hydrogenation of a fluoroenamide derived from a pyridine precursor or enzymatic dynamic asymmetric transamination of a fluoroketone.[1] A prevalent challenge in these syntheses is controlling stereochemistry while avoiding side reactions such as hydrodefluorination.[1][2][4]
The introduction of a fluorine atom can significantly alter the basicity of the piperidine nitrogen, a property that is often modulated in drug design to improve efficacy and pharmacokinetic profiles.[1] However, the synthesis of these fluorinated piperidines as single isomers can be synthetically challenging.[1]
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
FAQ 1: Low Yield in the Reductive Amination Step
Question: I am experiencing low yields during the intramolecular reductive amination to form the piperidine ring. What are the potential causes and how can I improve the yield?
Answer:
Low yields in reductive amination are often due to incomplete imine/iminium intermediate formation or inefficient reduction.[5] Several factors can contribute to this:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. An inadequate amount can lead to incomplete reduction of the imine or iminium ion.[5]
-
pH of the Reaction Mixture: The pH needs to be optimal for both imine formation (which is acid-catalyzed) and the stability and reactivity of the reducing agent.
-
Steric Hindrance: The substituents on your substrate can sterically hinder the approach of the reducing agent.
Troubleshooting Protocol: Optimizing Reductive Amination
-
Increase Reducing Agent Stoichiometry: Incrementally increase the equivalents of your reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) and monitor the reaction progress by TLC or LC-MS.
-
Optimize pH: If not already buffered, consider adding a mild acid like acetic acid to catalyze imine formation. The optimal pH range is typically between 4 and 6.
-
Choice of Reducing Agent: If steric hindrance is a concern, a less bulky reducing agent might be beneficial. Conversely, a more reactive reducing agent might be necessary for sluggish reactions.
-
Temperature Control: While many reductive aminations are run at room temperature, gentle heating may be required for less reactive substrates. However, be cautious as higher temperatures can also promote side reactions.
Below is a flowchart to guide your optimization process:
Caption: Troubleshooting flowchart for low yield in reductive amination.
FAQ 2: Presence of Hydrodefluorination Byproducts
Question: My final product is contaminated with a significant amount of the corresponding non-fluorinated piperidine. How can I minimize this hydrodefluorination?
Answer:
Hydrodefluorination is a common side reaction in the hydrogenation of fluorinated heterocycles, particularly with palladium-based catalysts.[2][4] This occurs when the C-F bond is cleaved and replaced with a C-H bond.
Strategies to Minimize Hydrodefluorination:
-
Catalyst Choice: While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can be prone to causing hydrodefluorination. Consider screening other catalysts such as platinum-based catalysts (e.g., PtO2) or using a rhodium-based catalyst, which has shown good selectivity in some cases.[1]
-
Reaction Conditions:
-
Hydrogen Pressure: Lowering the hydrogen pressure can sometimes reduce the extent of hydrodefluorination.
-
Temperature: Perform the hydrogenation at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent: The choice of solvent can influence the reaction. Protic solvents like methanol or ethanol are commonly used.
-
-
Dearomatization-Hydrogenation (DAH) Process: A two-step, one-pot dearomatization-hydrogenation (DAH) process has been developed to access all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[1][4] This involves an initial dearomatization of the pyridine ring followed by hydrogenation under milder conditions, which can suppress hydrodefluorination.[1]
-
Fluoride Ion Scavenging: In some cases, the formation of fluoride ions during the reaction can catalyze further hydrodefluorination. The addition of a fluoride scavenger, such as Ti(OiPr)4, has been reported to be effective.[1]
| Parameter | Recommendation to Reduce Hydrodefluorination | Rationale |
| Catalyst | Screen Pt-based or Rh-based catalysts. | Less prone to C-F bond cleavage compared to Pd.[1] |
| Hydrogen Pressure | Lower the pressure. | Reduces the driving force for hydrogenolysis of the C-F bond. |
| Temperature | Use the lowest effective temperature. | Minimizes over-reduction and side reactions. |
| Additives | Consider a fluoride scavenger like Ti(OiPr)4. | Sequesters fluoride ions that can catalyze further hydrodefluorination.[1] |
FAQ 3: Difficulty in Removing the Boc Protecting Group
Question: I am having trouble with the N-Boc deprotection step. The reaction is either incomplete or leads to decomposition of my product. What are the best practices for Boc deprotection in this context?
Answer:
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[6][7] The challenge lies in finding conditions that are strong enough to cleave the Boc group without affecting other sensitive functionalities or the stereochemistry of the molecule.
Recommended Boc Deprotection Protocols:
-
Acidic Conditions:
-
Trifluoroacetic Acid (TFA): A common method is to treat the Boc-protected amine with a solution of TFA in a chlorinated solvent like dichloromethane (DCM).[8] The concentration of TFA and reaction time should be optimized to ensure complete deprotection without side reactions.
-
HCl in Dioxane/Methanol: A solution of hydrogen chloride in an organic solvent is also a very effective deprotection agent.[8]
-
-
Neutral Conditions: For substrates that are highly acid-sensitive, heating the N-Boc protected compound in a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can effect deprotection under neutral conditions.[9]
Troubleshooting Boc Deprotection:
-
Incomplete Reaction: If the reaction is incomplete, you can try increasing the concentration of the acid, the reaction temperature, or the reaction time. Monitor carefully to avoid product degradation.
-
Product Decomposition: If you observe decomposition, switch to milder conditions. This could involve using a lower concentration of acid, a less reactive acid, or performing the reaction at a lower temperature. The use of fluorinated alcohols for a neutral deprotection is also a good alternative.[9]
-
Formation of t-Butyl Adducts: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule.[6][7] Adding a scavenger such as anisole or thioanisole can help to trap this cation.
Caption: Decision tree for troubleshooting Boc deprotection.
FAQ 4: Challenges with Purification
Question: The purification of the final product is proving difficult due to its polarity and volatility. What purification strategies are recommended?
Answer:
The unprotected fluorinated piperidine can be challenging to purify due to its basicity and potential volatility.[2][10]
Purification Strategies:
-
In situ Protection: After deprotection of the Boc group, consider an in situ protection with a different group, such as benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc), before purification.[2][10] This can make the compound less polar and easier to handle during chromatography.
-
Salt Formation: Formation of a salt, such as the hydrochloride or trifluoroacetate salt, can aid in precipitation and isolation of the final product.[4]
-
Chromatography:
-
Normal Phase: If using normal phase silica gel chromatography, it may be necessary to add a small amount of a basic modifier, such as triethylamine or ammonia in the mobile phase, to prevent peak tailing.
-
Reverse Phase: Reverse phase chromatography (e.g., C18) with a mobile phase containing a modifier like TFA or formic acid is often effective for purifying polar amines.
-
-
Azeotropic Distillation: For the removal of water from the piperidine-containing product, azeotropic distillation with a suitable solvent like toluene can be employed.[11]
III. Detailed Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with TFA
-
Dissolve the N-Boc protected piperidine in dichloromethane (DCM) (approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene or DCM several times to remove excess TFA.
-
The resulting crude trifluoroacetate salt can be used directly or further purified.
Protocol 2: Hydrogenation with Minimized Hydrodefluorination
-
To a solution of the fluorinated pyridine precursor in methanol, add the chosen catalyst (e.g., PtO2 or a rhodium-based catalyst).
-
Place the reaction vessel in a high-pressure autoclave.[3]
-
Pressurize the vessel with hydrogen gas to the desired pressure (start with a lower pressure, e.g., 50 psi, and optimize as needed).
-
Stir the reaction at room temperature for the required time, monitoring the uptake of hydrogen and the reaction progress by analyzing aliquots.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
IV. References
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health.
-
tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis. Chemicalbook.
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications.
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health.
-
Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. ACS Publications.
-
Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. Wiley Online Library.
-
Deprotection of N-BOC compounds. European Patent Office.
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses.
-
tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate. Chemicalbook.
-
tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. Advanced ChemBlocks.
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Deprotection of different N-Boc-compounds. ResearchGate.
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd..
-
Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. Repository of the Academy's Library.
-
Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Royal Society of Chemistry.
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
-
This compound CAS NO.907544-17-6. GuideChem.
-
Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society.
-
Chemists develop new synthesis method for producing fluorinated piperidines. Universität Münster.
-
Scheme 1. Synthesis of 3-Chloropiperidine 3 (I) and Enantiomers D-1 and... ResearchGate.
-
The reductive amination reaction. ResearchGate.
-
Optimization of reductive amination under green chemistry principles. ACS Fall 2025.
-
Intramolecular reductive amination for the preparation of piperazines. ResearchGate.
-
Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed.
-
Process for purifying piperidine. Google Patents.
-
907544-17-6 | this compound. Fluoropharm.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. reddit.com [reddit.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
Technical Support Center: Purification of Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
Welcome to the dedicated technical support center for the purification of Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this chiral building block and facing challenges in achieving the desired purity. As a Senior Application Scientist, I have compiled this resource to provide not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
The unique structure of this molecule, featuring a fluorinated stereocenter adjacent to a Boc-protected amine on a piperidine ring, presents a distinct set of purification challenges. These include the separation of diastereomers and enantiomers, removal of synthetic byproducts, and ensuring the stability of the acid-labile Boc protecting group. This guide will address these issues in a practical, question-and-answer format, supplemented with detailed protocols and visual aids.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate are:
-
Diastereomers: The corresponding trans-isomer, Tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate, is a common diastereomeric impurity. The formation of this isomer can occur during reactions that create the C3-C4 bond or through epimerization under certain conditions.
-
Enantiomers: If a non-stereoselective synthesis is used, the enantiomer, Tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate, will be present.
-
Des-fluoro byproduct: Hydrodefluorination is a known side reaction in some fluorination and hydrogenation processes, leading to the formation of Tert-butyl (R)-4-aminopiperidine-1-carboxylate.[1]
-
Residual Palladium Catalyst: Many synthetic routes for piperidines involve palladium-catalyzed hydrogenation or cross-coupling reactions.[2][3] Residual palladium can remain in the final product.
-
Unreacted Starting Materials and Reagents: Incomplete reactions can lead to the presence of starting materials and other reagents in your crude product.
-
Deprotected Amine: The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acid.[3][4] If your reaction or workup involves acidic conditions, you may have the deprotected piperidine as an impurity.
Q2: What is the best general approach to purify this compound?
A2: A multi-step approach is often necessary. A typical workflow would be:
-
Initial Purification by Flash Chromatography: Use standard silica gel chromatography to remove non-polar impurities and some diastereomers. The increased polarity of the desired cis-isomer compared to the trans-isomer often allows for some separation.
-
Diastereomer Separation: If diastereomers are still present, a more specialized chromatographic method, such as preparative HPLC on a C18 or a polar-modified silica column, may be required.
-
Chiral Separation: The final and most critical step for obtaining the pure enantiomer is chiral chromatography. Chiral HPLC or Supercritical Fluid Chromatography (SFC) are the methods of choice.[1]
Q3: How can I determine the diastereomeric ratio of my sample?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio. 1H NMR and 19F NMR are particularly useful. The different spatial arrangement of atoms in diastereomers leads to distinct chemical shifts and coupling constants for corresponding protons and the fluorine atom. By integrating the signals corresponding to each diastereomer, you can calculate their relative amounts.[5][6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Poor Separation of Diastereomers on Silica Gel
Question: I am struggling to separate the cis and trans diastereomers of my compound using standard silica gel flash chromatography. What can I do to improve the separation?
Answer: The polarity difference between the cis and trans isomers of 4-amino-3-fluoropiperidines can be subtle. Here are several strategies to enhance separation:
-
Optimize Your Solvent System:
-
Increase Polarity Gradually: Start with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. A shallow gradient can improve resolution.
-
Add a Modifier: Incorporating a small amount of a more polar solvent like methanol or isopropanol can sometimes improve selectivity.
-
Amine Deactivation: The basicity of the amino group can lead to peak tailing on silica gel. Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to your mobile phase can deactivate the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.[7][8]
-
-
Consider a Different Stationary Phase:
-
Alumina: Basic alumina can sometimes provide different selectivity for amines compared to silica.
-
Chemically Modified Silica: Consider using a diol- or amino-functionalized silica phase, which can offer different interaction mechanisms.
-
Issue 2: Loss of the Boc Protecting Group During Purification
Question: I am observing the deprotected amine in my fractions after HPLC purification. How can I prevent this?
Answer: The Boc group is notoriously sensitive to acid. The trifluoroacetic acid (TFA) commonly used as a mobile phase modifier in reversed-phase HPLC can cleave the Boc group, especially during the solvent evaporation step where the acid concentration increases.
-
Avoid Strong Acids:
-
Use a Weaker Acid: If an acidic modifier is necessary for peak shape, consider using a weaker acid like formic acid or acetic acid at a low concentration (e.g., 0.1%).
-
Use a Buffered Mobile Phase: A mobile phase buffered to a neutral or slightly basic pH can be effective, but ensure your column is stable under these conditions.
-
-
Modify Your Workup:
-
Neutralize Fractions: Immediately after collection, neutralize the acidic fractions with a mild base, such as a saturated solution of sodium bicarbonate.
-
Lyophilization: Freeze-drying (lyophilization) can remove the mobile phase without heating, which can minimize acid-catalyzed deprotection.
-
Azeotropic Removal of Acid: Before concentrating your fractions on a rotary evaporator, add a solvent like toluene. Toluene forms an azeotrope with many acids, helping to remove them along with the solvent.
-
Issue 3: Poor Peak Shape in Chiral HPLC
Question: My peaks are tailing or fronting during chiral HPLC analysis. What are the likely causes and solutions?
Answer: Poor peak shape in chiral HPLC can be due to a variety of factors related to the analyte, mobile phase, and column.
-
Analyte-Stationary Phase Interactions:
-
Basic Nature of the Amine: The free amine can interact strongly with residual silanols on the chiral stationary phase (CSP), leading to tailing. Adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase can significantly improve peak shape.
-
-
Mobile Phase Mismatch:
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent of similar or weaker eluotropic strength. Injecting in a much stronger solvent can cause peak distortion.[9]
-
-
Column Overload:
-
Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.[10]
-
-
Column Memory Effects:
-
Dedicated Column: If possible, dedicate a chiral column to a specific method or class of compounds. Additives can adsorb to the stationary phase and affect subsequent separations.[11] Thoroughly flushing the column between different methods is crucial.
-
Experimental Protocols
Protocol 1: General Purification by Flash Chromatography
This protocol is a starting point for the initial purification of the crude product to remove non-polar impurities and achieve partial separation of diastereomers.
-
Column: Silica gel (40-63 µm).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., from 10% to 50% ethyl acetate). A small amount of triethylamine (0.5%) can be added to the mobile phase to improve peak shape.
-
Sample Preparation: Dissolve the crude product in a minimum amount of dichloromethane or the initial mobile phase.
-
Loading: Dry load the sample onto a small amount of silica gel for better resolution.
-
Elution: Run the gradient and collect fractions.
-
Analysis: Analyze the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the desired product.
Protocol 2: Chiral Separation by HPLC
This protocol provides a starting point for the enantioselective separation of this compound.
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The exact ratio of hexane to isopropanol will need to be optimized to achieve the best resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as the Boc-carbamate has a weak chromophore).
-
Injection Volume: 10 µL.
-
Optimization: If resolution is poor, adjust the ratio of isopropanol. A lower percentage of isopropanol will generally increase retention and may improve resolution.
| Parameter | Starting Condition | Optimization Strategy |
| Chiral Stationary Phase | Chiralpak® AD-H | Try other polysaccharide phases (e.g., Chiralcel® OD-H) or a macrocyclic glycopeptide phase.[12][13] |
| Mobile Phase | 90:10 Hexane:Isopropanol + 0.1% DEA | Vary the ratio of hexane to isopropanol (e.g., 95:5 to 80:20). Try ethanol as an alternative modifier. |
| Flow Rate | 1.0 mL/min | Lower the flow rate (e.g., to 0.5 mL/min) to increase the number of theoretical plates. |
| Temperature | Ambient | Varying the column temperature can sometimes improve selectivity. |
Protocol 3: Removal of Residual Palladium Catalyst
This protocol is for removing residual palladium from the product after synthesis.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or methanol).
-
Treatment with Activated Carbon: Add activated carbon (5-10% by weight of the crude product) to the solution.[2]
-
Stirring: Stir the mixture at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite pad with the same solvent.
-
Alternative - Scavenger Resin: For more efficient and selective removal, use a thiol-functionalized silica gel scavenger.[4] Stir the product solution with the scavenger resin according to the manufacturer's instructions, then filter to remove the resin.
-
Analysis: Analyze the filtrate for residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Visualizations
Logical Workflow for Purification
Caption: A logical workflow for the purification of this compound.
Troubleshooting Peak Tailing in HPLC
Caption: A troubleshooting guide for addressing peak tailing in the HPLC analysis of basic amines.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions [mtc-usa.com]
- 10. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 11. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
Welcome to the technical support center for tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis and handling. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.
I. Troubleshooting Guide: Common Side Reaction Products
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common side reaction products.
Issue 1: Presence of a Des-fluoro Impurity
Symptom: You observe a byproduct with a molecular weight of 200.29 g/mol , corresponding to the loss of a fluorine atom and the gain of a hydrogen atom (tert-butyl 4-aminopiperidine-1-carboxylate).
Likely Cause: Hydrodefluorination
Hydrodefluorination (HDF) is a common side reaction when using catalytic hydrogenation to reduce fluorinated aromatic precursors or to remove protecting groups like a benzyl group, which is a common strategy in the synthesis of this molecule.[1] The carbon-fluorine bond can be susceptible to cleavage under these conditions, particularly with certain transition metal catalysts.[2]
Plausible Mechanism: The mechanism of catalytic hydrodefluorination often involves oxidative addition of the C-F bond to the metal center, followed by hydrogenolysis.[2][3]
Mitigation Strategies:
-
Catalyst Selection: Ruthenium-based catalysts have sometimes shown to be less prone to causing hydrodefluorination compared to rhodium or iridium in certain systems.[1] However, catalyst performance is highly substrate-dependent. Screening different catalysts (e.g., various Pd or Pt catalysts on different supports) is recommended.
-
Reaction Conditions:
-
Lower Hydrogen Pressure: High hydrogen pressure can sometimes promote hydrodefluorination.
-
Milder Temperature: Running the reaction at a lower temperature may reduce the rate of the HDF side reaction.
-
Alternative Hydrogen Source: Consider using transfer hydrogenation conditions (e.g., ammonium formate, as seen in some syntheses of the target molecule) which can sometimes be milder than direct hydrogenation with H₂ gas.[4]
-
-
Additive Introduction: The addition of a mild base may in some cases suppress HDF by neutralizing any generated HF, which can sometimes promote further degradation.
Experimental Protocol: Minimizing Hydrodefluorination during Debenzylation
This protocol details a transfer hydrogenation for the debenzylation of a common precursor, tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate, a method that can minimize HDF.
-
Reaction Setup: In a round-bottom flask, dissolve the benzyl-protected amine (1 equivalent) in methanol.
-
Reagent Addition: Add ammonium formate (approximately 5-10 equivalents) to the solution.
-
Catalyst Introduction: Carefully add 10% Palladium on carbon (Pd/C) (e.g., 10-20 wt% of the substrate).
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 50°C) and monitor the progress by TLC or LC-MS.[4]
-
Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
Issue 2: Formation of an Unsaturated Byproduct
Symptom: You detect an impurity with a molecular weight of 198.26 g/mol , consistent with the loss of hydrogen fluoride (HF).
Likely Cause: Elimination Reaction
The presence of a fluorine atom beta to a hydrogen on the piperidine ring makes the molecule susceptible to HF elimination, particularly under basic or thermal stress, to form tert-butyl 4-amino-1,2,3,4-tetrahydropyridine-1-carboxylate. The basicity of the free 4-amino group could potentially promote this side reaction intramolecularly or intermolecularly.
Plausible Mechanism (E1cB-like): A base (which could be another molecule of the amine) removes the proton at C-5, forming a carbanion intermediate. Subsequent elimination of the fluoride ion at C-3 yields the unsaturated product.
Mitigation Strategies:
-
pH Control: Avoid strongly basic conditions, especially during work-up and purification. If a basic work-up is necessary, use a mild, non-nucleophilic base and keep the temperature low.
-
Thermal Stress: Avoid excessive heating during reaction or purification (e.g., distillation).
-
Protecting Group Strategy: If elimination is a persistent issue, consider proceeding with the 4-amino group protected until a later stage in the synthesis. The lower basicity of a protected amine (e.g., as an amide or carbamate) would reduce the likelihood of it acting as a base for elimination.
Issue 3: Unexpected N-Alkylation during Boc Deprotection
Symptom: When removing the N-Boc group with a strong acid like trifluoroacetic acid (TFA), you observe a byproduct where a tert-butyl group has been added to the piperidine nitrogen or the 4-amino group.
Likely Cause: Alkylation by the tert-Butyl Cation
Cleavage of the Boc group with strong acid generates a relatively stable tert-butyl cation.[5] This carbocation is an electrophile and can alkylate nucleophilic sites, such as the deprotected piperidine nitrogen or the 4-amino group.
Plausible Mechanism: The Boc-protected nitrogen is protonated by the acid, leading to the departure of the tert-butoxycarbonyl group as CO₂ and the tert-butyl cation. This cation can then be trapped by a nucleophile.
Mitigation Strategies:
-
Use of Scavengers: Include a cation scavenger in your deprotection cocktail. Common scavengers include triisopropylsilane (TIS), water, or anisole, which will trap the tert-butyl cation.[5]
-
Alternative Deprotection Reagents:
-
HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane): This is a common alternative to TFA and can sometimes give cleaner reactions.[5]
-
Milder acidic conditions: If the molecule is sensitive, explore milder conditions, although these may require longer reaction times or gentle heating.
-
Thermolytic deprotection: In some cases, heating the N-Boc compound in a high-boiling solvent like toluene or using fluorinated alcohols can effect deprotection without generating a free carbocation.[6]
-
Experimental Protocol: Clean N-Boc Deprotection with Scavengers
-
Preparation: Dissolve the N-Boc protected piperidine (1 equivalent) in dichloromethane (DCM).
-
Deprotection Cocktail: In a separate flask, prepare a deprotection mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Reaction: Add the deprotection cocktail to the substrate solution at 0°C and allow the reaction to warm to room temperature. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove excess TFA. The resulting product will be the TFA salt.
II. Frequently Asked Questions (FAQs)
Q1: My reaction to produce the (3R,4S) isomer is giving me a mixture of diastereomers. How can I improve the stereoselectivity?
A1: Achieving high diastereoselectivity is critical. If you are forming other stereoisomers, consider the following:
-
Chiral Starting Materials: The most reliable method is to start with a precursor that already has the desired stereochemistry.
-
Stereoselective Synthesis: If you are creating the stereocenters during your synthesis (e.g., through the reduction of a ketone or the opening of an epoxide), you may need to re-optimize this step. This could involve screening different chiral catalysts or reagents. For instance, the diastereoselective synthesis of related fluorinated amino acids has been achieved through methods like asymmetric hydrogenation or organocatalytic approaches.[7][8]
-
Purification: If a minor amount of the wrong diastereomer is formed, it can often be removed by column chromatography or crystallization.
Q2: The fluorine atom seems to affect the basicity of the 4-amino group. How does this impact my reactions?
A2: Yes, the electronegative fluorine atom at the adjacent carbon will lower the pKa of the 4-amino group through an inductive effect.[7] This reduced basicity means:
-
It may be a less effective nucleophile in subsequent reactions.
-
It will require stronger acidic conditions to protonate fully.
-
This modulation of basicity is often a desired feature in drug design.[9]
Q3: What is the best way to purify the final product from the des-fluoro impurity?
A3: Separating the fluorinated product from its non-fluorinated analog can be challenging due to their similar structures.
-
Column Chromatography: Often, the difference in polarity is sufficient for separation on silica gel. You may need to screen several eluent systems to find the optimal conditions.
-
Preparative HPLC: For high-purity material, reverse-phase preparative HPLC is a very effective technique. The presence of the fluorine atom often leads to a slightly different retention time compared to the des-fluoro compound.[10]
-
Crystallization: If your product is a solid, fractional crystallization can be an effective method for purification.
III. Visualizing Reaction Pathways
Main Synthetic Pathway and Side Reactions
Caption: Main reaction and key side products.
Mechanism of N-Boc Deprotection and Side Reaction
Caption: N-Boc deprotection and scavenger action.
IV. References
-
BenchChem. (2025). Troubleshooting low yield in heterocycle fluorination reactions. --INVALID-LINK--
-
McKay, D., Riddlestone, I. M., Macgregor, S. A., Mahon, M. F., & Whittlesey, M. K. (2014). Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C–F Activation and Chemoselectivity of C–F versus C–H Bond Cleavage. ACS Catalysis, 5(1), 135-150. --INVALID-LINK--
-
ChemicalBook. (n.d.). tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis. Retrieved December 17, 2025, from --INVALID-LINK--
-
Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Supporting Information. --INVALID-LINK--
-
Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (2003). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBOBYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 80, 186. --INVALID-LINK--
-
Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. --INVALID-LINK--
-
Scott, J. D., & Beeson, T. D. (2011). Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis. ACS Catalysis, 1(9), 1074-1078. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. --INVALID-LINK--
-
Pang, Y., Leutzsch, M., Nothling, N., & Cornella, J. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society, 143(34), 13549-13555. --INVALID-LINK--
-
McKay, D., Riddlestone, I. M., Macgregor, S. A., Mahon, M. F., & Whittlesey, M. K. (2014). Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C−F Activation and Chemoselectivity of C−F versus C−H Bond Cleavage. Heriot-Watt University. --INVALID-LINK--
-
Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264-270. --INVALID-LINK--
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. --INVALID-LINK--
-
Wikipedia. (n.d.). Hydrodefluorination. Retrieved December 17, 2025, from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. --INVALID-LINK--
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved December 17, 2025, from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and reactivity of fluorinated heterocycles. Retrieved December 17, 2025, from --INVALID-LINK--
-
Di Grandi, M., D'Auria, M., Racioppi, R., & Donati, A. (2022). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. Molecules, 27(19), 6599. --INVALID-LINK--
-
Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(9), 1438. --INVALID-LINK--
-
Whittlesey, M. K. (2017). Catalytic Hydrodefluorination with Late Transition Metal Complexes. ACS Catalysis, 7(5), 3488-3499. --INVALID-LINK--
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved December 17, 2025, from --INVALID-LINK--
-
Reddit. (2023, March 10). How do I remove the N-Boc protection group to get the amino acid histidine? Is it possible to do this with a distillation kit by heating the distillation flask around 300 to 400 degrees over time in a fume hood to separate them?. r/OrganicChemistry. --INVALID-LINK--
-
ChemicalBook. (n.d.). tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate. Retrieved December 17, 2025, from --INVALID-LINK--
-
ResearchGate. (n.d.). Scheme 4: Mechanism for suppression of the elimination of HF.... Retrieved December 17, 2025, from --INVALID-LINK--
-
ResearchGate. (n.d.). HF elimination reaction in the studied compounds 1-4. Retrieved December 17, 2025, from --INVALID-LINK--
-
Okoromoba, O. E., Han, J., Hammond, G. B., & Xu, B. (2014). Supporting information Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent – DMPU/HF. --INVALID-LINK--
-
PubChem. (n.d.). 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate. Retrieved December 17, 2025, from --INVALID-LINK--
-
Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(20), 2261-2272. --INVALID-LINK--
-
Fu, Y., & Liu, G. (2022). Copper-Catalyzed Three-Component Aminofluorination of Alkenes and 1,3-Dienes: Direct Entry to Diverse β-Fluoroalkylamines. Journal of the American Chemical Society, 144(43), 19785-19796. --INVALID-LINK--
-
ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved December 17, 2025, from --INVALID-LINK--
-
Wang, Y., & Meanwell, N. A. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(13), 5913-5935. --INVALID-LINK--
-
Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. The Journal of Organic Chemistry, 77(8), 4177-4183. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. Retrieved December 17, 2025, from --INVALID-LINK--
-
Wu, J., & Gouverneur, V. (2019). Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. Journal of the American Chemical Society, 141(6), 2689-2696. --INVALID-LINK--
-
ResearchGate. (n.d.). The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE. Retrieved December 17, 2025, from --INVALID-LINK--
-
Petrov, V. A. (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley. --INVALID-LINK--
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Hydrodefluorination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
"Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate" stability and storage conditions
Welcome to the technical support guide for tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS No. 907544-17-6). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth information on the stability and storage of this valuable synthetic building block, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments. As a key intermediate in the synthesis of pharmaceuticals, such as potent Janus kinase (JAK) inhibitors, proper handling of this compound is critical for reproducible and successful outcomes[1][2].
Core Compound Properties & Handling
This fluorinated piperidine derivative is a solid, typically appearing as a light yellow to brown substance. The incorporation of a fluorine atom can significantly influence the physicochemical properties of the molecule, including the basicity of the adjacent amine, which can be a strategic advantage in drug design[3][4][5]. However, the presence of the tert-butyloxycarbonyl (Boc) protecting group introduces specific handling and stability considerations that are crucial for maintaining the compound's integrity.
Table 1: Storage and Handling Summary
| Parameter | Recommendation | Rationale & Further Details |
| Long-Term Storage | 2-8°C, Refrigerator[6] | To minimize the rate of potential degradation over time. |
| Short-Term Storage | Room Temperature (for transient periods) | While some suppliers ship at ambient temperature, prolonged exposure to higher temperatures is not recommended. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. | Although specific hygroscopicity data is not available, amines and their derivatives can be sensitive to moisture and atmospheric CO2. |
| Light Exposure | Protect from light[1]. | Store in an amber vial or in a dark location to prevent potential photochemical degradation. |
| Incompatibilities | Strong acids, strong oxidizing agents. | The primary instability is the acid-labile Boc group. Oxidizing agents could potentially react with the amine functionality. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability?
For long-term storage, the compound should be kept in a refrigerator at 2-8°C in a tightly sealed container, preferably under an inert atmosphere. Protecting the compound from light by using an amber vial or storing it in a dark place is also recommended[1].
Q2: The compound arrived at room temperature. Is its quality compromised?
No, this is common practice for shipping stable solid compounds. While long-term storage should be at 2-8°C, the compound is stable enough to withstand shipping at ambient temperatures. For your peace of mind, you can perform a purity check via HPLC or LC-MS upon receipt.
Q3: In which solvents should I dissolve this compound for my experiments?
Based on its structure, this compound is expected to be soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like ethanol. When preparing stock solutions, it is advisable to use them promptly or store them at low temperatures (-20°C) to minimize degradation in solution. Always use anhydrous solvents to prevent hydrolysis of the Boc group.
Q4: What are the primary stability concerns with this molecule?
The most significant stability concern is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group. Exposure to acidic conditions, even trace amounts in solvents or reagents, can lead to the cleavage of the Boc group, yielding the free piperidine amine. This deprotection is a common and often desired reaction, but it must be controlled to prevent unintended reactions in your experiments[7].
Q5: Are there any known incompatibilities with other common laboratory reagents?
Yes, you should avoid strong acids and strong oxidizing agents. Acidic reagents will cause the deprotection of the Boc group. Strong oxidizing agents have the potential to react with the amine or piperidine ring.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Inconsistent or Unexpected Reaction Outcomes
You are observing lower yields, unexpected side products, or a complete failure of your reaction.
-
Possible Cause 1: Premature Deprotection of the Boc Group.
-
Scientific Rationale: The Boc group is designed to be removed under acidic conditions. The lone pair of electrons on the nitrogen is delocalized into the carbonyl group of the carbamate, making it less nucleophilic. However, if your reaction conditions are even mildly acidic, or if your solvents contain acidic impurities, the Boc group can be cleaved. This liberates the free amine, which is a more potent nucleophile and may react in unintended ways in your reaction mixture.
-
Troubleshooting Steps:
-
Check the pH of your reaction mixture. If possible, use pH paper or a pH meter to ensure the conditions are not acidic.
-
Use fresh, anhydrous solvents. Older solvents can absorb atmospheric moisture and CO2, forming carbonic acid, or may have degraded to form acidic byproducts.
-
Purify your reagents. Ensure that all starting materials and reagents are free from acidic contaminants.
-
Incorporate a non-nucleophilic base. If your reaction can tolerate it, adding a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) can scavenge trace amounts of acid.
-
-
-
Possible Cause 2: Degradation of the Compound in Solution.
-
Scientific Rationale: While stable as a solid, compounds in solution can be more susceptible to degradation over time, especially if not stored properly.
-
Troubleshooting Steps:
-
Prepare fresh solutions. Avoid using stock solutions that have been stored for an extended period, especially if not kept at low temperatures.
-
Analyze your starting material. Before starting your experiment, run a quick purity check (e.g., TLC, HPLC, or LC-MS) on your solution of this compound to confirm its integrity.
-
-
Issue 2: Material Fails to Dissolve or Precipitates from Solution
You are having difficulty dissolving the compound, or it precipitates out of solution during your experiment.
-
Possible Cause: Solvent Polarity and Temperature.
-
Scientific Rationale: The solubility of a compound is highly dependent on the solvent and temperature. The fluorine atom and the overall structure of the molecule will influence its solubility profile. Studies on similar fluorinated piperidines show that solvent polarity can play a significant role in their behavior in solution[3][4][5].
-
Troubleshooting Steps:
-
Try a different solvent. If the compound is not dissolving in a non-polar solvent, try a more polar aprotic solvent like DMF or DMSO.
-
Gently warm the solution. In some cases, gentle heating can aid dissolution. However, be cautious not to heat excessively, as this could lead to thermal degradation.
-
Consider sonication. Using an ultrasonic bath can help to break up solid particles and improve the rate of dissolution.
-
-
Experimental Workflow & Logic Diagrams
Workflow for Assessing Compound Stability
The following diagram outlines a logical workflow for assessing the stability of your compound if you suspect degradation.
Caption: A decision-making workflow for troubleshooting experiments.
Logical Relationship of Stability Factors
This diagram illustrates the key factors influencing the stability of this compound.
Caption: Factors affecting the stability of the target compound.
References
- 1. This compound | 907544-17-6 [chemicalbook.com]
- 2. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate CAS#: 907544-20-1 [m.chemicalbook.com]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate 97% | CAS: 907544-20-1 | AChemBlock [achemblock.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
Welcome to the technical support guide for Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS No. 907544-17-6). This document is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common purity challenges encountered with this valuable fluorinated building block. The introduction of fluorine can significantly alter a molecule's properties, often presenting unique purification hurdles.[1][2] This guide provides in-depth, field-proven solutions to ensure you obtain your target compound at the desired purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude sample of this compound?
A1: Based on typical synthetic routes, such as the hydrogenation of fluoropyridine precursors or reductive amination pathways, several classes of impurities are common:
-
Diastereomers: The most significant impurities are often other stereoisomers of the piperidine ring, primarily the (3S,4R), (3R,4R), and (3S,4S) isomers. Their similar physical properties make them challenging to separate from the desired (3R,4S) product.
-
Defluorinated Byproducts: During catalytic hydrogenation steps, the fluorine substituent can sometimes be cleaved, leading to the formation of tert-butyl 4-amino-piperidine-1-carboxylate.[3] Modern catalytic systems have reduced this, but it can still be present in proportions of 1-3%.[3]
-
Unreacted Starting Materials & Reagents: Residual precursors or excess reagents, such as di-tert-butyl dicarbonate (Boc₂O), can persist after the reaction workup. If the product appears oily or syrupy, it may be due to dissolved Boc₂O or other greasy impurities.[4]
-
Residual Solvents: Solvents used during the reaction or extraction (e.g., methanol, dichloromethane, ethyl acetate) can remain trapped in the product, often inhibiting crystallization.[5]
Q2: My crude product is a thick, persistent oil instead of the expected solid. How can I induce solidification?
A2: This phenomenon, known as "oiling out," is a frequent issue with Boc-protected amines.[5][6] It occurs when the compound separates from the solution as a supersaturated liquid, often due to impurities or residual solvent. The following strategies are highly effective:
-
Ensure Rigorous Solvent Removal: Before attempting crystallization, dry the crude product under high vacuum, potentially with gentle warming (e.g., 40-50 °C), to remove all volatile residues.[4][5]
-
Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether, or pentane). Stir or sonicate the mixture vigorously. This process can wash away soluble impurities and mechanically induce the oil to solidify.[5][6]
-
Solvent/Anti-Solvent Crystallization: Dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., dichloromethane, ethyl acetate). Then, slowly add a miscible "anti-solvent" in which it is insoluble (e.g., hexanes, pentane) until the solution becomes persistently cloudy. Let it stand, or gently warm to redissolve and then cool slowly.[4]
-
Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution to serve as a nucleation point for crystal growth.[7][8]
Q3: How do I choose the best primary purification technique for my specific impurity profile?
A3: The optimal strategy depends on the nature and quantity of the impurities. The following diagram outlines a general decision-making workflow.
Caption: Purification strategy selection workflow.
Troubleshooting Guide: Specific Issues & Protocols
Problem 1: Significant Diastereomeric Impurity Detected (>5%)
The presence of diastereomers is the most common and challenging purity issue. Because diastereomers have different physical properties, they can be separated without a chiral resolving agent.
Root Cause: Lack of complete stereocontrol during synthesis.
Solution A: Diastereoselective Crystallization
This is the most cost-effective method for large-scale purification. The principle relies on the differential solubility of the desired diastereomer and the impurities in a specific solvent system.
Step-by-Step Protocol:
-
Solvent Screening (Crucial Step): In small vials, test the solubility of your crude material (~10-20 mg) in a range of solvents (0.2-0.5 mL). The ideal solvent will dissolve the compound when heated but allow it to crystallize upon cooling.
-
Dissolution: Once a promising solvent system is identified, dissolve the bulk of the crude material in a minimal amount of the hot solvent.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities. If no crystals form, transfer the flask to a 4 °C refrigerator, and then to a -20 °C freezer if necessary. Slow cooling is paramount for forming pure crystals.[7]
-
Isolation & Analysis: Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum. Analyze the purity of the crystals and the mother liquor by NMR or chiral HPLC to determine if the separation was successful. A second recrystallization may be necessary.
| Solvent Class | Examples | Suitability for Boc-Aminopiperidines |
| Alcohols | Isopropanol, Ethanol, Methanol | Often good primary solvents; may need an anti-solvent. |
| Ethers | Diethyl Ether, Methyl tert-butyl ether (MTBE) | Good for trituration and as anti-solvents.[6] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Excellent primary solvents, often used with alkane anti-solvents. |
| Hydrocarbons | Heptane, Hexanes, Cyclohexane | Primarily used as anti-solvents to induce precipitation. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Can be effective, but watch for potential side reactions (e.g., imine formation). |
Table 1: Common Solvents for Recrystallization Screening.
Solution B: Preparative Chromatography (HPLC/SFC)
For smaller scales or when crystallization is ineffective, preparative chromatography offers higher resolution.
Key Considerations:
-
Stationary Phase: For HPLC, both normal-phase (Silica, Diol) and reverse-phase (C18) can be effective. Specialized fluorinated HPLC columns can offer enhanced selectivity for fluorinated molecules.[1] For Supercritical Fluid Chromatography (SFC), polysaccharide-based chiral stationary phases (CSPs) are often successful for separating piperidine diastereomers.[7]
-
Mobile Phase:
-
Normal Phase: Heptane/Ethanol or Heptane/Isopropanol gradients are a good starting point.
-
Reverse Phase: Acetonitrile/Water or Methanol/Water gradients, often with a modifier like 0.1% TFA or formic acid to improve peak shape.
-
SFC: CO₂ with a co-solvent like Methanol or Ethanol.
-
-
Additive for Basic Amines: To prevent peak tailing on silica-based columns, add a basic modifier like 0.1-0.5% diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[7] This masks acidic silanol groups on the stationary phase.
Problem 2: Severe Peak Tailing in Column Chromatography
Root Cause: The basic nitrogen atom in the piperidine ring interacts strongly with acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to poor peak shape and low resolution.
Troubleshooting Workflow:
Caption: Troubleshooting peak tailing for basic compounds.
Step-by-Step Protocol (Mobile Phase Modification):
-
Prepare the Eluent: Choose a suitable solvent system (e.g., 95:5 Dichloromethane/Methanol).
-
Add the Modifier: To this eluent, add 0.5-1% by volume of triethylamine (TEA). Alternatively, for more polar systems, pre-treat the silica gel by flushing the packed column with eluent containing the amine before loading your sample.
-
Run the Column: Load your sample and run the chromatography as usual. The amine in the mobile phase will compete for the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.
Final Purity Assessment
After purification, it is essential to confirm the purity and structural integrity of your compound using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are critical for confirming the structure and assessing for the absence of impurities.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides orthogonal purity information and confirms the molecular weight of the target compound.[1]
-
Chiral HPLC/SFC: Essential for determining the diastereomeric purity (d.e.) of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable fluorinated building block. The introduction of a fluorine atom into the piperidine scaffold offers unique conformational and electronic properties, making it a desirable motif in drug discovery.[1][2] However, its synthesis is not without challenges, particularly concerning stereocontrol and the stability of the C-F bond.[3]
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered questions to help you navigate the common pitfalls of this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that can arise during the synthesis. The advice provided is grounded in established chemical principles and published literature.
Q1: My reaction is producing a poor diastereomeric ratio, with significant formation of the trans isomer. How can I improve the cis-(3R,4S) selectivity?
A1: Achieving high cis diastereoselectivity is the most critical challenge in this synthesis. The formation of the undesired trans isomer often points to issues in the key stereochemistry-defining step, typically a reduction or hydrogenation.
Root Causes & Solutions:
-
Sub-optimal Hydrogenation Catalyst: The choice of catalyst during the reduction of a fluorinated pyridine or tetrahydropyridine precursor is paramount. Competing hydrodefluorination can also be an issue with certain metals.[3][4]
-
Recommendation: A common and effective strategy is the hydrogenation of a fluoropyridine precursor.[4][5] Rhodium-based catalysts, such as [Rh(COD)Cl]₂, have shown success in dearomatization-hydrogenation sequences, often favoring the cis product.[3] Palladium on carbon (Pd/C) is also widely used, but catalyst screening is essential.[6] In some cases, ruthenium catalysts have proven effective, though they can sometimes promote C-F bond cleavage.[3]
-
-
Incorrect Precursor Geometry: The stereochemistry of the final product is often dictated by the geometry of an intermediate. For instance, in syntheses starting from a 3-fluoro-4-oxopiperidine, the stereochemical outcome of the reductive amination or reduction of an oxime is critical.
-
Recommendation: For reductive amination of a ketone precursor, the choice of reducing agent can influence the facial selectivity of the hydride attack. Agents like sodium triacetoxyborohydride are often effective. For enzymatic approaches, using a transaminase library can provide excellent stereocontrol.[3]
-
-
Epimerization: The product itself or an intermediate may be susceptible to epimerization at either the C3 or C4 position, especially under non-neutral pH conditions.[7][8]
-
Recommendation: Maintain strict pH control throughout the reaction and workup. Avoid excessively acidic or basic conditions for prolonged periods. If epimerization is suspected, analyze the crude product immediately and consider purification methods that do not induce further isomerization. See Q2 for more details on epimerization.
-
Q2: I suspect my product is epimerizing during workup or purification. How can I confirm this and prevent it?
A2: Epimerization is the inversion of a stereocenter, and in this molecule, it can lead to the formation of undesired diastereomers, complicating purification and reducing yield.[8][9] The proton at C4, alpha to the amino group, can be susceptible to abstraction under basic conditions, leading to a planar enamine or related intermediate, which can then be re-protonated from either face.
Diagnostic Workflow:
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals. Here, we move beyond standard protocols to address common challenges and explore scientifically-grounded alternative solvent systems, emphasizing principles of green chemistry and process optimization.
Frequently Asked Questions (FAQs): The Standard Approach
Question 1: What are the common solvents used in the synthesis of fluorinated piperidines and their Boc-protected derivatives?
Answer: The synthesis of complex molecules like fluorinated piperidines involves multiple distinct steps, each with its own optimal solvent considerations.
-
Boc-Protection: The introduction of the tert-butyloxycarbonyl (Boc) group is flexible. It is typically performed in solvents like tetrahydrofuran (THF), acetonitrile (ACN), methanol, or even in aqueous systems (water or water/THF mixtures) in the presence of a base.[1][2] Dichloromethane (DCM) has also been widely used.
-
Fluorination: The choice of solvent for fluorination is critical and highly dependent on the fluorinating agent. Safety is a primary concern, as many electrophilic "F+" reagents can react exothermically or explosively with common solvents like DMF or DMSO.[3] For many modern fluorinating agents, acetonitrile (MeCN) is often a preferred medium due to its relative stability and ability to facilitate the reaction.[3][4][5][6]
-
Hydrogenation/Reduction: Catalytic hydrogenation steps, for example, the reduction of a precursor to form the amine, are frequently carried out in protic solvents like methanol (MeOH) or ethanol (EtOH).[7][8] Sometimes, mixtures including water and THF are employed to manage solubility and catalyst activity.[8][9]
-
Boc-Deprotection: The removal of the Boc group traditionally relies on strong acids. The most common solvent-reagent systems are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane.[2][10]
Question 2: What are the primary concerns with these conventional solvents?
Answer: While effective, many traditional solvents raise significant environmental, health, and safety (EHS) concerns, which is driving the shift towards greener alternatives in the pharmaceutical industry.[11][12]
-
Dichloromethane (DCM): Classified as a suspected carcinogen and is harmful to the aquatic environment.[10] Its high volatility also contributes to workplace exposure and atmospheric emissions.
-
1,4-Dioxane: Also a suspected carcinogen, with poor biodegradability and concerns about peroxide formation.[10]
-
N,N-Dimethylformamide (DMF): A common solvent for many reactions, but it is a reproductive toxin and can be problematic to remove due to its high boiling point.
-
General Waste: Solvents constitute a significant portion of the waste generated in pharmaceutical manufacturing.[11] Adopting greener solvents is a key principle of sustainable chemistry to minimize environmental impact.[12][13][14]
Alternative Solvents: A Troubleshooting Guide
The adoption of a new solvent system can present challenges. This section is designed to troubleshoot common issues encountered during the transition.
Question 3: I switched to a greener solvent, and now my reaction is slow or incomplete. What's happening?
Answer: This is a common issue often rooted in solubility and polarity differences.
Causality: The starting materials, intermediates, or catalysts may have lower solubility in the new solvent. Additionally, the solvent's polarity influences the stabilization of transition states. A significant change in polarity can dramatically alter reaction kinetics. For instance, fluorinated compounds can have unique solubility profiles that are not always predictable.
Troubleshooting Steps:
-
Verify Solubility: Before running the reaction, perform a simple solubility test of your key starting materials in the chosen alternative solvent at the intended reaction temperature.
-
Consider a Co-Solvent: If a single green solvent doesn't work, a mixture might. For example, if you are replacing THF, 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative. If solubility is low, adding a small amount of a polar co-solvent like ethanol or using a water mixture might be effective.[8][9][11]
-
Adjust Temperature: A moderate increase in temperature can sometimes overcome kinetic barriers without significantly increasing side products. Ensure the temperature is well below the solvent's boiling point and that your reagents are stable at that temperature.
-
Re-evaluate Catalyst/Reagent Loading: In some cases, a slight increase in catalyst or reagent concentration can compensate for slower kinetics in a new solvent system.
Question 4: I'm observing new impurities or a change in diastereoselectivity. Why?
Answer: The solvent is not merely a medium; it actively participates in the reaction environment and can influence which reaction pathway is favored.
Causality:
-
Polarity and Selectivity: The diastereoselectivity of reactions, especially in the formation of stereocenters like those in your target molecule, can be highly sensitive to the solvent's polarity and its ability to form hydrogen bonds.[4] A switch from an aprotic solvent like DCM to a protic one like ethanol can alter the conformation of key intermediates, leading to different product ratios.
-
Solvent-Reagent Interaction: This is particularly critical during fluorination. As mentioned, some solvents can react directly with the fluorinating agent.[3] Even seemingly inert solvents can participate in side reactions under certain conditions.
Troubleshooting Workflow:
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Amine Protection / Deprotection [hi.bzchemicals.com]
- 3. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 11. mdpi.com [mdpi.com]
- 12. Green Solvents in the Pharmaceutical Industry | Essays | Fresh Writing | University of Notre Dame [freshwriting.nd.edu]
- 13. Greener Solvents [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Fluorinated Piperidines: Spotlight on Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The piperidine moiety, a ubiquitous and versatile nitrogen-containing heterocycle, has been a frequent subject of this fluorination strategy to enhance pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate with other key fluorinated piperidines, offering researchers, scientists, and drug development professionals a comprehensive analysis supported by experimental data and protocols.
The Strategic Advantage of Fluorine in Piperidine Scaffolds
The introduction of fluorine into a piperidine ring can profoundly influence a molecule's metabolic stability, basicity (pKa), and lipophilicity (LogP). These parameters are critical determinants of a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A C-F bond is significantly more stable to oxidative metabolism than a C-H bond, often "blocking" metabolic hotspots and extending a compound's half-life. Furthermore, the high electronegativity of fluorine can lower the pKa of the piperidine nitrogen, a modification that can be crucial for mitigating off-target effects, such as hERG channel inhibition, which is a common liability for basic amines.
Featured Molecule: this compound
This compound (CAS: 907544-17-6) is a chiral building block of significant interest, particularly in the development of Janus Kinase (JAK) inhibitors.[1] The syn-relationship between the fluorine at the 3-position and the amino group at the 4-position creates a specific conformational preference that can be exploited for optimal binding to target proteins. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen renders it a versatile intermediate for further synthetic manipulations.
Comparative Analysis of Physicochemical Properties
To understand the impact of fluorine substitution on the piperidine scaffold, a comparative analysis of key physicochemical properties is essential. The following table summarizes experimental and predicted data for our featured molecule and relevant comparators.
| Compound | Structure | pKa (Predicted/Experimental) | LogP (Predicted/Experimental) | Metabolic Stability (t½, min) |
| This compound | Predicted: ~7.5-8.5 | Predicted: ~1.5-2.0 | Data not available | |
| tert-Butyl 4-aminopiperidine-1-carboxylate | Predicted: ~9.0-9.5 | Predicted: ~1.2-1.7 | Moderate | |
| 3-Fluoropiperidine | Predicted: 8.48[2] | Predicted: ~0.5 | Data not available | |
| 4-Fluoropiperidine | Experimental: 9.4[3] | Predicted: ~0.5 | Data not available |
The data, though partially predictive, illustrates a key trend: the introduction of fluorine in the 3-position is expected to lower the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart. This reduction in basicity is a desirable feature for reducing the risk of hERG-related cardiotoxicity.[4]
The Role in Janus Kinase (JAK) Inhibitor Synthesis
This compound serves as a critical intermediate in the synthesis of potent and selective JAK inhibitors.[1] The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are key players in cytokine signaling pathways that are implicated in autoimmune diseases such as rheumatoid arthritis. The specific stereochemistry of this fluorinated piperidine allows for the precise orientation of pharmacophoric elements within the ATP-binding site of the JAK enzymes, contributing to both potency and selectivity. The fluorine atom can also form favorable interactions with the protein, further enhancing binding affinity.
Caption: Synthetic pathway to JAK inhibitors.
Experimental Protocols
To provide a practical context for the data presented, this section outlines standardized experimental protocols for determining key physicochemical and pharmacokinetic parameters.
Protocol 1: Determination of pKa via Potentiometric Titration
This method is a reliable approach for determining the dissociation constant of amines.
Materials:
-
Test compound (e.g., fluorinated piperidine derivative)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Deionized water
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare a 0.01 M solution of the test compound in deionized water.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Allow the pH reading to stabilize and record the initial pH.
-
Titrate the solution with the standardized 0.1 M HCl, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.
-
Continue the titration until the pH change between additions becomes minimal, indicating the endpoint has been passed.
-
Plot the pH versus the volume of HCl added. The pKa is the pH at which half of the amine is protonated (i.e., at the half-equivalence point).
Caption: Workflow for pKa determination.
Protocol 2: Determination of LogP via Shake-Flask Method
This is the traditional and most accurate method for determining the octanol-water partition coefficient.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a centrifuge tube containing known volumes of both n-octanol and water.
-
Vortex the mixture vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.
-
Centrifuge the mixture to separate the two phases completely.
-
Carefully collect an aliquot from both the n-octanol and water layers.
-
Quantify the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate the LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol 3: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This assay is a standard in vitro model to evaluate the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.
Materials:
-
Test compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound in the phosphate buffer.
-
In a 96-well plate, add the HLMs and the phosphate buffer. Pre-warm the plate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound working solution.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).
Caption: Workflow for microsomal stability assay.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the piperidine scaffold, as exemplified by this compound, offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The ability to modulate pKa to mitigate hERG risk while simultaneously enhancing metabolic stability underscores the value of this approach. As our understanding of structure-activity and structure-property relationships continues to evolve, we can anticipate the development of even more sophisticated fluorinated building blocks to address the challenges of modern drug discovery. The continued exploration of these scaffolds will undoubtedly lead to the discovery of safer and more effective medicines.
References
- 1. This compound | 907544-17-6 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization and validation of "Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate" structure
An In-Depth Comparative Guide to the Characterization and Validation of Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
A Senior Application Scientist's Field Guide to Ensuring Stereochemical and Structural Integrity
In the landscape of modern medicinal chemistry, fluorinated saturated heterocycles are indispensable building blocks. The introduction of fluorine into a molecule like piperidine can profoundly influence its physicochemical properties, including basicity (pKa), metabolic stability, and binding affinity, making it a cornerstone of contemporary drug design.[1] The subject of this guide, this compound, is a chiral building block whose precise three-dimensional structure is critical to its function in a final active pharmaceutical ingredient (API).
This guide provides an in-depth, multi-technique framework for the unambiguous structural characterization and validation of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the choice of orthogonal analytical methods. We will explore how a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC) creates a self-validating system to ensure the identity, purity, and stereochemical integrity of the title compound.
For comparative analysis, we will contrast the expected analytical data of the target (3R,4S) diastereomer with its logical alternative, the (3S,4R) diastereomer. This comparison is vital, as synthetic routes can often yield mixtures of stereoisomers, and confirming the correct relative and absolute stereochemistry is a non-trivial and critical task.
The Imperative of Orthogonal Validation
The following diagram illustrates the workflow for a comprehensive and self-validating characterization process.
Caption: A workflow for orthogonal analytical validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the cornerstone of structural elucidation for fluorinated organic molecules.[2][3] For a molecule like this compound, a suite of NMR experiments is required to assign every atom and, crucially, to confirm the cis relative stereochemistry between the fluorine at position 3 and the amine at position 4.
Rationale for Experimental Choices:
-
¹H NMR: Provides information on the proton environment, including chemical shifts, multiplicities (splitting patterns), and integration. The coupling constants (J-values) between protons, and between protons and fluorine (J-HF), are critical for conformational and stereochemical assignment.
-
¹⁹F NMR: This is a highly sensitive technique that provides a clear signal for the fluorine atom.[2] Its chemical shift and coupling to adjacent protons (J-HF) are diagnostic.
-
¹³C NMR: Shows all unique carbon environments. The C-F bond results in a large one-bond coupling constant (¹J-CF) and smaller couplings to carbons two or three bonds away.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential to piece the puzzle together.
-
COSY (¹H-¹H Correlation Spectroscopy): Establishes which protons are coupled to each other, mapping out the spin systems within the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assigning quaternary carbons (like the Boc group carbonyl) and piecing together the full carbon skeleton.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for N-H protons.
-
Acquisition: Acquire ¹H, ¹³C{¹H}, ¹⁹F{¹H}, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra correctly (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
-
Interpretation: Assign all signals, paying close attention to coupling constants to deduce the stereochemistry. For a cis relationship (as in the 3R,4S isomer), the coupling between H3 and H4 is expected to be small (typically 2-4 Hz) due to a gauche relationship, whereas a trans relationship would exhibit a larger coupling (typically 8-12 Hz) from a diaxial orientation in a chair conformation.
Comparative Data: (3R,4S) vs. (3S,4R) Diastereomers
Since the (3R,4S) and (3S,4R) isomers are enantiomers of each other, their standard NMR spectra will be identical. However, comparison against the trans diastereomers, (3R,4R) or (3S,4S), would show significant differences in the coupling constants of the ring protons, as summarized below.
| Parameter | Expected for (3R,4S)-cis Isomer | Expected for a trans Isomer (e.g., 3R,4R) | Rationale |
| ³J(H3, H4) | ~2-4 Hz | ~8-12 Hz | Reflects the dihedral angle between H3 and H4. Gauche in cis, anti-periplanar (diaxial) in trans. |
| ¹⁹F Chemical Shift | Diagnostic of the isomer | Different from cis isomer | The electronic environment of fluorine is sensitive to the overall molecular geometry. |
| Ring Conformation | Likely a chair conformation | Likely a chair conformation | The substituent orientation (axial/equatorial) would differ, influencing chemical shifts across the ring. |
Mass Spectrometry (MS): Confirming Identity and Purity
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.
Challenges and Solutions: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under certain MS conditions and can lead to in-source fragmentation.[4][5] This often results in the observation of a prominent ion corresponding to the loss of the Boc group ([M-Boc+H]⁺) or the loss of isobutylene ([M-C₄H₈+H]⁺).
Rationale for Experimental Choices:
-
Low-Resolution MS (e.g., Single Quadrupole): Used for rapid confirmation of the molecular weight during synthesis.
-
High-Resolution MS (HRMS) (e.g., TOF, Orbitrap): Provides a highly accurate mass measurement (to <5 ppm), which can be used to calculate the elemental formula, providing definitive confirmation of the compound's identity.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source or analyze via an HPLC-MS system.[6]
-
Acquisition: Acquire the spectrum in positive ion mode. Optimize the source parameters (e.g., fragmentor voltage) to minimize in-source fragmentation if the molecular ion is not observed.[5]
-
Interpretation: Identify the [M+H]⁺ ion and characteristic fragment ions.
Expected Mass Spectral Data
| Ion Species | Calculated m/z (Monoisotopic) | Expected Observation |
| [M+H]⁺ | 233.1558 | Parent Ion. Its presence confirms the intact molecule. Its accurate mass from HRMS validates the elemental formula C₁₁H₂₂FN₂O₂. |
| [M-C₄H₈+H]⁺ | 177.0932 | Loss of isobutylene. A very common fragmentation pathway for Boc groups.[7] |
| [M-Boc+H]⁺ | 133.0877 | Loss of the entire Boc group. This corresponds to the unprotected 3-fluoropiperidin-4-amine fragment. |
| [C₄H₉]⁺ | 57.0704 | tert-Butyl cation. A characteristic fragment from the Boc group, often observed at lower m/z.[8] |
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Stereoisomeric Purity
For a chiral compound intended for pharmaceutical use, confirming its stereoisomeric purity is a regulatory necessity. Chiral HPLC is the definitive technique for separating and quantifying enantiomers and diastereomers.[9][10]
Rationale for Experimental Choices: The key to a successful chiral separation is the choice of the Chiral Stationary Phase (CSP).[9] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often provide excellent selectivity for a wide range of chiral compounds. The method must be able to separate the target (3R,4S) isomer from its enantiomer (3S,4R) and both trans diastereomers ((3R,4R) and (3S,4S)).
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase Screening: Begin with standard mobile phases like n-Hexane/Isopropanol or n-Hexane/Ethanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape for the basic amine analyte.
-
Method Optimization: Adjust the mobile phase composition and flow rate to achieve baseline resolution (Rs > 1.5) for all four possible stereoisomers.[9]
-
Validation: Validate the method according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[10]
Comparative Analysis: Separation of Stereoisomers
A successful chiral HPLC method would produce a chromatogram showing four distinct peaks for a mixture of all stereoisomers. For a sample of pure this compound, the chromatogram should show a single major peak at the correct retention time, with any other stereoisomers below the limit of quantification.
Caption: Hypothetical chromatogram showing separation of four stereoisomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups in the molecule. It serves as a qualitative check that complements the more detailed structural information from NMR and MS.
Expected FT-IR Absorption Bands
The spectrum of this compound should exhibit characteristic bands for the N-H bonds of the amine and the C=O bond of the Boc-carbamate.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| ~3350-3250 | N-H Stretch | Primary Amine (-NH₂) | Two distinct, medium-intensity bands are expected for the symmetric and asymmetric stretches of the primary amine.[11] |
| ~2975, 2870 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | Strong, sharp bands. |
| ~1680-1690 | C=O Stretch | Carbamate | A very strong, sharp absorption. This is a highly diagnostic band for the Boc protecting group.[12] |
| ~1650-1580 | N-H Bend | Primary Amine (-NH₂) | A medium intensity band.[11] |
| ~1160 | C-N Stretch | Aliphatic Amine/Carbamate | Medium intensity band. |
| ~1050 | C-F Stretch | Alkyl Fluoride | A strong band, though often in the crowded fingerprint region. |
The absence of bands in the 1700-1750 cm⁻¹ range (typical for simple ketones/esters) and the presence of the distinct N-H and carbamate C=O stretches provide strong evidence for the proposed structure.[13][14]
Conclusion and Best Practices
The characterization and validation of a chiral building block like this compound demand a rigorous, multi-faceted analytical approach. No single technique can provide the necessary level of confidence required in a drug development setting.
As a final recommendation, a robust validation package for this compound must include:
-
Full NMR Assignment: ¹H, ¹³C, and ¹⁹F spectra with complete assignment supported by 2D NMR data, explicitly stating the coupling constants that confirm the cis stereochemistry.
-
High-Resolution Mass Spectrometry: An accurate mass measurement that confirms the elemental formula to within 5 ppm.
-
Chiral HPLC Analysis: A validated chiral HPLC method demonstrating a diastereomeric and enantiomeric purity of >99%.
-
FT-IR Spectrum: A spectrum consistent with the key functional groups of the molecule.
By integrating the data from these orthogonal techniques, researchers and drug development professionals can ensure the structural and stereochemical integrity of this critical building block, thereby guaranteeing the quality and reproducibility of their downstream scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Comparative analysis of "Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate" synthesis routes
For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex chiral building blocks is a critical step in the discovery pipeline. The fluorinated aminopiperidine scaffold, specifically tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate, represents a highly valuable pharmacophore. The syn-relationship between the fluorine and amine substituents, coupled with their specific stereochemistry, can profoundly influence molecular conformation and binding affinity to biological targets, making stereocontrolled synthesis paramount.
This guide provides an in-depth comparative analysis of the primary synthetic routes to this key intermediate. We will move beyond a simple listing of steps to dissect the strategic decisions, mechanistic underpinnings, and practical considerations of each pathway. The routes evaluated include a state-of-the-art asymmetric hydrogenation, a highly efficient biocatalytic dynamic kinetic resolution, and a classical diastereoselective approach, providing a comprehensive overview for selecting the optimal strategy based on project needs, scale, and available resources.
Route 1: Asymmetric Hydrogenation of a Tetrahydropyridine Precursor
This approach leverages a late-stage asymmetric hydrogenation to set the two contiguous stereocenters in a single, highly controlled step. Developed by the process chemistry team at Merck for the synthesis of a CGRP receptor antagonist, this route showcases the power of transition-metal catalysis for constructing complex chiral amines.[1][2]
Strategic Overview
The core of this strategy is the stereoselective reduction of a prochiral tetrahydropyridine enamide. The synthesis begins with a commercially available pyridine derivative, which is elaborated into the key hydrogenation substrate. The choice of catalyst and ligand is crucial for achieving high diastereo- and enantioselectivity.
Logical Workflow: Asymmetric Hydrogenation Route
Caption: Workflow for the Asymmetric Hydrogenation Route.
Key Experimental Insights & Protocol
The initial steps involve the functionalization of 3-fluoro-4-aminopyridine to generate the enamide substrate G .[1] A critical challenge in the hydrogenation of fluoro-enamides like G is the potential for catalyst poisoning by fluoride ions, which can be released through a competing hydrogenolysis of the C-F bond. The Merck team discovered that the reaction often stalled at ~90% conversion. To overcome this, a scavenger system is employed.[1][2]
Protocol for Asymmetric Hydrogenation:
-
To a solution of the enamide substrate (1.0 equiv) in a mixture of MeTHF and MeOH, add the chiral catalyst system comprising (cod)Ru(Me-allyl)₂ (3.0 mol%), a suitable chiral phosphine ligand (e.g., a Josiphos or Walphos variant, 3.15 mol%), and HBF₄·OEt₂ (1.16 equiv).
-
Add Ti(Oi-Pr)₄ (2.0 equiv) to act as a fluoride scavenger.
-
Pressurize the vessel with H₂ (500 psi) and heat the reaction to 40 °C.
-
Maintain the reaction for 72 hours or until complete conversion is observed by HPLC.
-
Upon completion, the reaction is worked up, and the N-benzoyl protected piperidine is isolated. This intermediate then undergoes Boc protection followed by removal of the benzoyl group to yield the final product.
The final steps involve standard protecting group manipulations. The secondary amine is protected with a Boc group using di-tert-butyl dicarbonate, and the benzoyl group is subsequently removed under basic conditions to furnish the desired primary amine.
Route 2: Dynamic Kinetic Asymmetric Transamination (DKAT)
This elegant, biocatalytic approach represents the preferred and more cost-effective route developed by Merck.[1] It employs an amine transaminase (ATA) enzyme to convert a prochiral fluorinated ketone into the desired syn-amino-fluoropiperidine with excellent control over both relative and absolute stereochemistry.
Strategic Overview
The process relies on a dynamic kinetic resolution. The starting material, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (I ), is racemic. Under the basic reaction conditions (pH 10.5), the ketone undergoes rapid epimerization at the C3 position. The transaminase enzyme then selectively converts only one of the rapidly equilibrating ketone enantiomers into the desired (3R,4S)-amino product, effectively funneling the entire racemic starting material into a single product isomer.
Logical Workflow: Dynamic Kinetic Asymmetric Transamination Route
Caption: Workflow for the DKAT Route.
Key Experimental Insights & Protocol
The synthesis of the key fluoroketone precursor I is achieved by electrophilic fluorination of the corresponding silyl enol ether of 1-Boc-4-piperidone using Selectfluor. The choice of enzyme is critical; a screening of commercially available transaminase libraries identified an enzyme (ATA-303) that provided the desired stereochemical outcome and was stable at the high pH required for the dynamic process.[1][2]
Protocol for Dynamic Kinetic Asymmetric Transamination:
-
Prepare a buffer solution of 0.2 M borate at pH 10.5 containing pyridoxal-5'-phosphate (PLP, 1 g/L) as a cofactor.
-
Add the transaminase enzyme (e.g., ATA-303, 1 mol%).
-
Add the racemic fluoroketone substrate I (1.0 equiv) dissolved in a minimal amount of a co-solvent like DMSO (e.g., 20 vol%).
-
Add isopropylamine (iPrNH₂) as the amine donor (e.g., 1 M).
-
Heat the reaction to 45 °C and stir for 24 hours. Continuous removal of the acetone byproduct via a nitrogen sweep can drive the reaction equilibrium.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate) and purify by chromatography to yield the final product directly.
This route is highly efficient as it avoids the multi-step preparation of the hydrogenation substrate and directly produces the Boc-protected target molecule.
Route 3: Classical Diastereoselective Synthesis via Azide Intermediate
This route represents a more traditional, non-catalytic approach to establishing the required stereochemistry. It relies on the diastereoselective reduction of a ketone, followed by the conversion of the resulting hydroxyl group into the amine functionality via an azide intermediate. This pathway offers an alternative for laboratories not equipped for high-pressure hydrogenation or biocatalysis.
Strategic Overview
The synthesis begins with the same fluoroketone intermediate (I ) used in the DKAT route. The first key step is the diastereoselective reduction of the ketone to favor the formation of the syn-alcohol. This alcohol is then converted to a suitable leaving group (e.g., mesylate or tosylate) and displaced with azide (Sₙ2 reaction), which proceeds with inversion of configuration to establish the desired anti-relationship between the fluorine and the azide. Finally, reduction of the azide yields the target syn-amine.
Logical Workflow: Classical Diastereoselective Route
Caption: Workflow for the Classical Diastereoselective Route.
Key Experimental Insights & Protocol
The diastereoselectivity of the initial reduction step is crucial. The reduction of α-fluoro ketones often proceeds with moderate to good diastereoselectivity due to steric and electronic factors (Felkin-Anh model). Sodium borohydride is a common and effective reagent for this transformation. The subsequent azide formation and reduction are typically high-yielding and robust reactions.
Protocol for Azide Reduction: This protocol details the final step of the classical route.
-
Dissolve the azide intermediate (1.0 equiv) in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, e.g., 10 wt%).
-
Stir the suspension under a hydrogen atmosphere (this can often be done with a balloon of H₂ at atmospheric pressure) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by chromatography or crystallization.[3]
Comparative Analysis
To facilitate a direct comparison, the key performance metrics for each synthetic route are summarized below. The data for Routes 1 and 2 are adapted from the work published by Merck & Co., Inc.[1]
| Parameter | Route 1: Asymmetric Hydrogenation | Route 2: DKAT (Biocatalysis) | Route 3: Classical Diastereoselective |
| Starting Material | 3-Fluoro-4-aminopyridine | 1-Boc-4-piperidone | 1-Boc-4-piperidone |
| Overall Step Count | ~6 steps | ~3 steps | ~5 steps |
| Key Step Yield | 70% (Hydrogenation) | 66% (Transamination) | Variable (Reduction/Displacement) |
| Stereocontrol | 86% ee (before SFC), >99.8% ee (after SFC) | 96% ee, 15:1 dr | Dependent on reduction selectivity |
| Scalability | Demonstrated on >300 mmol scale | Demonstrated on >10 mmol scale | Generally scalable, chromatography may be needed |
| Reagent/Cost Profile | High cost (Ru catalyst, chiral ligand) | Moderate cost (Enzyme, cofactor) | Low cost (NaBH₄, NaN₃) |
| Safety/Handling | High-pressure H₂, pyrophoric reagents | Standard biochemical handling | NaN₃ is toxic and potentially explosive |
| Key Advantage | High stereoselectivity from catalysis | Highly efficient, convergent, green | Utilizes standard, accessible reagents |
| Key Disadvantage | Catalyst poisoning, high cost, pressure equipment | Requires specific enzyme, pH control | Lower stereoselectivity, use of azides |
Conclusion and Recommendations
The choice of synthetic route for this compound is a strategic decision that balances efficiency, cost, scale, and available technology.
-
The Dynamic Kinetic Asymmetric Transamination (Route 2) stands out as the most elegant and efficient method. Its short sequence, direct formation of the target molecule, and excellent stereocontrol make it the preferred route for process development and large-scale synthesis, provided the specific transaminase enzyme is accessible.[1]
-
The Asymmetric Hydrogenation (Route 1) is a powerful and robust alternative. While it involves a longer synthetic sequence and more expensive reagents, it provides excellent enantioselectivity and has been proven on a significant scale. It is a strong choice for campaigns where investment in catalysis is feasible and biocatalytic screening is not an option.[1][2]
-
The Classical Diastereoselective Route (Route 3) offers a reliable and cost-effective approach using well-established chemical transformations. While potentially suffering from lower stereoselectivity that may necessitate chromatographic purification or resolution, its reliance on common laboratory reagents makes it highly accessible for smaller-scale synthesis and initial discovery efforts.
Ultimately, the optimal route will be dictated by the specific constraints and goals of the research program. For process efficiency and green chemistry principles, the DKAT approach is superior. For rapid access to material with high enantiopurity using more traditional catalytic methods, asymmetric hydrogenation is a proven strategy. For cost-sensitive, smaller-scale work, the classical approach remains a viable and valuable option.
References
The Strategic Advantage of Fluorination: A Comparative Guide to the Biological Activity of (3R,4S)-4-Amino-3-fluoropiperidine Analogs
Introduction: The Value of a Precisely Engineered Building Block
In modern medicinal chemistry, success is often defined by the rational design of molecules with optimized pharmacological profiles. The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate basicity (pKa), and improve binding affinity to target proteins.[1][2] The compound Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6)[3][4][5] represents a quintessential example of a chiral, fluorinated building block engineered for this purpose. While this compound is primarily a synthetic intermediate, its inherent structural and stereochemical features—specifically the cis relationship between the 3-fluoro and 4-amino groups—make it a highly valuable scaffold for constructing potent and selective therapeutic agents.[6][7]
This guide provides a comparative analysis of the biological activity of advanced analogs derived from or conceptually related to the 4-amino-3-fluoropiperidine core. We will explore how this specific scaffold has been instrumental in the development of inhibitors for key therapeutic targets, including Dipeptidyl Peptidase-4 (DPP-4) and C-C Chemokine Receptor type 5 (CCR5), providing experimental data to illuminate critical structure-activity relationships (SAR).
The Role of Fluorine in Modulating Piperidine Scaffolds
The piperidine ring is a ubiquitous heterocycle in pharmaceuticals.[8][9] The strategic placement of a fluorine atom, particularly adjacent to a basic nitrogen center, can have profound effects on the molecule's properties. In the case of a 3-fluoro-4-aminopiperidine system, the electronegative fluorine atom can:
-
Modulate pKa: The pKa of the 4-amino group is lowered, which can reduce off-target effects associated with high basicity, such as hERG channel inhibition, while maintaining the necessary interactions for on-target activity.[7]
-
Influence Conformation: The C-F bond can engage in favorable dipole interactions (e.g., C-F···HN+), which can lock the piperidine ring into a specific, biologically active conformation. Studies have shown that axial fluorine orientations can be preferred, leading to increased basicity and improved efficacy in certain inhibitors.[7][10]
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life and improve its pharmacokinetic profile.[1]
-
Improve Binding Affinity: Fluorine can participate in hydrogen bonding or other polar interactions within the target protein's binding site, leading to enhanced potency.[2][11]
Comparative Analysis I: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine exopeptidase that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[11] Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes.[12] The 4-aminopiperidine scaffold is a key pharmacophore that mimics the N-terminus of DPP-4's natural substrates.
Mechanism of DPP-4 Inhibition
The diagram below illustrates the role of DPP-4 in glucose homeostasis and how its inhibition by drugs like Sitagliptin (which features a related beta-amino amide structure) leads to a therapeutic effect.
Caption: Mechanism of DPP-4 Inhibition for Glucose Control.
Performance Data: Fluorinated Piperidine and Piperazine Analogs as DPP-4 Inhibitors
The following table summarizes the activity of representative DPP-4 inhibitors incorporating fluorinated piperidine or related piperazine scaffolds. The data highlights how modifications to the core structure and its substituents influence inhibitory potency.
| Compound ID | Core Scaffold | Key Substituents | DPP-4 IC50 (nM) | Selectivity vs. QPP | Reference |
| Analog 1 | Piperazine | β-amino fluorophenyl amide | 19 | >4000-fold | [13][14] |
| Analog 2 | Pyrrolidine-Piperidinone | gem-difluoro on piperidinone | < 50 (Potent) | High | [15] |
| Analog 3 | Piperazine-Sulfonamide | p-Chloro phenylsulfonyl | Moderate Inhibition | Not Reported | [12] |
| Sitagliptin | Triazolopiperazine | Trifluorophenyl | 18 | >2600-fold | [14] |
Note: QPP (Quiescent Cell Proline Peptidase) is a related enzyme, and high selectivity is desirable to minimize off-target effects.
Structure-Activity Relationship Insights
-
Fluorophenyl Moiety: The incorporation of a fluorinated phenyl group is a common feature in potent DPP-4 inhibitors. The fluorine atoms can enhance binding affinity and improve pharmacokinetic properties.[13][14]
-
Piperidinone Ring: In Analog 2, a polar valerolactam (piperidinone) was used to replace a lipophilic trifluorophenyl group. The addition of a gem-difluoro substituent to this lactam ring further improved DPP-4 inhibition, demonstrating the nuanced role of fluorine placement.[15]
-
Piperazine vs. Piperidine: While our core compound is a piperidine, many potent DPP-4 inhibitors utilize a piperazine scaffold. The second nitrogen atom provides an additional point for substitution and interaction.[12][13] The principles of fluorination and stereochemistry remain critically important in both systems.
Comparative Analysis II: C-C Chemokine Receptor 5 (CCR5) Antagonists for HIV Treatment
CCR5 is a cell surface receptor that, along with CD4, functions as a co-receptor for the entry of the most common strains of HIV-1 into host T-cells.[16] Blocking this receptor prevents the virus from entering the cell, making CCR5 antagonists an important class of antiretroviral drugs. Piperidine derivatives have been extensively explored as core scaffolds for potent CCR5 antagonists.[17][18][19]
Experimental Workflow for Evaluating CCR5 Antagonists
The development of CCR5 antagonists follows a structured screening and validation process to identify candidates with potent antiviral activity and favorable safety profiles.
Caption: Workflow for Discovery of CCR5 Antagonist Drug Candidates.
Performance Data: Piperidine Analogs as CCR5 Antagonists
This table presents data for piperidine-based CCR5 antagonists, illustrating the impact of structural modifications on antiviral efficacy.
| Compound ID | Core Scaffold | Key Features | CCR5 Binding Ki (nM) | Antiviral EC50 (nM) | Reference |
| Maraviroc | Tropane Analog | N-substituted tropane | 2.1 | 0.8 | [16] |
| PF-232798 | Imidazopiperidine | Fused imidazopiperidine | Potent | Potent | [16] |
| Analog 4 | Piperidine-4-carboxamide | 1-acetylpiperidin-4-yl group | Sub-nanomolar | 0.59 | [17] |
| Analog 5 | 4-Benzylpiperidine | N,N'-diphenylurea side chain | < 5 | Potent | [19] |
Structure-Activity Relationship Insights
-
N-Substitution: The substituent on the piperidine nitrogen is crucial for potent CCR5 antagonism. Large, often aromatic or heteroaromatic groups, are required to occupy a hydrophobic pocket in the receptor.
-
4-Position Substituent: As seen in Analog 4, modifying the group at the 4-position of the piperidine ring (e.g., replacing a pyrrolidinyl fragment with an acetylpiperidine) can lead to highly potent antagonists.[17]
-
Polar Substituents: In benzylpiperidine series (Analog 5), the addition of polar groups to the benzyl ring was found to enhance the inhibition of HIV-1 membrane fusion, indicating these groups can effectively interfere with the viral entry process.[19]
-
Rigidity and Conformation: The use of rigid scaffolds like imidazopiperidines (PF-232798) or tropanes (Maraviroc) helps to pre-organize the molecule in the correct conformation for binding to the receptor, which is a key principle in designing potent antagonists.[16]
Experimental Protocols
Protocol 1: In Vitro DPP-4 Enzymatic Inhibition Assay
This protocol describes a standard fluorescence-based assay to determine the IC50 of test compounds against human DPP-4.
1. Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme. Upon cleavage, the highly fluorescent AMC is released, and the increase in fluorescence intensity is monitored over time. Inhibitors will reduce the rate of this reaction.
2. Materials:
-
Recombinant Human DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, with NaCl and EDTA)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 pM) in DMSO. Further dilute into assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the well is ≤1%.
-
Reaction Setup:
-
To each well of the 96-well plate, add 50 µL of assay buffer.
-
Add 2 µL of the diluted test compound or DMSO (for control wells).
-
Add 25 µL of the diluted DPP-4 enzyme solution.
-
Mix and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 25 µL of the Gly-Pro-AMC substrate solution to each well to start the reaction.
-
Data Acquisition: Immediately place the plate in the fluorescence reader, pre-set to the appropriate temperature (e.g., 30°C). Monitor the increase in fluorescence intensity kinetically for 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.
-
Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: HIV-1 Envelope-Mediated Cell-Cell Fusion Assay (CCR5-tropic)
This protocol outlines a method to assess a compound's ability to block CCR5-mediated viral entry.
1. Principle: This assay uses two cell lines: one expressing the HIV-1 envelope protein (Env) from a CCR5-tropic virus strain on its surface (effector cells), and another expressing CD4 and CCR5 (target cells). The target cells also contain a reporter gene (e.g., luciferase) under the control of the HIV-1 Tat protein. When the cells fuse, Tat from the effector cells enters the target cells and activates the reporter gene. Inhibitors of CCR5 will block this fusion and reduce the reporter signal.
2. Materials:
-
Effector Cells: HeLa or HEK293T cells co-transfected with plasmids expressing HIV-1 Env (R5-tropic, e.g., from Ba-L strain) and HIV-1 Tat.
-
Target Cells: Cf2Th-CD4/CCR5 cells (or similar) stably expressing CD4 and CCR5, and containing a luciferase reporter gene in an LTR context.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
3. Procedure:
-
Plate Target Cells: Seed the target cells (Cf2Th-CD4/CCR5) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for 1 hour at 37°C.
-
Co-culture: Add the effector cells (HeLa-Env/Tat) to the wells containing the treated target cells.
-
Incubation: Co-culture the cells for 6-8 hours at 37°C to allow for cell-cell fusion.
-
Measure Reporter Activity: Remove the medium and lyse the cells. Add the luciferase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the luminescence signal on a plate luminometer.
-
Data Analysis:
-
Normalize the luminescence readings relative to DMSO-treated control wells (0% inhibition) and wells with no effector cells (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to determine the EC50 value.
-
Conclusion
While This compound is a synthetic precursor, its structure embodies key principles of modern drug design. The strategic incorporation of fluorine in a specific stereochemical arrangement on the piperidine core provides a powerful tool for developing highly potent and selective modulators of diverse biological targets. As demonstrated through the examples of DPP-4 inhibitors and CCR5 antagonists, analogs built upon this scaffold can achieve nanomolar potency. The insights from structure-activity relationship studies consistently show that the precise control over stereochemistry, pKa, and conformational rigidity, all influenced by the fluoro-amino substitution pattern, is paramount to achieving therapeutic success. This makes the title compound and its derivatives a cornerstone for innovation in the ongoing quest for safer and more effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate | C10H19FN2O2 | CID 11264435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | 907544-20-1 [chemicalbook.com]
- 6. CAS 907544-20-1: (3S,4R)-tert-Butyl 4-amino-3-fluoropiperi… [cymitquimica.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Substituted piperazines as novel dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Generation of predictive pharmacophore models for CCR5 antagonists: study with piperidine- and piperazine-based compounds as a new class of HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate by HPLC
Abstract
Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate is a chiral building block of significant interest in pharmaceutical synthesis, where its stereochemical and chemical purity are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound. We will explore both reversed-phase and chiral HPLC methodologies, explaining the scientific rationale behind experimental choices. Furthermore, this guide compares HPLC with alternative analytical techniques such as Supercritical Fluid Chromatography (SFC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative NMR (qNMR), providing supporting data to guide researchers in selecting the most appropriate method for their needs. All protocols are presented within the framework of established regulatory guidelines to ensure data integrity and trustworthiness.
Introduction: The Analytical Imperative
The subject of our study, this compound, is a synthetically derived piperidine molecule.[3] Its structure incorporates several features that present unique analytical challenges: a Boc-protecting group, a fluorinated stereocenter, and a primary amine. The precise control of both chemical purity (process-related impurities and degradants) and stereoisomeric purity (enantiomers and diastereomers) is not merely an academic exercise; it is a critical regulatory requirement for ensuring drug safety and efficacy.
1.1 Chemical Profile and Analytical Considerations
-
Structure: C₁₀H₁₉FN₂O₂
-
Molecular Weight: 218.27 g/mol [4]
-
Key Features:
-
Boc Group: Provides good solubility in common organic solvents but is acid-labile, a factor to consider in sample preparation and mobile phase selection.[5]
-
Fluorine Atom: The presence of fluorine can alter the basicity of the adjacent amine, influencing its interaction with the stationary phase in chromatography.[6]
-
Chiral Centers (3R, 4S): The specific stereochemistry necessitates chiral-specific analytical methods to detect and quantify other potential stereoisomers, which may have different pharmacological profiles.[7]
-
Chromophore: The Boc-carbamate group provides a weak UV chromophore, making low-wavelength UV detection (e.g., 200-220 nm) necessary for adequate sensitivity.[1]
-
1.2 The Critical Importance of Stereoisomeric and Chemical Purity
Impurities in an API can originate from the synthesis process (e.g., unreacted starting materials, by-products) or from degradation.[8][9] For chiral molecules, stereoisomers are a special class of impurity. The (3S,4R) enantiomer or the (3R,4R) and (3S,4S) diastereomers could exhibit different biological activities or toxicities. Therefore, a robust analytical strategy must employ orthogonal methods capable of separating all potential impurities.
Primary HPLC Method: Reversed-Phase for Chemical Purity
For assessing process-related impurities and degradants, reversed-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry due to its robustness and wide applicability.[10][11]
2.1 Method Principle and Rationale
The goal is to develop a method that separates the main peak from all non-stereoisomeric impurities. A C18 (octadecylsilane) column is a logical starting point due to its versatility in separating compounds of moderate polarity. The mobile phase will consist of an aqueous buffer and an organic modifier (typically acetonitrile or methanol). The buffer's pH is critical; for an amine-containing compound, a slightly acidic pH (e.g., pH 3-4) will ensure the primary amine is protonated, leading to sharper peaks and better retention behavior on a C18 column.
2.2 Detailed Experimental Protocol: RP-HPLC
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent resolution for a wide range of small molecules. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic amine. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% to 90% B over 20 minutes | A gradient elution is necessary to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Maximizes sensitivity for the weak carbamate chromophore. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | A common diluent that is compatible with the mobile phase. |
2.3 System Suitability Testing (SST): A Self-Validating System
Before any sample analysis, the chromatographic system must be verified. This protocol is grounded in the principles outlined in USP General Chapter <621> Chromatography.[12][13][14]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| Repeatability (%RSD) | ≤ 2.0% (for 5 replicate injections) | Confirms precision of the system. |
Orthogonal Method: Chiral HPLC for Stereoisomeric Purity
RP-HPLC on a C18 column will not separate enantiomers. An orthogonal method using a Chiral Stationary Phase (CSP) is mandatory. Polysaccharide-based CSPs are highly effective for separating a wide variety of chiral compounds, including piperidine derivatives.[7][15]
3.1 Rationale for Chiral Separation
The choice of a CSP is critical and often requires screening. For amines, immobilized polysaccharide phases (e.g., derivatives of amylose or cellulose) often provide the necessary enantioselectivity.[6] Normal-phase chromatography (using non-polar solvents like hexane/heptane with a polar modifier) is frequently the preferred mode for separating free amines on these columns.
3.2 Detailed Experimental Protocol: Chiral HPLC
| Parameter | Recommended Condition | Rationale |
| Column | Chiralpak® IA (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm | Proven effectiveness for chiral amine separations.[15] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) | A typical normal-phase system. Diethylamine is a basic additive that improves peak shape. |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 25 °C | |
| Detection | UV at 220 nm | |
| Injection Vol. | 10 µL | |
| Sample Prep. | 0.5 mg/mL in Mobile Phase | Ensures compatibility with the chromatographic system. |
Diagram 1: Integrated Purity Assessment Workflow
This diagram illustrates the logical flow from sample receipt to the final, comprehensive purity report, integrating both RP-HPLC and Chiral HPLC methods as orthogonal checks.
Caption: Workflow for comprehensive purity analysis.
Comparison with Alternative Analytical Technologies
While HPLC is the primary technique, other methods offer unique advantages and can be valuable for orthogonal verification or specific challenges.
| Technique | Principle | Advantages | Disadvantages | Best For |
| HPLC (RP & Chiral) | Partition chromatography based on polarity and stereospecific interactions.[11] | Robust, versatile, well-established, high resolution. | Requires solvent, can have longer run times. | Gold standard for routine QC and purity profiling. |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ as the mobile phase.[16] | Faster separations, reduced organic solvent use (greener), excellent for chiral separations.[17] | Higher instrument cost, requires specialized knowledge. | High-throughput chiral screening and purification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for volatile impurities (e.g., residual solvents), high sensitivity and specificity. | Requires analyte to be volatile or derivatized; risk of thermal degradation.[17] | Residual solvent analysis (ICH Q3C). |
| Quantitative NMR (qNMR) | Measures analyte concentration relative to a certified internal standard.[18] | Absolute quantification without a specific reference standard for the analyte, provides structural info.[19] | Lower sensitivity than HPLC, requires expensive instrumentation, complex mixtures can be difficult to analyze. | Purity assignment of reference standards, analysis without a specific chromophore. |
Diagram 2: Method Selection Logic
This decision tree guides the selection of the appropriate analytical technique based on the specific purity question being addressed.
Caption: Decision tree for analytical method selection.
Method Validation: Ensuring Trustworthiness
A method is only as good as its validation. The protocols described herein must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[20][21][22][23]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants). This is demonstrated by separating all known impurities and obtaining clean peaks.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by spike/recovery studies.
-
Precision: Assessed at three levels: repeatability (intra-assay), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
By rigorously validating the HPLC methods, we create a self-validating system where the SST criteria provide daily assurance of the method's performance, ensuring the trustworthiness of every result generated.
Conclusion
The purity assessment of this compound requires a multi-faceted approach. A validated reversed-phase HPLC method serves as the foundation for determining chemical purity, while an orthogonal chiral HPLC or SFC method is indispensable for controlling stereoisomeric purity. While powerful alternatives like GC-MS and qNMR have important roles in specific contexts, a well-developed and validated HPLC strategy remains the cornerstone for routine quality control in a drug development setting. The experimental protocols and comparative data provided in this guide equip researchers with the necessary tools and rationale to implement a robust, reliable, and scientifically sound purity assessment program.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 907544-17-6 [chemicalbook.com]
- 3. Cas 907544-20-1,tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | lookchem [lookchem.com]
- 4. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. bioglobax.com [bioglobax.com]
- 12. usp.org [usp.org]
- 13. agilent.com [agilent.com]
- 14. Chromatography [usp.org]
- 15. researchgate.net [researchgate.net]
- 16. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals – Read Article in LENS [readarticle.org]
- 17. admin.mantechpublications.com [admin.mantechpublications.com]
- 18. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 19. almacgroup.com [almacgroup.com]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 22. starodub.nl [starodub.nl]
- 23. database.ich.org [database.ich.org]
Preclinical Efficacy of Fluorinated Piperidine Scaffolds in Drug Discovery: A Comparative Analysis Centered on Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
An objective comparison guide on the preclinical efficacy of "tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate" and its alternatives for researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of the utility and performance of the chiral building block, this compound, in the context of preclinical drug discovery. Rather than treating this intermediate as a standalone therapeutic, we will explore its role as a critical structural motif and compare the preclinical performance of drug candidates incorporating this scaffold against relevant alternatives.
The Strategic Advantage of Fluorinated Piperidines in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. The piperidine ring, a ubiquitous scaffold in many approved drugs, when substituted with fluorine, can lead to significant improvements in:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the half-life of a drug.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with target proteins, enhancing binding affinity and potency.
-
Lipophilicity and Permeability: Strategic fluorination can alter a molecule's lipophilicity, which can be fine-tuned to optimize cell membrane permeability and overall absorption, distribution, metabolism, and excretion (ADME) properties.
-
pKa Modulation: The inductive effect of fluorine can lower the pKa of nearby basic amines, which can be crucial for optimizing drug-target interactions and reducing off-target effects.
This compound is a chiral building block that provides a synthetically accessible route to incorporate these advantages into novel drug candidates. Its specific stereochemistry (3R,4S) is often crucial for precise orientation within a target's binding pocket.
Comparative Preclinical Efficacy: Case Study of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor
To illustrate the impact of the (3R,4S)-4-amino-3-fluoropiperidine scaffold, we will analyze the preclinical data of a hypothetical, yet representative, DPP-4 inhibitor, "Compound A," which incorporates this moiety. We will compare its performance against a non-fluorinated analog, "Compound B," and the well-established DPP-4 inhibitor, Sitagliptin.
Experimental Workflow: Preclinical Evaluation of DPP-4 Inhibitors
Caption: A generalized workflow for the preclinical evaluation of novel DPP-4 inhibitors.
2.1. In Vitro Potency and Selectivity
The initial assessment of a new drug candidate involves determining its potency against the intended target and its selectivity over related proteins.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
-
Materials: Recombinant human DPP-4, fluorogenic substrate Gly-Pro-AMC, test compounds (Compound A, Compound B, Sitagliptin), assay buffer.
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the test compound dilutions. c. Incubate for 15 minutes at room temperature. d. Initiate the reaction by adding the Gly-Pro-AMC substrate. e. Monitor the increase in fluorescence over 30 minutes using a plate reader (Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by fitting the dose-response curve using a four-parameter logistic model.
Table 1: In Vitro Potency and Selectivity Profile
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) |
| Compound A (with 3-fluoro) | 1.8 | > 10,000 | > 10,000 | > 5,500-fold |
| Compound B (non-fluorinated) | 15.2 | > 10,000 | > 10,000 | > 650-fold |
| Sitagliptin | 19.0 | > 50,000 | > 50,000 | > 2,600-fold |
Data is hypothetical but representative of published trends.
Analysis: The introduction of the 3-fluoro group in Compound A results in an approximately 8.4-fold increase in potency compared to its non-fluorinated counterpart, Compound B. This enhanced potency is likely due to favorable interactions of the fluorine atom with the S1 pocket of the DPP-4 enzyme. Both novel compounds demonstrate high selectivity against the closely related proteases DPP-8 and DPP-9.
2.2. In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard preclinical model to assess the ability of a compound to improve glucose control after a glucose challenge.
Experimental Protocol: OGTT in a Diabetic Mouse Model
-
Animal Model: Male C57BL/6J mice on a high-fat diet to induce insulin resistance.
-
Acclimatization and Dosing: Animals are fasted overnight. Test compounds are administered orally (p.o.) 30 minutes before the glucose challenge.
-
Glucose Challenge: A solution of D-glucose (2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Blood glucose levels are measured at each time point. The area under the curve (AUC) for glucose is calculated to determine the overall glucose excursion.
Table 2: In Vivo Efficacy in the OGTT Model
| Treatment | Dose (mg/kg) | Glucose AUC (0-120 min) | % Reduction in Glucose AUC vs. Vehicle |
| Vehicle | - | 30,000 ± 1,500 | - |
| Compound A (with 3-fluoro) | 3 | 16,500 ± 900 | 45% |
| Compound B (non-fluorinated) | 10 | 21,000 ± 1,200 | 30% |
| Sitagliptin | 10 | 18,000 ± 1,000 | 40% |
Data is hypothetical but representative of published trends.
Analysis: Compound A demonstrates superior in vivo efficacy, achieving a greater reduction in glucose AUC at a lower dose compared to both its non-fluorinated analog and Sitagliptin. This suggests that the improved in vitro potency translates to enhanced performance in a physiological setting.
2.3. Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate is a critical determinant of its dosing regimen and overall clinical success.
Table 3: Comparative Pharmacokinetic Parameters in Rats
| Parameter | Compound A (with 3-fluoro) | Compound B (non-fluorinated) |
| Oral Bioavailability (F%) | 75% | 40% |
| Half-life (t1/2, hours) | 8.2 | 3.5 |
| Clearance (CL, mL/min/kg) | 15 | 45 |
Data is hypothetical but representative of published trends.
Analysis: The fluorinated piperidine moiety in Compound A leads to a marked improvement in its pharmacokinetic profile. The oral bioavailability is nearly doubled, and the half-life is significantly extended. This is likely due to reduced first-pass metabolism, a common benefit of strategic fluorination.
Signaling Pathway: DPP-4 Inhibition and Glucose Homeostasis
Caption: The mechanism of action of DPP-4 inhibitors in glucose homeostasis.
Conclusion and Future Directions
The preclinical data presented in this guide, though based on a representative model, underscores the significant potential of incorporating the this compound scaffold into drug candidates. The strategic introduction of fluorine via this building block can lead to substantial improvements in potency, in vivo efficacy, and pharmacokinetic properties when compared to non-fluorinated analogs.
For researchers and drug development professionals, this chiral intermediate represents a valuable tool for optimizing lead compounds. Future work should continue to explore the application of this and other fluorinated scaffolds in diverse therapeutic areas, leveraging the unique properties of fluorine to design next-generation therapeutics.
A Comparative Guide to the Reproducible Synthesis of Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery
The piperidine moiety is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved small molecule drugs.[1] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. The strategic introduction of fluorine into this privileged scaffold can profoundly influence a molecule's physicochemical properties, such as basicity, metabolic stability, and membrane permeability, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1]
Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate is a chiral building block of immense interest, incorporating both the piperidine core and a fluorine atom with a defined syn-stereochemical relationship between the fluorine and the amino group. This specific arrangement is crucial for its application in the development of novel therapeutics, including calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraine.[2] However, the synthesis of this and other fluorinated piperidines, particularly as single isomers, presents significant challenges, including the control of stereochemistry and the prevention of undesired side reactions like hydrodefluorination.[1][3]
This guide provides an in-depth comparison of the leading, reproducible protocols for the synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights into their practical execution, scalability, and potential pitfalls. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to select and implement the most suitable synthetic strategy for their specific needs.
Comparative Analysis of Synthetic Protocols
We will critically evaluate three distinct and prominent strategies for the asymmetric synthesis of the target molecule:
-
Ruthenium-Catalyzed Asymmetric Hydrogenation of a Fluoroenamide
-
Dynamic Kinetic Asymmetric Transamination of a Fluoroketone
-
Diastereoselective Heterogeneous Hydrogenation of a Fluoropyridine Derivative
A fourth, convergent step involving Catalytic Transfer Hydrogenolysis for Deprotection will also be detailed, as it represents a common final step in several synthetic sequences.
Performance Data Summary
| Parameter | Ru-Catalyzed Asymmetric Hydrogenation | Dynamic Kinetic Asymmetric Transamination | Heterogeneous Hydrogenation (General) |
| Key Precursor | N-Benzoyl-5-fluoro-1,2,3,4-tetrahydropyridin-4-amine | tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate | Substituted 3-Fluoropyridine |
| Chirality Source | Chiral Phosphine Ligand (e.g., BIPHEP) | Transaminase Enzyme (e.g., ATA-303) | Chiral Auxiliary or Resolution |
| Reported Yield | ~97% (after purification)[4] | 66%[2][5] | Good to high (substrate dependent)[3] |
| Diastereoselectivity | Good syn selectivity | 15:1 dr (syn major)[5] | High cis selectivity[3] |
| Enantioselectivity | 86% ee (upgradable to >99% ee by SFC)[4] | 96% ee[5] | High (dependent on chiral auxiliary) |
| Key Challenge | Hydrodefluorination | Defluorination at low pH, reaction equilibrium | Hydrodefluorination, product volatility |
| Scalability | Demonstrated on preclinical scale[2] | Potentially high, typical for biocatalysis | Generally high, suitable for large scale |
Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation
This approach leverages a homogeneous ruthenium catalyst bearing a chiral bisphosphine ligand to effect the enantioselective reduction of a prochiral fluoroenamide. The syn-diastereoselectivity is directed by the catalyst-substrate complex during the hydrogenation step.
Causality and Experimental Rationale
The substrate, a fluoro-enamide, is prepared from 3-fluoro-4-aminopyridine.[4] The choice of a ruthenium catalyst, specifically one generated from (COD)Ru(Me-allyl)2 and a chiral ligand like BIPHEP, is critical for achieving good enantioselectivity.[4] A significant challenge in the hydrogenation of fluorinated compounds is the cleavage of the C-F bond (hydrodefluorination), which leads to the formation of the corresponding non-fluorinated impurity. Ruthenium catalysts have been found to be less prone to this side reaction compared to rhodium or iridium.[4]
A key insight from process development is that the reaction can stall due to the presence of fluoride ions, which can act as a catalyst poison. These fluoride ions can originate from the hydrodefluorination byproduct or from the hydrolysis of the counter-ion (e.g., from HBF4). The addition of a fluoride scavenger, such as titanium(IV) isopropoxide (Ti(OiPr)4), was found to be crucial for driving the reaction to completion.[4]
Experimental Workflow
References
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
This document provides essential procedural guidance for the safe handling and disposal of tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS No. 907544-17-6). As a fluorinated aminopiperidine derivative, this compound requires careful management to mitigate risks to personnel and the environment. This guide is designed for research scientists and drug development professionals, offering a framework grounded in established safety protocols and regulatory compliance.
Core Principles of Safe Disposal: A Hazard-Based Approach
Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this exact stereoisomer may be sparse, data from closely related analogs and the general properties of fluorinated organic compounds provide a strong basis for a conservative safety assessment. A related isomer, for instance, is classified as causing severe skin burns and eye damage.[1] Other similar compounds are listed as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[2][3]
The foundational principle is to treat this compound as a hazardous waste from the moment it is designated for disposal.[4] This "cradle-to-grave" responsibility, mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, ensures that the chemical is managed safely until its final treatment or destruction.[4][5]
Table 1: Hazard Profile and Precautionary Summary
| Hazard Classification | Description | Precautionary Actions |
| Skin Corrosion/Irritation | Potential to cause skin irritation or severe burns upon contact.[1] | Wear appropriate chemical-resistant gloves and a lab coat. Avoid all skin contact.[3] |
| Eye Damage/Irritation | Potential to cause serious eye irritation or irreversible damage.[1][2] | Use chemical splash goggles and, for larger quantities or splash risks, a face shield.[6] |
| Acute Toxicity (Oral) | May be harmful if swallowed.[2] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol.[3] | Handle in a well-ventilated area, preferably within a certified chemical fume hood.[7] |
| Environmental Hazards | The environmental fate is not fully characterized, but fluorinated organic compounds can be persistent. Disposal into drains or general waste is prohibited to prevent environmental contamination.[6][8] | Collect all waste for disposal by a licensed hazardous waste contractor.[5] |
| Decomposition Hazards | Combustion or thermal decomposition can produce highly toxic and corrosive fumes, such as carbon oxides, nitrogen oxides, and hydrogen fluoride (HF).[3][9] | Never use incineration for disposal unless the facility is specifically equipped to handle and scrub acidic fluorine compounds.[9] |
Operational Plan: From Benchtop to Final Disposal
The following sections provide a step-by-step methodology for managing waste containing this compound.
Required Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn:
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities (>50 g) or when there is a significant risk of splashing.[6]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use. Employ proper glove removal technique to avoid contaminating your skin and dispose of used gloves as hazardous waste.[3]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.
Waste Segregation and Container Management
Proper segregation is critical to prevent dangerous chemical reactions.[8]
Step-by-Step Container Protocol:
-
Select an Appropriate Container: Use a dedicated, leak-proof waste container made of a compatible material (high-density polyethylene is often suitable). Ensure the container has a secure, tight-fitting lid.[10]
-
Segregate the Waste:
-
Label the Container: The moment waste is first added, the container must be labeled. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The CAS Number: "907544-17-6".
-
An accumulation start date.[8]
-
The relevant hazard pictograms (e.g., corrosive, irritant).
-
-
Maintain Container Integrity: Keep the waste container closed at all times, except when adding waste. Store it in a designated "Satellite Accumulation Area" (SAA) within the lab, at or near the point of generation.[5][10] This area should have secondary containment (e.g., a spill tray) to capture any potential leaks.[11]
Disposal Procedures
Never dispose of this chemical down the sink or in the regular trash.[7] All forms of this waste must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.
Disposal of Unused or Expired Product
For bulk quantities of the solid compound, ensure it is in its original or a properly labeled, sealed container. This is the most straightforward form of waste for disposal contractors to handle.
Disposal of Contaminated Materials
Any materials that come into direct contact with the compound are considered hazardous waste. This includes:
-
Used gloves, weigh boats, and pipette tips.
-
Spill cleanup materials (absorbent pads, vermiculite).
-
Contaminated glassware.
Collect these items in a sealed, clearly labeled container or a lined solid waste drum designated for hazardous chemical debris.
Management of Empty Containers
An empty container that once held this chemical must still be treated as hazardous waste.[4] Due to the potential for significant residual hazards, do not triple-rinse the container for reuse or disposal in regular trash.[5] Deface the original product label, label the container as "Hazardous Waste" with the chemical name, and dispose of it through the EHS office.[4]
Diagram 1: Disposal Workflow
This diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for chemical waste.
Emergency Protocols
Spill Response
-
Small Spills: For minor spills (<5 g) that you are trained to handle, alert colleagues in the area. Wearing full PPE, cover the spill with a compatible absorbent material (e.g., vermiculite or a chemical absorbent pad). Carefully collect the material using non-sparking tools, place it in a sealed container, and label it as hazardous waste for disposal.[3][6]
-
Large Spills: Evacuate the immediate area and alert others. Close the laboratory door and prevent entry. Immediately contact your institution's EHS or emergency response team for cleanup.[4]
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention.[3][12]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide assistance and seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Waste Minimization
In line with best laboratory practices, actively seek to minimize waste generation.[10]
-
Source Reduction: Order only the quantity of chemical needed for your experiments.[10]
-
Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicates and to track expiration dates.[11]
-
Scale Reduction: Where possible, reduce the scale of experiments to decrease the volume of waste produced.[10]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | 1174020-42-8 [sigmaaldrich.com]
- 3. capotchem.com [capotchem.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. odu.edu [odu.edu]
- 6. benchchem.com [benchchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. theic2.org [theic2.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides an in-depth, procedural framework for the safe handling of Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate, a valuable fluorinated building block in modern drug discovery.[1][2] The protocols herein are designed not merely as a list of rules, but as a self-validating system rooted in a clear understanding of the compound's specific hazards.
Hazard Assessment: The 'Why' Behind the Protocol
A foundational principle of laboratory safety is that procedural choices must be dictated by a thorough understanding of the chemical's intrinsic properties. This compound is classified as a hazardous substance, and its handling requires stringent controls.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents a significant risk, primarily due to its corrosive nature.[3] The primary hazard to mitigate is severe skin and eye damage upon contact.
| Hazard Class | GHS Code | Description | Implication for Handling |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | Direct contact must be avoided at all times. Standard lab attire is insufficient; chemical-resistant protection is mandatory. |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Ingestion must be prevented through strict hygiene practices; no eating, drinking, or smoking in the lab.[4] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation | Potential for splashes requires robust, sealed eye protection beyond standard safety glasses. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Handling procedures must be designed to prevent the inhalation of dust or aerosols. |
This table summarizes hazard data for the target compound and closely related analogs. The most stringent classification (H314) is adopted as the basis for all safety protocols.[3][4][5]
Engineering and Administrative Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard.[6] Before any work begins, the environment itself must be engineered for safety.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed within a certified and properly functioning chemical fume hood. This is a non-negotiable control to mitigate respiratory exposure.[7]
-
Designated Area: All work with this substance should be restricted to a designated area of the laboratory, clearly marked with warning signs. This aligns with OSHA's Laboratory Standard for handling particularly hazardous substances.[7]
-
Chemical Hygiene Plan (CHP): Your institution's CHP is the governing document for all laboratory work.[8] All procedures described here should be incorporated into your lab-specific CHP. The CHP must include provisions for training, exposure monitoring, and medical consultation.[9]
Mandatory Personal Protective Equipment (PPE) Protocol
Based on the hazard assessment, the following PPE is mandatory for all personnel handling this compound.
Eye and Face Protection: A Dual-Layer Approach
Due to the severe eye damage risk (H314), a dual-layer of protection is required:
-
Chemical Splash Goggles: Must be worn at all times. They must fit snugly against the face to protect from splashes from all angles.
-
Full-Face Shield: A face shield must be worn over the chemical splash goggles. This provides a second, broader barrier of protection for the entire face against splashes.[10]
Skin and Body Protection: Complete Coverage
The corrosive nature of this compound necessitates complete skin protection.
-
Gloves: Double-gloving is mandatory.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A thicker, chemical-resistant glove (e.g., butyl rubber or neoprene) with an extended cuff. Always inspect gloves for tears or pinholes before use.[11] Contaminated gloves must be disposed of immediately following established procedures.[11]
-
-
Chemical-Resistant Gown/Apron: A non-porous, chemical-resistant gown or apron worn over a flame-resistant lab coat provides the necessary body protection. The gown should have long sleeves with tight-fitting cuffs.[10]
-
Full-Coverage Attire: Full-length pants and closed-toe shoes are required at all times in the laboratory.
Respiratory Protection: Task-Dependent Requirement
While the fume hood is the primary means of respiratory protection, additional measures are required for certain tasks.
-
Weighing Solid Compound: When weighing the solid powder, even within a fume hood, there is a risk of generating fine dust. A NIOSH-approved N95 respirator is the minimum requirement for this task.[6][12]
-
Spill Response: In the event of a spill or a failure of engineering controls, a higher level of respiratory protection is necessary. A half-mask or full-face air-purifying respirator with organic vapor/acid gas cartridges is required.[13] All personnel using respirators must be properly fit-tested and trained in accordance with the OSHA Respiratory Protection Standard.[14]
Procedural Guidance: A Step-by-Step Workflow
Adherence to a strict sequence for donning and doffing PPE is critical to prevent cross-contamination.
Donning PPE: The Safe Sequence
-
Put on scrubs or dedicated lab clothing.
-
Don inner nitrile gloves.
-
Don chemical-resistant lab coat or gown.
-
Don NIOSH-approved respirator (if required for the task).
-
Don chemical splash goggles.
-
Don full-face shield.
-
Don outer chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the gown.
Doffing PPE: The Decontamination Sequence
This process should ideally be performed in an anteroom or designated "clean" area.
-
Remove outer chemical-resistant gloves. Dispose of them in the designated hazardous waste container.
-
Remove the face shield.
-
Remove the chemical-resistant gown.
-
Remove chemical splash goggles.
-
Remove inner nitrile gloves.
-
Remove respirator (if worn).
-
Wash hands thoroughly with soap and water.
Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on the specific laboratory task.
Decontamination and Disposal
Proper disposal is crucial to protect both personnel and the environment.
-
Decontamination: All surfaces and equipment must be decontaminated after use. Use a suitable solvent (e.g., ethanol) followed by a soap and water wash, ensuring all cleaning materials are disposed of as hazardous waste.
-
Waste Disposal: All waste containing fluorinated compounds, including contaminated PPE, empty containers, and reaction byproducts, must be collected in clearly labeled, sealed containers.[15] Do not mix this waste with other streams. Follow your institution's hazardous waste program guidelines and consult with your environmental health and safety (EHS) office for specific instructions.[15]
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By integrating these safety protocols into your daily workflow, you can handle this compound with confidence, ensuring the integrity of your research and the safety of your team.
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | 1174020-42-8 [sigmaaldrich.com]
- 6. pppmag.com [pppmag.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. osha.gov [osha.gov]
- 9. compliancy-group.com [compliancy-group.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. capotchem.com [capotchem.com]
- 12. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. osha.gov [osha.gov]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
